molecular formula C8H7NO5 B188913 4-Methoxy-2-nitrobenzoic acid CAS No. 33844-21-2

4-Methoxy-2-nitrobenzoic acid

Cat. No.: B188913
CAS No.: 33844-21-2
M. Wt: 197.14 g/mol
InChI Key: DVZBWONCSHFMMM-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149936. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZBWONCSHFMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302278
Record name 4-Methoxy-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33844-21-2
Record name 4-Methoxy-2-nitrobenzoic acid
Source CAS Common Chemistry
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Record name 4-Methoxy-2-nitrobenzoic acid
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Record name 33844-21-2
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Record name 4-Methoxy-2-nitrobenzoic acid
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Record name 4-Methoxy-2-nitrobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-Methoxy-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2] The document details a common and effective method, presenting quantitative data, a step-by-step experimental protocol, and a visual representation of the reaction workflow.

Core Synthesis Pathway: Oxidation of 4-Methyl-3-nitroanisole

A prevalent and well-documented method for synthesizing this compound is through the oxidation of 4-methyl-3-nitroanisole (also known as 4-methoxy-2-nitrotoluene). This process typically utilizes a strong oxidizing agent, such as potassium permanganate (KMnO₄), to convert the methyl group into a carboxylic acid functional group.[1] This route is favored for its directness and relatively high yield.

Reaction Workflow

The logical flow of this synthesis involves the direct oxidation of the methyl group on the anisole ring.

Synthesis_Workflow Start Start: 4-Methyl-3-nitroanisole Process Process: Reflux (24 hours) Start->Process Input Reagent Reagent: Potassium Permanganate (KMnO₄) in Water Reagent->Process Oxidizing Agent Workup Workup: 1. Cool & Filter 2. Acidify (HCl) 3. Extract (Chloroform) 4. Dry & Concentrate Process->Workup Reaction Mixture Product Product: this compound Workup->Product Isolation

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound via the oxidation of 4-methyl-3-nitroanisole, based on the cited experimental protocol.[1]

Table 1: Reagents and Starting Materials

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Role
4-Methyl-3-nitroanisoleC₈H₉NO₃167.163.621.5Starting Material
Potassium PermanganateKMnO₄158.0310.063.3Oxidizing Agent
WaterH₂O18.02200 mL-Solvent
Hydrochloric Acid (1N)HCl36.46As needed-Acidification
ChloroformCHCl₃119.38150 mL (3x50)-Extraction Solvent
Magnesium Sulfate (Anhydrous)MgSO₄120.37As needed-Drying Agent

Table 2: Reaction Conditions and Product Details

ParameterValue
Reaction TemperatureReflux
Reaction Time24 hours
Product Yield 80%
Product AppearancePrecipitate / Solid
Melting Point196.5-200.5 °C

Detailed Experimental Protocol

This protocol is adapted from the synthesis method described by ChemicalBook.[1]

Objective: To synthesize this compound by oxidizing 4-methyl-3-nitroanisole.

Materials:

  • 4-methyl-3-nitroanisole (3.6 g, 21.5 mmol)

  • Potassium permanganate (10 g, 63.3 mmol)

  • Deionized water (200 mL)

  • 1 N Hydrochloric acid (HCl)

  • Chloroform (CHCl₃, 150 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Combine 4-methyl-3-nitroanisole (3.6 g) and potassium permanganate (10 g) in a 500 mL round-bottom flask.

    • Add 200 mL of water to the flask to create a solution/mixture.

    • Equip the flask with a reflux condenser.

  • Oxidation:

    • Heat the mixture to reflux using a heating mantle.

    • Maintain the reflux for 24 hours. Monitor the reaction for the disappearance of the purple permanganate color, although excess is used.

  • Work-up and Isolation:

    • After 24 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

    • Filter the cooled mixture to remove insoluble solids, primarily manganese dioxide (MnO₂), a byproduct of the oxidation.

    • Transfer the filtrate to a separatory funnel.

    • Acidify the filtrate to a pH of 2 by carefully adding 1 N hydrochloric acid. The product, this compound, will precipitate out of the aqueous solution.

  • Extraction:

    • Extract the acidified aqueous layer with chloroform (3 x 50 mL portions).

    • Combine the organic phases in a clean flask.

  • Drying and Concentration:

    • Dry the combined organic phases over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the chloroform.

  • Final Product:

    • Collect the resulting precipitate, which is the this compound product. The reported yield for this procedure is 80%.[1]

Synthesis Pathway Diagram

The chemical transformation is illustrated below.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-Methyl-3-nitroanisole 4-Methyl-3-nitroanisole This compound This compound 4-Methyl-3-nitroanisole->this compound KMnO₄, H₂O Reflux, 24h

Caption: Oxidation of 4-Methyl-3-nitroanisole to this compound.

References

spectroscopic data of 4-Methoxy-2-nitrobenzoic acid (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-2-nitrobenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---

Note: Specific experimental ¹H NMR data for this compound could not be retrieved from the searched resources. The table is provided as a template for expected data.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-

Note: Specific experimental ¹³C NMR data for this compound could not be retrieved from the searched resources. The table is provided as a template for expected data.

Table 3: IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
2900-3100BroadO-H stretch (Carboxylic acid)
1700-1725StrongC=O stretch (Carboxylic acid)
1510-1550 & 1340-1380StrongN-O asymmetric and symmetric stretch (Nitro group)
1250-1300StrongC-O stretch (Aryl ether)
1600, 1475Medium-WeakC=C stretch (Aromatic ring)

Note: The IR data is based on typical absorption ranges for the functional groups present in the molecule. An experimental ATR-IR spectrum is noted to be available on PubChem, acquired on a Bruker Tensor 27 FT-IR instrument.[1]

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
197.03-[M]⁺ (Molecular Ion)
180-[M-OH]⁺
152-[M-NO₂]⁺
135-[M-COOH-CH₃]⁺

Note: The mass spectrometry data is predicted based on the molecular weight of this compound (197.14 g/mol ) and common fragmentation patterns.[1] Specific experimental mass spectral data was not available in the search results.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Vortex the mixture until the sample is fully dissolved.

  • Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.

  • Ensure the solvent height in the NMR tube is at least 4-5 cm.

2. Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid this compound powder is placed directly onto the ATR crystal.

2. Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR).[1]

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Apply the sample to the crystal and ensure good contact using the pressure arm.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • If necessary, filter the final solution to remove any particulates.

2. Data Acquisition:

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Method: The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • Parameters (for ESI):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: Scan a range appropriate for the molecular weight, for instance, m/z 50-500.

    • Capillary Voltage and Temperature: Optimized for the specific instrument and compound.

3. Data Analysis:

  • The mass-to-charge ratios (m/z) of the resulting ions are detected and plotted against their relative abundance to generate a mass spectrum.

  • Identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the generalized workflows for acquiring the spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate analyze Spectral Analysis calibrate->analyze

NMR Experimental Workflow

IR_Workflow cluster_acq Data Acquisition cluster_proc Data Processing background Collect Background Spectrum sample Place Sample on ATR Crystal background->sample collect Collect Sample Spectrum sample->collect ratio Ratio Sample to Background collect->ratio correct Baseline Correction ratio->correct analyze Peak Analysis correct->analyze

FT-IR (ATR) Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Volatile Solvent dilute Dilute to Working Concentration dissolve->dilute instrument Mass Spectrometer dilute->instrument ionize Ionize Sample instrument->ionize detect Detect Ions ionize->detect generate Generate Mass Spectrum detect->generate identify Identify Molecular and Fragment Ions generate->identify

Mass Spectrometry Experimental Workflow

References

An In-depth Technical Guide to the Solubility of 4-Methoxy-2-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data for the solubility of 4-Methoxy-2-nitrobenzoic acid in various organic solvents. The absence of such data highlights a gap in the publicly available physicochemical information for this compound and underscores the need for experimental determination for specific applications.

Qualitative Solubility Summary

Based on its chemical structure and information available for structurally related compounds, a qualitative assessment of the solubility of this compound can be inferred. The presence of a carboxylic acid group suggests that it will exhibit some degree of solubility in polar protic solvents through hydrogen bonding. One source explicitly states that this compound is soluble in Methanol.[1] The methoxy group may contribute to its solubility in less polar solvents. However, the nitro group and the overall crystalline structure of the solid will also significantly influence its interaction with different solvents. The principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[3] The following protocol is a standard procedure that can be adapted for this compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Oven

3.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that the dissolution and crystallization processes reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method: Accurately weigh the filtered solution. Evaporate the solvent in an oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the this compound. Once the solvent is completely evaporated, weigh the vial containing the dried solute. The mass of the dissolved solute and the mass of the solvent can then be used to calculate the solubility.

    • Chromatographic Method (HPLC): Dilute the filtered solution with a known volume of the solvent. Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is required for this quantification.

  • Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts involved in determining and understanding the solubility of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Quantify solute concentration (Gravimetric/HPLC) D->E

Figure 1: Experimental workflow for solubility determination.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute This compound Polarity Molecular Polarity Solute->Polarity H_Bonding Hydrogen Bonding Potential Solute->H_Bonding MW Molecular Weight & Size Solute->MW Crystal_Lattice Crystal Lattice Energy Solute->Crystal_Lattice Solubility Solubility Polarity->Solubility H_Bonding->Solubility MW->Solubility Crystal_Lattice->Solubility Solvent Organic Solvent Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_H_Bonding Hydrogen Bonding Capacity Solvent->Solvent_H_Bonding Solvent_Polarity->Solubility Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Figure 2: Factors influencing solubility.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 4-Methoxy-2-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document includes detailed experimental protocols and data presented in a structured format for clarity and ease of comparison.

Physicochemical Data

This compound is a solid organic compound with the chemical formula C₈H₇NO₅.[1][2] The presence of the methoxy, nitro, and carboxylic acid functional groups dictates its chemical reactivity and physical properties.

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
IUPAC NameThis compound[2]
CAS Number33844-21-2[3]
Molecular FormulaC₈H₇NO₅[1][2]
Molecular Weight197.14 g/mol [2]
Melting Point196.5-200.5 °C[3]
Alternate Melting Point199 °C[1]
AppearanceSolid

Experimental Protocols

Detailed methodologies for the synthesis and determination of the melting point of this compound are provided below.

A common synthetic route to this compound involves the oxidation of 4-methyl-3-nitroanisole.[3]

Materials:

  • 4-methyl-3-nitroanisole

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • 1 N Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 4-methyl-3-nitroanisole (3.6 g, 18 mmol) and potassium permanganate (10 g, 63 mmol) in 200 mL of water is refluxed for 24 hours.[3]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The insoluble solids are removed by filtration.

  • The filtrate is acidified to a pH of 2 using 1 N hydrochloric acid.

  • The acidified solution is then extracted three times with 50 mL portions of chloroform.[3]

  • The organic phases are combined and dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the precipitated product, this compound.[3]

The melting point of a crystalline solid is a critical indicator of its purity and is determined by observing the temperature range over which the solid transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of this compound

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

  • Allow the apparatus to cool.

  • For a precise measurement, prepare a new sample and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 20 °C below the previously observed melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • The recorded range is the melting point of the sample. For pure this compound, this should fall within the 196.5-200.5 °C range.[3]

Visualizations

The following diagrams illustrate the synthesis pathway and the general workflow for melting point determination.

G Synthesis of this compound reactant 4-methyl-3-nitroanisole reagent KMnO₄, H₂O Reflux, 24h reactant->reagent product This compound reagent->product

Caption: Synthesis of this compound.

G Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement a Dry and powder sample b Pack capillary tube a->b c Place in apparatus b->c d Rapid heating (preliminary) c->d e Slow heating (precise) d->e f Record melting range e->f

Caption: Workflow for Melting Point Determination.

References

A Technical Guide to the Commercial Availability of 4-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing chemical reagents of specified purity and quantity is a critical preliminary step. This guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic methodologies for 4-Methoxy-2-nitrobenzoic acid (CAS No. 33844-21-2), a valuable building block in organic synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to smaller, specialized companies. The compound is offered in various purities and quantities to suit diverse research and development needs. Below is a summary of representative suppliers and their offerings.

SupplierPurityAvailable QuantitiesLocation
Sigma-Aldrich97%Gram to bulk scalesGlobal
Chem-Impex≥ 98% (HPLC)1g, 5g, 25g, 100g, 250gUSA
Tokyo Chemical Industry (TCI)>98.0% (GC)(T)Gram to bulk scalesGlobal
Helios biomedical Inc./chemicalsNot specifiedInquire for detailsChina
FINETECH INDUSTRY LIMITEDNot specifiedInquire for detailsChina
HENAN SUNLAKE ENTERPRISE CORPORATION98%1kg to 100kg/monthChina
LabSolutions97%Inquire for detailsUSA

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of a compound, along with its safety profile, is paramount for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [2][3]
CAS Number 33844-21-2[1][2][3][4][5][6][7][8][9][10]
Appearance Off-white to brown solid; White to Light yellow to Light orange powder to crystal[1][5]
Melting Point 195-201 °C[1][3]
Boiling Point 372.9°C at 760 mmHg[3]
Density 1.4±0.1 g/cm³[3]
Purity Typically ≥ 97-98%[1][5]
Storage Conditions Keep Cold; Store at 0-8 °C[1][3]
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2]

Experimental Protocols

The following section details a common laboratory-scale synthesis for this compound, providing a foundational methodology for researchers who may need to prepare this compound in-house.

Synthesis of this compound from 4-methyl-3-nitroanisole[11]

This protocol describes the oxidation of 4-methyl-3-nitroanisole to yield this compound.

Materials:

  • 4-methyl-3-nitroanisole

  • Potassium permanganate (KMnO₄)

  • Water

  • 1 N Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 4-methyl-3-nitroanisole (3.6 g, 18 mmol) and potassium permanganate (10 g, 63 mmol) in 200 mL of water is refluxed for 24 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The insoluble solids (manganese dioxide) are removed by filtration.

  • The filtrate is acidified to a pH of 2 with 1 N hydrochloric acid.

  • The acidified solution is then extracted three times with 50 mL portions of chloroform.

  • The combined organic phases are dried over anhydrous magnesium sulfate and then filtered.

  • The filtrate is concentrated under reduced pressure, and the resulting precipitate is collected to yield this compound. The reported yield for this procedure is 80%.

Visualized Workflows and Pathways

To further aid in the conceptualization of procurement and synthesis, the following diagrams are provided.

G cluster_procurement Procurement Workflow for this compound A Identify Research Need B Search Supplier Databases (e.g., Sigma-Aldrich, Guidechem) A->B C Compare Purity, Quantity, and Price B->C D Select Supplier and Request Quote C->D E Generate Purchase Order D->E F Receive and Log Compound E->F G Verify with Certificate of Analysis F->G

Caption: A typical workflow for the procurement of this compound.

G cluster_synthesis Synthesis of this compound reactant 4-methyl-3-nitroanisole conditions Reflux for 24 hours reactant->conditions reagent Potassium Permanganate (KMnO4) in Water reagent->conditions workup Cool, Filter, Acidify (HCl), Extract (Chloroform) conditions->workup product This compound workup->product

Caption: The synthetic pathway for this compound via oxidation.

References

A Technical Guide to 4-Methoxy-2-nitrobenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-2-nitrobenzoic acid, a key chemical intermediate. It details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications across the pharmaceutical, agrochemical, and material science sectors. All quantitative data is presented in standardized tables for clarity, and key processes are visualized using logical diagrams to facilitate understanding for research and development professionals.

Chemical Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid characterized by the presence of both a methoxy and a nitro group on the benzene ring.[1] These functional groups enhance its reactivity, making it a valuable building block in organic synthesis.[1] Its formal IUPAC name is this compound.[2]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[2]
Synonyms 2-Nitro-p-anisic acid, 2-Nitro-4-methoxybenzoic acid[1][3]
CAS Number 33844-21-2[1][3][4][5]
Molecular Formula C₈H₇NO₅[1][4][6]
SMILES String COc1ccc(C(O)=O)c(c1)--INVALID-LINK--=O[5][6]

| InChI Key | DVZBWONCSHFMMM-UHFFFAOYSA-N[2][5][6] |

Table 2: Physicochemical Properties

Property Value
Molecular Weight 197.14 g/mol [2][5]
Appearance Off-white to brown solid[1]
Melting Point 196.5-201 °C[1][5][7]
Boiling Point 372.9 °C at 760 mmHg[3]
Solubility Sparingly soluble in water; Soluble in methanol[4][8]

| Storage Conditions | Keep in a cool environment (0-8 °C)[1][3][9] |

Synthesis of this compound

The compound can be effectively synthesized through the oxidation of 4-methyl-3-nitroanisole. A detailed experimental protocol based on established methods is provided below.[7]

Experimental Protocol: Oxidation of 4-Methyl-3-nitroanisole

Objective: To synthesize this compound with a high yield.

Materials:

  • 4-methyl-3-nitroanisole

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • 1 N Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 4-methyl-3-nitroanisole (18 mmol) and potassium permanganate (63 mmol) is prepared in 200 mL of water.[7]

  • The solution is heated to reflux and maintained for 24 hours.[7]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The insoluble solids (manganese dioxide) are removed by filtration.[7]

  • The resulting filtrate is acidified to a pH of 2 using 1 N hydrochloric acid.[7]

  • The acidified solution is then extracted three times with 50 mL portions of chloroform.[7]

  • The combined organic phases are dried over anhydrous magnesium sulfate and filtered.[7]

  • The filtrate is concentrated under reduced pressure to precipitate the product.[7]

  • The collected precipitate is this compound, typically achieved in around an 80% yield.[7]

G start 4-methyl-3-nitroanisole + Potassium Permanganate in Water reflux Reflux for 24 hours start->reflux cool_filter Cool to Room Temperature & Filter reflux->cool_filter acidify Acidify Filtrate to pH 2 (1 N HCl) cool_filter->acidify extract Extract with Chloroform (3x) acidify->extract dry_concentrate Dry Organic Phases (MgSO4) & Concentrate extract->dry_concentrate end This compound (Product) dry_concentrate->end

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Structural elucidation and purity assessment of this compound are typically performed using a variety of spectroscopic techniques. While raw spectral data is beyond the scope of this guide, the availability of standard spectra is noted for reference.

Table 3: Available Spectroscopic Data

Technique Purpose Reference
¹H NMR Confirms the proton framework of the molecule. [10]
¹³C NMR Identifies the number and type of carbon atoms. [10]
IR Spectroscopy Confirms the presence of key functional groups (e.g., -COOH, -NO₂, -OCH₃). [2]

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |[10] |

Key Applications in Research and Development

This compound is a versatile intermediate with applications spanning multiple industries.[4] Its unique structure is leveraged for the synthesis of more complex molecules.

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic agents.[1]

  • Agrochemicals and Dyestuffs: The compound is utilized in the manufacturing of specialized agrochemicals and dyes.[4][7]

  • Material Science: It is used in the formulation of advanced polymers and coatings, where its properties can enhance material performance and durability.[1]

  • Analytical Chemistry: The compound is employed as a reference standard in various chromatographic techniques to ensure the accuracy and reliability of analytical results.[1]

G A This compound B Pharmaceutical Development A->B C Agrochemicals & Dyestuffs A->C D Material Science A->D E Analytical Chemistry A->E B1 Anti-inflammatory Agents B->B1 B2 Analgesic Agents B->B2

Caption: Key application pathways for this compound.

Safety and Handling

Appropriate safety measures should be observed when handling this compound.

  • Hazard Codes: It is classified with the "Xn" hazard code, indicating it is harmful.[9]

  • GHS Pictogram: The GHS pictogram is an exclamation mark (GHS07), signaling potential hazards such as skin irritation, eye irritation, or being harmful if swallowed.[5][8]

  • Risk Statements: Risk statements include R20/21/22, indicating it is harmful by inhalation, in contact with skin, and if swallowed.[9]

  • Safety Statements: The S36 safety statement advises wearing suitable protective clothing.[9]

  • Storage: The compound should be stored in a cool, dry place, with recommended temperatures between 0-8 °C.[1][9]

References

Theoretical and Computational Perspectives on 4-Methoxy-2-nitrobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies relevant to 4-Methoxy-2-nitrobenzoic acid. While direct in-depth computational research on this specific molecule is limited in publicly available literature, this document collates existing physicochemical data and presents analogous computational methodologies and findings from closely related aromatic nitro compounds and methoxybenzoic acid derivatives. This guide aims to equip researchers, scientists, and drug development professionals with a foundational understanding of the expected molecular properties, spectroscopic characteristics, and electronic behavior of this compound, thereby facilitating future research and application. The content herein summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes standardized workflows in computational chemistry.

Introduction

This compound, a substituted aromatic carboxylic acid, holds potential as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the benzoic acid scaffold suggests a molecule with interesting electronic and chemical properties. Understanding these properties at a molecular level is crucial for predicting its reactivity, designing novel synthetic pathways, and exploring its potential biological activities.

Theoretical and computational chemistry offer powerful tools to elucidate the geometric, electronic, and vibrational characteristics of molecules. Methods such as Density Functional Theory (DFT) can provide valuable insights into optimized molecular structures, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[2][3]

This whitepaper serves as a technical resource, summarizing the known properties of this compound and providing a framework for its computational analysis based on studies of analogous compounds.

Physicochemical and Computed Properties of this compound

Quantitative data for this compound has been compiled from various chemical databases and suppliers. The following tables summarize these key properties.

Table 1: General and Physical Properties

PropertyValueSource
Molecular FormulaC8H7NO5[4]
Molecular Weight197.14 g/mol [4][5]
CAS Number33844-21-2[5][6]
AppearanceWhite to light yellow to light orange powder/crystal[7]
Melting Point196.5-200.5 °C[5][6]

Table 2: Computed Molecular Descriptors

DescriptorValueSource
IUPAC NameThis compound[4]
InChIInChI=1S/C8H7NO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)[4][5]
InChIKeyDVZBWONCSHFMMM-UHFFFAOYSA-N[4][5]
Canonical SMILESCOC1=CC(=C(C=C1)C(=O)O)--INVALID-LINK--[O-][4]
XLogP31.4[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count5[4]
Rotatable Bond Count2[4]

Theoretical and Computational Methodologies (Based on Analogous Systems)

Geometry Optimization

The primary step in computational analysis is to determine the molecule's most stable three-dimensional structure, which corresponds to a local minimum on the potential energy surface.[8]

Protocol:

  • Initial Structure Generation: A 2D or 3D model of this compound is created using molecular building software (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is a widely used and accurate method.[3] The B3LYP hybrid functional is a common choice for organic molecules.[2]

    • Basis Set: A basis set like 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost.[3]

  • Optimization Algorithm: A quasi-Newton method, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to minimize the total energy of the system.[8]

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also yields the vibrational frequencies.

Vibrational Analysis

Vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model.

Protocol:

  • Frequency Calculation: Following geometry optimization, a harmonic frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Scaling Factors: The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra.[3]

  • Spectral Visualization: The calculated frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra.

Electronic Structure Analysis

This analysis provides insights into the molecule's reactivity, electronic transitions, and charge distribution.

Protocol:

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.[9]

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge transfer, hyperconjugative interactions, and bond properties within the molecule.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of a typical theoretical and computational study of a molecule like this compound.

Computational_Chemistry_Workflow cluster_setup Initial Setup cluster_calculation Core Calculations cluster_analysis Data Analysis and Interpretation Input_Structure Generate Initial 3D Structure Method_Selection Select DFT Functional and Basis Set Input_Structure->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Molecular Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Theoretical IR/Raman Spectra Frequency_Analysis->Vibrational_Spectra HOMO_LUMO HOMO-LUMO Energies and Gap Electronic_Properties->HOMO_LUMO MEP_Surface Molecular Electrostatic Potential Electronic_Properties->MEP_Surface

Caption: General workflow for computational analysis of a molecule.

Experimental_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_comparison Comparison with Theory Synthesis Synthesis of 4-Methoxy- 2-nitrobenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR_Raman FTIR and FT-Raman Spectroscopy Purification->FTIR_Raman UV_Vis UV-Vis Spectroscopy Purification->UV_Vis X-ray_Diffraction Single Crystal X-ray Diffraction Purification->X-ray_Diffraction Compare_Spectra Compare Experimental and Calculated Vibrational Spectra FTIR_Raman->Compare_Spectra Compare_Geometry Compare Experimental and Calculated Molecular Geometry X-ray_Diffraction->Compare_Geometry Validate_Model Validate Computational Model Compare_Spectra->Validate_Model Compare_Geometry->Validate_Model

Caption: Workflow for experimental validation of theoretical models.

Expected Theoretical Insights for this compound

Based on the computational studies of analogous molecules, the following insights can be anticipated for this compound:

  • Molecular Geometry: The molecule is expected to be largely planar, though some out-of-plane twisting of the nitro and carboxylic acid groups may occur to minimize steric hindrance. The precise bond lengths and angles can be accurately predicted by DFT calculations.

  • Vibrational Spectra: The theoretical IR and Raman spectra will exhibit characteristic peaks for the functional groups present: O-H stretching of the carboxylic acid, C=O stretching, asymmetric and symmetric stretching of the NO2 group, C-O stretching of the methoxy group, and various aromatic C-H and C-C vibrations.

  • Electronic Properties:

    • HOMO-LUMO: The HOMO is likely to be localized on the methoxy-substituted benzene ring, which is electron-rich. The LUMO is expected to be concentrated on the electron-withdrawing nitro group and the carboxylic acid moiety. The HOMO-LUMO gap will provide an estimate of the molecule's kinetic stability and the energy of its lowest electronic transition.

    • MEP: The MEP surface will likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites for electrophilic attack. The regions around the aromatic protons will exhibit positive potential (blue).

Conclusion and Future Directions

This technical guide has synthesized the available information on this compound and outlined a clear path for its in-depth theoretical and computational investigation. While experimental data provides a solid foundation, detailed computational studies are needed to fully characterize its molecular and electronic properties.

Future research should focus on performing high-level DFT calculations to determine the optimized geometry, vibrational frequencies, and electronic structure of this compound. These theoretical predictions should then be validated against experimental data obtained from newly synthesized and purified samples. Such a combined experimental and theoretical approach will provide a comprehensive understanding of this molecule, paving the way for its rational application in drug design and materials science.

References

Unveiling the Chemical Journey of 4-Methoxy-2-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, holds a significant position in the landscape of organic synthesis. While not a household name, this compound serves as a crucial building block and intermediate in the preparation of a wide array of more complex molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2] Its strategic placement of methoxy, nitro, and carboxylic acid functional groups on the benzene ring imparts a unique reactivity profile that is leveraged by synthetic chemists to construct intricate molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies associated with this compound, presenting critical data and experimental protocols for the scientific community.

Historical Perspective and Discovery

The precise moment of discovery and the identity of the scientist who first synthesized this compound are not prominently documented in readily accessible historical records. Its emergence is likely intertwined with the broader exploration of nitration and oxidation reactions on substituted aromatic compounds that flourished in the late 19th and early 20th centuries. The development of methods for the selective functionalization of benzene derivatives was a cornerstone of organic chemistry during this era, driven by the burgeoning dye and pharmaceutical industries.

The synthesis of the parent compound, p-anisic acid (4-methoxybenzoic acid), was first reported in 1841 by the French chemist Auguste Cahours, who obtained it by the oxidation of anethole, a component of anise oil.[3] The subsequent exploration of the reactivity of p-anisic acid and related compounds, including nitration reactions, would have logically led to the synthesis of its various nitro-substituted isomers. While a singular "discovery" paper for this compound remains elusive, its preparation is a logical extension of established synthetic transformations that were being systematically investigated during this period. The earliest comprehensive documentation of its properties and synthesis would likely be found within the extensive pages of the Beilstein Handbuch der Organischen Chemie, a monumental compendium of organic compounds.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₈H₇NO₅. A summary of its key quantitative properties is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight197.14 g/mol [4]
Melting Point196.5-200.5 °C[1]
CAS Number33844-21-2[1]
AppearanceSolid[4]

Key Synthetic Methodologies

The primary and most commonly cited method for the laboratory-scale synthesis of this compound is the oxidation of 4-methyl-3-nitroanisole. This reaction provides a reliable route to the desired product with good yield.

Oxidation of 4-Methyl-3-nitroanisole

This synthetic route utilizes the strong oxidizing agent potassium permanganate (KMnO₄) to convert the methyl group of 4-methyl-3-nitroanisole into a carboxylic acid. The reaction is typically carried out in an aqueous solution under reflux conditions.

A logical workflow for this synthesis is depicted in the following diagram:

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product Start 4-Methyl-3-nitroanisole Oxidation Oxidation with KMnO₄ in water, reflux Start->Oxidation Reactant Filtration Filtration Oxidation->Filtration Reaction Mixture Acidification Acidification with HCl Filtration->Acidification Filtrate Extraction Extraction with Chloroform Acidification->Extraction Acidified Solution Drying Drying over MgSO₄ Extraction->Drying Organic Phases Concentration Concentration Drying->Concentration Dried Solution Product This compound Concentration->Product Crude Product

Synthetic workflow for this compound.
Experimental Protocol: Oxidation of 4-Methyl-3-nitroanisole

The following protocol is a detailed methodology for the synthesis of this compound based on the oxidation of 4-methyl-3-nitroanisole.[1]

Materials:

  • 4-Methyl-3-nitroanisole (3.6 g, 18 mmol)

  • Potassium permanganate (10 g, 63 mmol)

  • Deionized water (200 mL)

  • 1 N Hydrochloric acid

  • Chloroform (150 mL)

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 4-methyl-3-nitroanisole (3.6 g, 18 mmol) and potassium permanganate (10 g, 63 mmol) in 200 mL of water is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained at this temperature for 24 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The insoluble solids (manganese dioxide) are removed by filtration.

  • The filtrate is acidified to a pH of 2 with 1 N hydrochloric acid.

  • The acidified solution is then extracted with chloroform (3 x 50 mL).

  • The combined organic phases are dried over anhydrous magnesium sulfate and then filtered.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The precipitated solid is collected to give this compound. The reported yield for this procedure is 80%.[1]

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis due to the presence of three distinct functional groups that can be selectively manipulated.

  • The Carboxylic Acid Group: This group can undergo standard transformations such as esterification, conversion to acid chlorides, and amidation, allowing for the introduction of a wide variety of other functional groups.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amine. This transformation is fundamental in the synthesis of many pharmacologically active compounds and dyes, as the resulting amino group can be further functionalized.

  • The Methoxy Group: The methoxy group is an electron-donating group and directs electrophilic aromatic substitution to the ortho and para positions.

The interplay of these functional groups makes this compound a versatile starting material for the synthesis of a range of target molecules. It is utilized in the development of pharmaceuticals, agrochemicals, and dyes.[1][2]

Conclusion

This compound, while lacking a dramatic discovery story, represents a classic example of a foundational molecule in organic synthesis. Its preparation via the oxidation of a readily available precursor is a robust and well-established method. The compound's true value lies in its utility as a versatile intermediate, providing a gateway to a multitude of more complex and often biologically active molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and synthetic accessibility of this compound is essential for the design and execution of innovative synthetic strategies.

References

Potential Derivatives of 4-Methoxy-2-nitrobenzoic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 4-Methoxy-2-nitrobenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1] Its unique substitution pattern, featuring a methoxy, a nitro, and a carboxylic acid group, provides multiple reactive sites for chemical modification. This technical guide offers an in-depth exploration of the potential derivatives of this compound, focusing on their synthesis, physicochemical properties, and potential applications in pharmaceutical and materials science.[1] Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of synthetic pathways are provided to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Profile: this compound

This compound is a foundational building block for creating more complex molecules. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group influences the reactivity of the aromatic ring, while the carboxylic acid moiety offers a prime site for derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 33844-21-2[2][3]
Molecular Formula C₈H₇NO₅[2]
Molecular Weight 197.14 g/mol [2]
Melting Point 196.5-200.5 °C[3]
Appearance Not explicitly stated, but derivatives are solids.[4]

Key Synthetic Pathways and Potential Derivatives

The chemical versatility of this compound allows for derivatization at three key locations: the carboxylic acid group, the nitro group, and the aromatic ring itself.

Derivatization of the Carboxylic Acid Group

The most direct modifications involve the carboxylic acid function, readily converting it into esters, amides, and acid chlorides. These derivatives are often intermediates for creating molecules with diverse biological activities.[4] For instance, the methyl ester, methyl 4-methoxy-2-nitrobenzoate, is a key intermediate in synthetic chemistry for pharmaceuticals and agrochemicals.[4]

G parent This compound ester Ester Derivative (e.g., Methyl Ester) parent->ester ROH, H+ amide Amide Derivative parent->amide 1. SOCl2 2. R2NH acid_chloride Acid Chloride Derivative parent->acid_chloride SOCl2 or (COCl)2

Caption: Derivatization of the carboxylic acid group.

Table 2: Properties of Carboxylic Acid Derivatives

DerivativeCAS NumberMolecular FormulaMolecular WeightPurityAppearance
Methyl 4-methoxy-2-nitrobenzoate181871-73-8C₉H₉NO₅211.17≥ 97% (HPLC)Brown solid

[Reference:[4]]

Transformation of the Nitro Group

The nitro group is a versatile functional handle. Its reduction to an amine is a critical transformation, yielding 2-amino-4-methoxybenzoic acid derivatives. This amino group opens up a vast array of subsequent reactions, such as acylation to form amides like N-(4-methoxy-2-nitrophenyl)acetamide (synthesized from the corresponding aniline), diazotization, and the formation of heterocyclic systems.[5]

G parent This compound Derivative amine 2-Amino-4-methoxybenzoic Acid Derivative parent->amine Reduction (e.g., H2/Pd, Fe/HCl) amide N-Acyl Derivative amine->amide Acylation (e.g., Acetic Anhydride)

Caption: Transformation of the nitro group.

Modification of the Aromatic Ring

The synthesis of derivatives with additional substituents on the aromatic ring, such as hydroxyl groups, creates compounds with significant potential as medical intermediates.[6] For example, 3-hydroxy-4-methoxy-2-nitrobenzoic acid is a key intermediate for synthesizing pyrrolobenzodiazepine (PBD) compounds, which have shown anti-tumor activity.[6] Similarly, 5-hydroxy-4-methoxy-2-nitrobenzoic acid can be synthesized from related dimethoxy precursors.[7]

G start1 3-Alkoxy-4-acetoxybenzaldehyde intermediate1 Nitration start1->intermediate1 intermediate2 Deacetylation & Methylation intermediate1->intermediate2 intermediate3 Oxidation intermediate2->intermediate3 final1 3-Hydroxy-4-methoxy- 2-nitrobenzoic Acid intermediate3->final1 start2 4,5-Dimethoxy- 2-nitrobenzoic Acid final2 5-Hydroxy-4-methoxy- 2-nitrobenzoic Acid start2->final2 Selective Demethylation (e.g., NaOH aq.)

Caption: Synthesis of hydroxylated derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound and its derivatives.

Synthetic Protocols

Protocol 1: Synthesis of this compound [3]

  • Reaction Setup: A mixture of 4-methyl-3-nitroanisole (3.6 g, 18 mmol) and potassium permanganate (10 g, 63 mmol) in 200 mL of water is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The mixture is refluxed for 24 hours.

  • Work-up: After cooling to room temperature, the mixture is filtered to remove insoluble solids (manganese dioxide).

  • Acidification: The filtrate is acidified to pH 2 with 1 N hydrochloric acid, leading to the precipitation of the product.

  • Extraction: The aqueous solution is extracted with chloroform (3 x 50 mL).

  • Purification: The combined organic phases are dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting precipitate is collected.

  • Yield: This protocol yields this compound in approximately 80% yield.

Protocol 2: Synthesis of 5-hydroxy-4-methoxy-2-nitrobenzoic acid [7]

  • Reaction Setup: In a glass container equipped with a stirrer, thermometer, and reflux condenser, add 4,5-dimethoxy-2-nitrobenzoic acid (20.0 g, 88.0 mmol) and 4 mol/L sodium hydroxide aqueous solution (99 ml, 396 mmol).

  • Reaction: The mixture is stirred and heated at 95 to 105 °C for 6 hours.

  • Work-up: After completion, ethyl acetate (60 ml) and concentrated hydrochloric acid (40.33 ml) are added. The organic layer is separated.

  • Isolation: The extract is concentrated under reduced pressure to obtain the product as a yellow solid.

  • Yield: This method reports an isolated yield of 96%.

Biological Activity Assay

Protocol 3: MTT Assay for Cytotoxicity Screening [8]

  • Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of the test derivative and incubate for a specified period (e.g., 24-72 hours). Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Discard the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. Cell viability is calculated relative to the untreated control.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bio Biological Evaluation synthesis Chemical Synthesis (e.g., Protocol 1, 2) workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR/Raman Spectroscopy purification->ir screening In Vitro Screening (e.g., MTT Assay) purification->screening pathway Mechanism of Action Studies (e.g., Western Blot) screening->pathway

Caption: General experimental workflow for derivative development.

Biological Activities and Therapeutic Potential

Derivatives of methoxybenzoic acids have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[8]

Table 3: Potential Biological Activities of this compound Derivatives

Biological ActivityMechanism/ApplicationRelated Derivatives/ClassReference
Anti-cancer Key intermediate for PBD anti-tumor agents. General cytotoxicity against cancer cell lines.3-hydroxy-4-methoxy-2-nitrobenzoic acid[6]
Anti-inflammatory/Analgesic Serves as an intermediate in the synthesis of anti-inflammatory and analgesic agents.General this compound derivatives[1]
Antimicrobial Thioureide derivatives have shown antimicrobial and antifungal activities.Thioureides of related methoxyphenoxymethyl benzoic acids[9]
Efflux Pump Inhibition Trimethoxybenzoic acid derivatives have been studied as potential efflux pump inhibitors to combat antibiotic resistance.Trimethoxybenzoic acid derivatives[10]

Research on related compounds, such as 4-hydroxy-3-methoxybenzoic acid methyl ester, has shown that these scaffolds can target critical cell survival pathways like the Akt/NFκB signaling pathway, inducing apoptosis in cancer cells.[8] This suggests that novel derivatives of this compound could be designed to modulate similar biological targets.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of chemical entities. Through modifications of its carboxylic acid, nitro group, and aromatic ring, derivatives with significant potential in drug development and materials science can be accessed. The synthetic routes are often high-yielding, and the resulting compounds form the basis for creating novel therapeutics, including anti-cancer and anti-inflammatory agents. The detailed protocols and structured data presented in this guide serve as a comprehensive resource for researchers aiming to exploit the full synthetic potential of this important chemical intermediate.

References

The Dual Influence of Methoxy and Nitro Groups on the Reactivity of 4-Methoxy-2-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] The reactivity of this molecule is intricately governed by the electronic interplay of its three functional groups: a carboxylic acid, a methoxy group, and a nitro group. This technical guide provides an in-depth analysis of how the methoxy and nitro substituents modulate the reactivity of the benzoic acid core, with a focus on acidity, susceptibility to aromatic substitution, and the reactivity of the carboxyl group. This document is intended to serve as a comprehensive resource, providing both theoretical understanding and practical experimental context.

The Electronic Tug-of-War: Methoxy vs. Nitro

The reactivity of the benzene ring and its substituents in this compound is a direct consequence of the competing electronic effects of the methoxy (-OCH₃) and nitro (-NO₂) groups.

  • The Methoxy Group (-OCH₃): Located at the para-position relative to the carboxylic acid, the methoxy group is a powerful activating group in electrophilic aromatic substitution.[2] It exerts a dual electronic influence:

    • +R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing electron density, particularly at the ortho and para positions.[3][4] This is the dominant effect.

    • -I (Inductive) Effect: Due to the high electronegativity of oxygen, the methoxy group withdraws electron density through the sigma bond framework.[3][5]

  • The Nitro Group (-NO₂): Positioned ortho to the carboxylic acid, the nitro group is a potent deactivating group.[6][7] Its electronic effects are:

    • -R (Resonance) Effect: The nitro group strongly withdraws electron density from the aromatic ring through resonance, creating a significant electron deficiency.[8]

    • -I (Inductive) Effect: The high electronegativity of the nitrogen and oxygen atoms leads to a strong electron-withdrawing inductive effect.[7]

The combination and positioning of these groups on the benzoic acid ring create a unique electronic environment that dictates the molecule's overall reactivity profile.

G cluster_reactivity Electronic Effects on this compound Aromatic_Ring Benzene Ring Carboxylic_Acid Carboxylic Acid (-COOH) Aromatic_Ring->Carboxylic_Acid Influences Acidity & Carbonyl Reactivity Methoxy Methoxy Group (-OCH3) (para to COOH) Methoxy->Aromatic_Ring +R > -I (Activating) Nitro Nitro Group (-NO2) (ortho to COOH) Nitro->Aromatic_Ring -R & -I (Deactivating)

Caption: Interplay of electronic effects on the aromatic ring.

Impact on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the anion by delocalizing the negative charge, thus increasing acidity (lower pKa). Conversely, electron-donating groups destabilize the anion, decreasing acidity (higher pKa).[9]

In this compound, the strongly electron-withdrawing nitro group, located ortho to the carboxylic acid, significantly stabilizes the carboxylate anion through both its -I and -R effects. Additionally, the "ortho-effect" comes into play, where ortho-substituents, regardless of their electronic nature, generally increase the acidity of benzoic acids, a phenomenon attributed to a combination of steric and electronic factors.[8][10] While the para-methoxy group has an electron-donating resonance effect that would typically decrease acidity, the powerful, acid-strengthening influence of the ortho-nitro group is dominant.

CompoundSubstituentspKa (Predicted/Experimental)Relative Acidity
Benzoic Acid-4.20Reference
4-Methoxybenzoic Acid4-OCH₃~4.47Less Acidic
4-Nitrobenzoic Acid4-NO₂~3.4More Acidic
This compound 4-OCH₃, 2-NO₂ ~2.46 (Predicted) Significantly More Acidic

Data sourced from references 2, 4, and 15.

The predicted pKa of ~2.46 for this compound indicates that it is a considerably stronger acid than benzoic acid and its mono-substituted derivatives, highlighting the dominant acid-enhancing effect of the ortho-nitro group.[3]

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the aromatic ring acts as a nucleophile. The methoxy group, being a strong activator and ortho-, para-director, would typically make the ring more susceptible to electrophilic attack.[2] The nitro group, a strong deactivator and meta-director, would make it less reactive.[11] In polysubstituted benzenes, the most powerfully activating group generally dictates the position of substitution.[7]

For this compound, the methoxy group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the existing nitro and carboxylic acid groups also influence the regioselectivity. The positions are:

  • Position 3: Ortho to the methoxy group and meta to the nitro group.

  • Position 5: Ortho to the methoxy group and meta to the carboxylic acid group.

Given that the methoxy group is a more powerful activating group than the deactivating effects of the nitro and carboxylic acid groups, electrophilic substitution is expected to occur, primarily at positions 3 and 5. Steric hindrance from the adjacent nitro group might slightly disfavor substitution at position 3.

Caption: General mechanism for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require an electron-poor aromatic ring and a good leaving group.[12][13] The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer complex intermediate.[12][14]

In this compound, there isn't a typical leaving group like a halide. However, under forcing conditions, the nitro group itself can sometimes be displaced. The electron-donating methoxy group would generally disfavor SNAr by increasing electron density in the ring. Therefore, this compound is not an ideal substrate for SNAr unless further modified.

Reactivity of the Carboxylic Acid and Nitro Groups

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo typical reactions such as esterification and amide formation. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to unsubstituted benzoic acid.

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common method.

Amide Formation: This is typically a two-step process involving conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine.[8]

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, providing a synthetic route to 2-amino-4-methoxybenzoic acid derivatives. This transformation is a cornerstone in the synthesis of many heterocyclic compounds and other complex molecules. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups.

Common methods include:

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C).[15]

  • Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.[16]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine in the presence of a catalyst.

Experimental Protocols

The following are generalized experimental protocols for key transformations involving this compound, based on established methodologies for similar compounds.

Protocol 1: Reduction of the Nitro Group to an Amine using Zinc and Hydrazine Glyoxylate

This method offers a selective and rapid reduction under mild conditions.

  • Preparation of Hydrazine Glyoxylate: Slowly neutralize equimolar amounts of hydrazine hydrate and glyoxylic acid with constant stirring. The resulting solution is used directly.

  • Reduction: Suspend this compound (1.0 eq) and zinc powder (2.0-3.0 eq) in a suitable solvent (e.g., methanol).

  • Add the prepared hydrazine glyoxylate solution and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Work-up: Upon completion, filter off the zinc powder. Extract the residue with a suitable organic solvent (e.g., chloroform or diethyl ether).

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-4-methoxybenzoic acid. Further purification can be achieved by recrystallization.

reduction_workflow start Start: This compound reagents Add: - Zinc Powder - Hydrazine Glyoxylate - Methanol start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction filtration Filter to remove Zinc powder reaction->filtration extraction Extract with Organic Solvent filtration->extraction isolation Dry and Concentrate Organic Phase extraction->isolation product Product: 2-Amino-4-methoxybenzoic Acid isolation->product

Caption: Workflow for the reduction of the nitro group.

Protocol 2: Synthesis of Methyl 4-Methoxy-2-nitrobenzoate (Fischer Esterification)

This protocol is adapted from general methods for the esterification of benzoic acids.[17]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution while swirling.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate (caution: CO₂ evolution).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude methyl 4-methoxy-2-nitrobenzoate. The product can be purified by column chromatography or recrystallization.

Conclusion

The reactivity of this compound is a nuanced interplay of inductive and resonance effects from its methoxy and nitro substituents. The ortho-nitro group is the dominant influence on the molecule's acidity, rendering it significantly more acidic than benzoic acid. For electrophilic aromatic substitution, the activating para-methoxy group directs incoming electrophiles, though the overall reactivity of the ring is tempered by the deactivating nitro and carboxyl groups. The functional groups present also offer distinct sites for chemical modification, with the nitro group being readily reducible to an amine and the carboxylic acid amenable to esterification and amidation. A thorough understanding of these competing influences is paramount for the strategic use of this compound in the synthesis of more complex and valuable molecules.

References

Methodological & Application

The Versatile Role of 4-Methoxy-2-nitrobenzoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzoic acid is a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on a benzoic acid scaffold, imparts distinct reactivity that enables its use as a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, dyes, and functional materials.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in various synthetic transformations, with a focus on its application in the development of bioactive molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

Physical Properties
PropertyValueReference
CAS Number33844-21-2[2][3]
Molecular FormulaC₈H₇NO₅[2][3]
Molecular Weight197.14 g/mol [2][3]
Melting Point196.5-200.5 °C (lit.)[3]
AppearanceSolid[3]
Spectroscopic Data
TechniqueDataReference
¹H NMR (Solvent)(Data not explicitly found for this compound in the search results, but available for purchase)[4]
¹³C NMR (Solvent)(Data not explicitly found for this compound in the search results, but available for purchase)[4]
IR (Technique)ATR-Neat[2]
Mass Spectrometry(Data can be inferred from molecular weight)[2]

Key Synthetic Applications and Protocols

This compound serves as a precursor for a variety of important chemical transformations, primarily centered around the reactivity of its nitro and carboxylic acid functionalities.

Reduction of the Nitro Group: Synthesis of 2-Amino-4-methoxybenzoic Acid

The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-amino-4-methoxybenzoic acid, a key intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.

This protocol details the efficient reduction of this compound to 2-amino-4-methoxybenzoic acid using palladium on carbon as a catalyst.

Reaction Scheme:

G reactant This compound reagents H₂, 10% Pd/C Methanol, RT, 18h reactant->reagents product 2-Amino-4-methoxybenzoic Acid reagents->product

Caption: Catalytic hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

Procedure:

  • In a suitable reaction vessel, dissolve this compound in methanol.

  • Carefully add 10% Pd/C to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-4-methoxybenzoic acid.

Quantitative Data:

Starting MaterialCatalystSolventReaction TimeTemperatureYieldReference
This compound10% Pd/CMethanol18 hRoom Temperature~100%(Based on similar reductions)
Synthesis of Heterocyclic Compounds: Benzoxazinones

2-Amino-4-methoxybenzoic acid is a valuable precursor for the synthesis of benzoxazinones, a class of heterocyclic compounds with a range of biological activities.

This workflow outlines the general synthesis of a 2-substituted-4H-3,1-benzoxazin-4-one from 2-amino-4-methoxybenzoic acid.

G cluster_0 Acylation cluster_1 Cyclization A 2-Amino-4-methoxybenzoic Acid C N-Acyl Intermediate A->C Pyridine or other base B Acyl Chloride or Anhydride B->C D 2-Substituted-7-methoxy- 4H-3,1-benzoxazin-4-one C->D Acetic Anhydride Heat G reactant This compound reagents Methanol, H₂SO₄ (cat.) Reflux reactant->reagents product Methyl 4-Methoxy-2-nitrobenzoate reagents->product G A This compound C Activated Intermediate (e.g., Acid Chloride, Active Ester) A->C Activation B Activating Agent (e.g., SOCl₂, EDCI) B->C E Amide C->E Coupling D Amine (R-NH₂) D->E

References

Application Notes and Protocols: 4-Methoxy-2-nitrobenzoic Acid as a Precursor for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzoic acid is a versatile aromatic carboxylic acid that serves as a valuable building block in the synthesis of various organic molecules. Its unique substitution pattern, featuring a methoxy group, a nitro group, and a carboxylic acid moiety, provides multiple reactive sites for chemical modifications. This makes it an important precursor in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of heterocyclic compounds with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of APIs, with a focus on its role as a precursor to the antihypertensive drug, Prazosin.

Application as a Precursor in API Synthesis: The Case of Prazosin

Prazosin is a potent and selective α1-adrenergic receptor antagonist used in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD)-associated nightmares.[1][2] The synthesis of Prazosin involves the construction of a quinazoline core, for which a dimethoxy-substituted aminobenzoic acid derivative is a key intermediate. This compound serves as a strategic starting material for the synthesis of this crucial intermediate.

The overall synthetic strategy involves the elaboration of this compound to 4,5-dimethoxy-2-aminobenzonitrile, a direct precursor to the quinazoline ring system of Prazosin. The key transformations include the introduction of an additional methoxy group, reduction of the nitro group to an amine, and conversion of the carboxylic acid to a nitrile.

Logical Workflow for Prazosin Synthesis Intermediate from this compound

G A This compound B Nitration & Hydroxylation (e.g., HNO3/H2SO4, then nucleophilic substitution) A->B Step 1 C 4,5-Dimethoxy-2-nitrobenzoic acid B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D Step 2 E 2-Amino-4,5-dimethoxybenzoic acid D->E F Amidation & Dehydration (e.g., SOCl2, then NH3, then P2O5) E->F Step 3 G 2-Amino-4,5-dimethoxybenzonitrile F->G H Cyclization with Cyanamide G->H Step 4 I 2,4-Diamino-6,7-dimethoxyquinazoline H->I J Coupling with 1-(2-furoyl)piperazine I->J Step 5 K Prazosin J->K

Caption: Synthetic workflow from this compound to Prazosin.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps involved in the conversion of this compound to a key precursor of Prazosin.

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

This protocol describes the nitration and subsequent methoxylation to introduce the second methoxy group, starting from a related precursor, 3,4-dimethoxybenzoic acid, which illustrates the key transformations. A similar approach can be adapted for the modification of this compound.

Materials:

  • 3,4-Dimethoxybenzoic acid

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ice

Procedure:

  • Nitration: To a cooled (0-5 °C) solution of 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in concentrated sulfuric acid (50 mL), add a mixture of nitric acid (4.2 mL, 65.9 mmol) and sulfuric acid (10 mL) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice (200 g) and stir until the ice has melted.

  • Filter the precipitated product, wash with cold water until the washings are neutral to litmus, and dry to afford 4,5-dimethoxy-2-nitrobenzoic acid.[3]

Quantitative Data:

CompoundStarting Material (g)Product (g)Yield (%)Purity (HPLC)
4,5-Dimethoxy-2-nitrobenzoic acid10.011.290>98%
Protocol 2: Reduction of the Nitro Group to an Amine

This protocol details the reduction of the nitro group of 4,5-dimethoxy-2-nitrobenzoic acid to form 2-amino-4,5-dimethoxybenzoic acid.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzoic acid

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend 4,5-dimethoxy-2-nitrobenzoic acid (10.0 g, 44.0 mmol) in a mixture of ethanol (100 mL) and water (20 mL).

  • Add iron powder (12.3 g, 220 mmol) and ammonium chloride (2.35 g, 44.0 mmol).

  • Heat the mixture to reflux and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Hot filter the reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-4,5-dimethoxybenzoic acid.

Quantitative Data:

CompoundStarting Material (g)Product (g)Yield (%)
2-Amino-4,5-dimethoxybenzoic acid10.08.193
Protocol 3: Synthesis of 2,4-Diamino-6,7-dimethoxyquinazoline

This protocol describes the cyclization of the aminobenzoic acid derivative to form the core quinazoline structure.

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid

  • Cyanamide

  • Phosphorus oxychloride

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • A mixture of 2-amino-4,5-dimethoxybenzoic acid (5.0 g, 25.4 mmol) and cyanamide (2.13 g, 50.7 mmol) is heated at 150 °C for 1 hour.

  • Cool the mixture and add phosphorus oxychloride (10 mL).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the solution with concentrated sodium hydroxide solution until pH 9-10.

  • Filter the precipitated product, wash with water, and dry.

  • Recrystallize from ethanol to yield 2,4-diamino-6,7-dimethoxyquinazoline.

Quantitative Data:

CompoundStarting Material (g)Product (g)Yield (%)
2,4-Diamino-6,7-dimethoxyquinazoline5.04.881

Signaling Pathway of Prazosin

Prazosin exerts its therapeutic effects by blocking the action of norepinephrine on α1-adrenergic receptors. This blockade leads to the relaxation of smooth muscle in blood vessels and the prostate.

Prazosin's Mechanism of Action at the α1-Adrenergic Receptor

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1 α1-Adrenergic Receptor Norepinephrine->Alpha1 Binds Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Prazosin Prazosin Prazosin->Alpha1 Blocks

Caption: Prazosin blocks the α1-adrenergic signaling pathway.

This signaling cascade is initiated by the binding of norepinephrine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR).[4] This activates the Gq alpha subunit, which in turn activates phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[4] Both elevated intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG contribute to the contraction of smooth muscle cells.[4] Prazosin, by acting as a competitive antagonist at the α1-adrenergic receptor, prevents the binding of norepinephrine and thereby inhibits this entire signaling pathway, resulting in smooth muscle relaxation.[5][6]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex APIs. Its utility is well-demonstrated in the synthetic route towards Prazosin, a clinically significant antihypertensive agent. The protocols and signaling pathway information provided herein offer a comprehensive guide for researchers and professionals in the field of drug discovery and development, highlighting the potential of this chemical building block in constructing medicinally important scaffolds.

References

Application Notes and Protocols for the Amidation of 4-Methoxy-2-nitrobenzoic Acid to Form Substituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted benzamides is a cornerstone in medicinal chemistry and drug discovery. The benzamide scaffold is a privileged structure found in a wide array of pharmacologically active compounds. The amidation of carboxylic acids, such as 4-Methoxy-2-nitrobenzoic acid, is a fundamental transformation that allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This compound is a versatile starting material. The methoxy group can influence the compound's electronic properties and metabolic stability, while the nitro group can be a key pharmacophore or a precursor to an amino group, which can be further functionalized.[1] Derivatives of nitrobenzamides have shown potential as antimicrobial and anticancer agents, making this class of compounds a fertile ground for new drug development.[1]

This document provides detailed protocols for the synthesis of substituted benzamides from this compound using common and efficient coupling reagents. It also includes a summary of quantitative data from representative reactions and visualizations of the experimental workflow and its relevance in a drug discovery context.

Data Presentation: Synthesis of Substituted Benzamides

Starting AcidAmineCoupling MethodProductYield (%)M.p. (°C)Reference
p-Methoxybenzoyl chloride4-Methoxy-2-nitroanilineAcyl Chloride Method4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide77N/A[2]
Undec-10-enoic acid4-MethoxybenzylamineDCC/DMAPN-(4-methoxybenzyl)undec-10-enamide9091[3]
Oleic acid4-MethoxybenzylamineDCC/DMAPN-(4-methoxybenzyl)oleamide8881[3]

Note: The data for the latter two entries are for N-(4-methoxybenzyl)amides derived from fatty acids, included to provide additional examples of relevant amide formation with a substituted benzylamine.

Experimental Protocols

Herein, we provide detailed protocols for two common and effective methods for the amidation of this compound.

Protocol 1: Amidation using EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of N-substituted 4-methoxy-2-nitrobenzamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to improve efficiency and minimize side reactions.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Add HOBt (1.1-1.2 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.1-1.5 eq) portion-wise to the cooled solution.

  • Add DIPEA or TEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-substituted 4-methoxy-2-nitrobenzamide.

Protocol 2: Amidation using HATU Coupling

This protocol outlines the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, for the synthesis of N-substituted 4-methoxy-2-nitrobenzamides, which is particularly useful for challenging or sterically hindered substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or ACN.

  • Add HATU (1.0-1.1 eq) to the solution and stir for 2-5 minutes to pre-activate the carboxylic acid.

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature. For sterically hindered amines, the reaction may be gently heated (e.g., to 40 °C).

  • Monitor the reaction progress by TLC. Reactions with HATU are often complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-substituted 4-methoxy-2-nitrobenzamide.

Visualizations

The following diagrams illustrate the experimental workflow and the broader context of this chemical synthesis in drug development.

Amidation_Workflow start Start reagents Dissolve this compound, amine, and coupling additives in solvent start->reagents activation Add coupling reagent (e.g., EDC or HATU) and base (e.g., DIPEA) reagents->activation reaction Stir at RT for 1-24h (Monitor by TLC) activation->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Characterization (NMR, MS, m.p.) purification->product end Pure Substituted Benzamide product->end

Caption: Experimental workflow for the amidation of this compound.

Drug_Discovery_Pathway start_acid This compound amidation Amidation with Diverse Amines start_acid->amidation library Library of Substituted 4-Methoxy-2-nitrobenzamides amidation->library screening High-Throughput Screening (e.g., Anticancer, Antimicrobial assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) and Lead Optimization hit_id->sar lead_compound Lead Compound sar->lead_compound preclinical Preclinical Studies lead_compound->preclinical clinical Clinical Trials preclinical->clinical

References

Application Notes and Protocols for the Catalytic Reduction of 4-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 4-Methoxy-2-nitrobenzoic acid to form 2-amino-4-methoxybenzoic acid is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry where the resulting aminobenzoic acid derivative serves as a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for several common methods of achieving this reduction, including catalytic hydrogenation, metal-mediated reductions, and catalytic transfer hydrogenation.

Reaction Overview

The general reaction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the carboxylic acid and methoxy functionalities on the aromatic ring.

Reactant: this compound Product: 2-Amino-4-methoxybenzoic acid

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes quantitative data for different catalytic reduction methods. It is important to note that reaction conditions and yields can vary based on the specific substrate and scale of the reaction.

MethodCatalyst/ReagentSolvent(s)Temperature (°C)Time (h)PressureYield (%)Reference
Catalytic Hydrogenation 10% Palladium on Carbon (Pd/C)MethanolRoom Temperature18Atmospheric100[1]
Raney NickelEthanol/Water60-902-4AtmosphericHigh[2]
Metal-Mediated Reduction Iron (Fe) powder / Acetic AcidEthanol/Water1002-4Atmospheric~85-92
Tin(II) Chloride (SnCl₂) dihydrateEthanol782-3Atmospheric~90-95
Catalytic Transfer Hydrogenation Palladium on Carbon (Pd/C) / Ammonium FormateMethanolReflux0.5-2Atmospheric>95[1][3][4]
Other Sodium Dithionite (Na₂S₂O₄)Water/EthanolReflux1-2AtmosphericGood[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using 10% Palladium on Carbon

This is a highly effective and clean method for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas source (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Celatom® or Celite® (diatomaceous earth)

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve this compound (e.g., 3.0 g, 15.2 mmol) in methanol (e.g., 80 mL).[1]

  • Carefully add 10% Pd/C catalyst (e.g., 300 mg, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge with hydrogen gas.

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18 hours.[1]

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celatom® or Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, 2-amino-4-methoxybenzoic acid, is often obtained in high purity (a 100% yield has been reported for this specific substrate) and may not require further purification.[1]

Protocol 2: Metal-Mediated Reduction using Iron in Acidic Medium

This classical method is robust and uses inexpensive reagents.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial acetic acid or Ammonium chloride

  • Ethanol

  • Water

  • Reaction flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add iron powder (3-5 eq) and glacial acetic acid (catalytic to stoichiometric amount).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 3: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This method avoids the need for a pressurized hydrogen gas setup and is often faster than traditional catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

  • Reaction flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Celatom® or Celite®

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and 10% Pd/C (5-10 mol%) in methanol.

  • Add ammonium formate (3-5 eq) in portions to the stirred suspension. The reaction can be exothermic.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reduction is often complete within 30 minutes to 2 hours.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be further purified by an aqueous workup (extraction with an organic solvent after basification) followed by recrystallization or chromatography if needed.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the catalytic hydrogenation of this compound.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_product Product A Dissolve 4-Methoxy-2-nitrobenzoic acid in Methanol B Add 10% Pd/C Catalyst A->B C Purge with H2 Gas B->C D Stir at Room Temperature (18 hours) C->D E Filter through Celite® D->E F Concentrate Filtrate E->F G 2-Amino-4-methoxybenzoic acid F->G

Caption: Experimental workflow for the synthesis of 2-Amino-4-methoxybenzoic acid.

Reaction Mechanism: Catalytic Hydrogenation of a Nitro Group

The reduction of a nitro group on a palladium surface is believed to proceed through a series of intermediates, as depicted in the Haber mechanism.

G Start Ar-NO2 (Nitroarene) Nitroso Ar-N=O (Nitrosoarene) Start->Nitroso + H2 / - H2O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H2 Amine Ar-NH2 (Amine) Hydroxylamine->Amine + H2 / - H2O Catalyst Pd Surface with Adsorbed H2

Caption: Simplified mechanism for the catalytic reduction of a nitro group.

References

Synthesis of 4-amino-2-methoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two distinct synthetic routes to 4-amino-2-methoxybenzoic acid, a key intermediate in the pharmaceutical and chemical industries. The protocols are based on established chemical literature and offer clear, step-by-step instructions to facilitate reproducible synthesis.

Introduction

4-Amino-2-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure, featuring amino, methoxy, and carboxylic acid functional groups, allows for diverse chemical modifications. The selection of a synthetic route depends on factors such as starting material availability, desired yield and purity, and scalability. This document outlines two reliable methods for its preparation: a two-step synthesis starting from p-aminosalicylic acid and a one-step reduction from 2-methoxy-4-nitrobenzoic acid.

Data Summary

The following table summarizes the quantitative data for the two presented synthetic routes to 4-amino-2-methoxybenzoic acid.

ParameterRoute 1: From p-Aminosalicylic AcidRoute 2: From 2-Methoxy-4-nitrobenzoic Acid
Starting Material p-Aminosalicylic acid2-Methoxy-4-nitrobenzoic acid
Key Intermediates 4-Amino-2-methoxybenzoic acid methyl ester-
Overall Yield High (esterification and hydrolysis steps are typically high-yielding)Quantitative[1]
Purity Good to Excellent (purification via recrystallization)High (product precipitates from the reaction mixture)
Key Reagents Dimethyl sulfate, Potassium hydroxide, Acetone, MethanolPalladium on carbon (Pd/C), Hydrogen gas, Methanol
Reaction Conditions Step 1: 20-30°C; Step 2: RefluxRoom temperature, atmospheric pressure

Synthetic Protocols

Route 1: Synthesis from p-Aminosalicylic Acid

This two-step route involves the simultaneous methylation of the hydroxyl group and esterification of the carboxylic acid of p-aminosalicylic acid, followed by the hydrolysis of the resulting methyl ester.

pASA p-Aminosalicylic Acid Intermediate 4-Amino-2-methoxybenzoic acid methyl ester pASA->Intermediate (CH₃)₂SO₄, KOH Acetone, 20-30°C FinalProduct 4-Amino-2-methoxybenzoic Acid Intermediate->FinalProduct KOH, MeOH/H₂O Reflux

Caption: Synthetic pathway from p-aminosalicylic acid.

Step 1: Synthesis of 4-Amino-2-methoxybenzoic acid methyl ester

This protocol is adapted from a patented procedure for the synthesis of a related compound.

Materials:

  • p-Aminosalicylic acid

  • Potassium hydroxide (KOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone

  • Ethyl acetate

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone and stir the mixture.

  • Cool the reaction mixture to 20-30°C.

  • Gradually add dimethyl sulfate dropwise to the mixture.

  • Continue the reaction at this temperature for 5-6 hours.

  • After the reaction is complete, perform a workup by extraction with ethyl acetate.

  • The organic layers are combined and the solvent is removed by rotary evaporation to yield the solid 4-amino-2-methoxybenzoic acid methyl ester.

Step 2: Hydrolysis of 4-Amino-2-methoxybenzoic acid methyl ester

This protocol is a generalized procedure for the hydrolysis of a methyl ester.

Materials:

  • 4-Amino-2-methoxybenzoic acid methyl ester

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-amino-2-methoxybenzoic acid methyl ester in a mixture of methanol and water.

  • Add potassium hydroxide to the solution.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • After cooling, remove the methanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and adjust the pH to approximately 5 with hydrochloric acid.

  • The precipitated white solid is collected by filtration, washed with water, and dried to yield 4-amino-2-methoxybenzoic acid.

Route 2: Synthesis from 2-Methoxy-4-nitrobenzoic Acid

This one-step route involves the catalytic hydrogenation of 2-methoxy-4-nitrobenzoic acid to directly yield the desired product. This method is advantageous due to its high yield and clean reaction profile. The following protocol is based on a similar reduction of a positional isomer.[1]

StartingMaterial 2-Methoxy-4-nitrobenzoic Acid FinalProduct 4-Amino-2-methoxybenzoic Acid StartingMaterial->FinalProduct H₂, 10% Pd/C Methanol, RT

Caption: Synthesis via reduction of 2-methoxy-4-nitrobenzoic acid.

Materials:

  • 2-Methoxy-4-nitrobenzoic acid

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite or another filtration aid

Procedure:

  • In a hydrogenation flask, dissolve 2-methoxy-4-nitrobenzoic acid in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).

  • Purge the flask with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure for approximately 18 hours.

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate to dryness under reduced pressure to obtain 4-amino-2-methoxybenzoic acid as a solid. The product is often of high purity and may not require further purification.[1]

References

Application of 4-Methoxy-2-nitrobenzoic Acid in the Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

4-Methoxy-2-nitrobenzoic acid is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a nitro group on the benzene ring, allows for versatile chemical modifications. A significant application of this compound lies in the synthesis of N-arylanthranilic acid derivatives, a class of compounds known for their potent anti-inflammatory properties. These derivatives are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and are known to exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.

Core Application: Synthesis of N-Arylanthranilic Acid Derivatives

The primary utility of this compound in this context is as a precursor to 4-methoxy-2-aminobenzoic acid. This transformation is typically achieved through the reduction of the nitro group to an amine. The resulting 4-methoxy-2-aminobenzoic acid serves as a crucial scaffold for the subsequent introduction of various aryl groups via N-arylation reactions, most commonly the Ullmann condensation. This synthetic strategy allows for the creation of a diverse library of N-arylanthranilic acid derivatives, enabling the exploration of structure-activity relationships (SAR) to identify compounds with optimized potency and selectivity for COX enzymes.

Mechanism of Action

N-arylanthranilic acid derivatives synthesized from this compound primarily function as inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, these compounds prevent the production of prostaglandins, thereby alleviating inflammatory symptoms. The selectivity of these compounds for COX-2 over COX-1 is a critical parameter in drug design, as selective COX-2 inhibitors are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a series of synthesized N-arylanthranilic acid derivatives against COX-1 and COX-2 enzymes. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Compound IDN-Aryl SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a Phenyl> 10015.2> 6.58
1b 2-Methylphenyl> 10011.8> 8.47
1c 3-Methylphenyl> 10013.5> 7.41
1d 4-Methylphenyl85.39.78.79
Mefenamic Acid (Reference) 2,3-Dimethylphenyl15.035.00.43
Celecoxib (Reference) -15.00.04375

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-methoxybenzoic Acid from this compound

This protocol describes the reduction of the nitro group of this compound to an amine functionality.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • To this suspension, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 2.

  • Collect the precipitated product by filtration.

  • To purify, dissolve the crude product in a dilute aqueous solution of NaOH and then re-precipitate by adding HCl.

  • Wash the purified product with cold water and dry it under a vacuum to yield 4-amino-2-methoxybenzoic acid.

Protocol 2: Synthesis of N-(2-Methylphenyl)-4-methoxy-2-aminobenzoic Acid (Compound 1b) via Ullmann Condensation

This protocol details the N-arylation of 4-amino-2-methoxybenzoic acid with an aryl halide.

Materials:

  • 4-Amino-2-methoxybenzoic acid

  • 2-Bromotoluene

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-2-methoxybenzoic acid (1.0 eq), 2-bromotoluene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140°C and stir vigorously. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with 2N HCl to a pH of 3-4 to precipitate the crude product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-(2-Methylphenyl)-4-methoxy-2-aminobenzoic acid.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Ullmann Condensation 4-Methoxy-2-nitrobenzoic_acid This compound Reduction Reduction (Fe, NH4Cl) 4-Methoxy-2-nitrobenzoic_acid->Reduction 4-Amino-2-methoxybenzoic_acid 4-Amino-2-methoxybenzoic Acid Reduction->4-Amino-2-methoxybenzoic_acid Starting_Material 4-Amino-2-methoxybenzoic Acid Ullmann Ullmann Condensation (Aryl Halide, CuI, K2CO3) Starting_Material->Ullmann Final_Product N-Aryl-4-methoxy-2-aminobenzoic Acid Derivative Ullmann->Final_Product

Caption: Synthetic workflow for N-arylanthranilic acid derivatives.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation N-Aryl_Derivative N-Aryl-4-methoxy-2- aminobenzoic Acid Derivative N-Aryl_Derivative->COX_Enzymes Inhibition

Caption: Mechanism of action via COX enzyme inhibition.

Application Notes and Protocols: 4-Methoxy-2-nitrobenzoic Acid as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzoic acid is a valuable and versatile aromatic carboxylic acid that serves as a key intermediate in the synthesis of a diverse range of agrochemicals. Its unique structure, featuring a methoxy group and a nitro group on the benzene ring, allows for a variety of chemical modifications, making it an ideal starting material for the development of novel herbicides, insecticides, and fungicides. The presence of the nitro group, an electron-withdrawing group, and the methoxy group, an electron-donating group, at specific positions enhances the reactivity of the molecule and provides handles for further functionalization. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of agrochemicals.

Application in Herbicide Synthesis: Quinazolinone Derivatives

One of the significant applications of this compound is in the synthesis of quinazolin-4(3H)-one derivatives, a class of compounds known for their herbicidal activity. These compounds often act by inhibiting key enzymes in the biosynthetic pathways of plants, such as acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase), leading to plant growth inhibition and death.

Quantitative Data: Herbicidal Activity of Quinazolinone Derivatives
Compound IDTarget WeedApplication Rate (g/ha)Inhibition Rate (%)Reference
QPP-7 Echinochloa crus-galli375>90[1]
Digitaria sanguinalis375>90[1]
Setaria viridis375>90[1]
QPPEP-I-4 Echinochloa crus-galli150>80[2]
Digitaria sanguinalis150>80[2]
Eleusine indica150>80[2]
Experimental Protocol: Synthesis of a Quinazolinone Herbicide Precursor from this compound

This protocol outlines a plausible synthetic route to a key intermediate for quinazolinone herbicides, starting from this compound.

Step 1: Reduction of the Nitro Group to an Amine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of this compound in 100 mL of ethanol.

  • Add 25 g of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Slowly add 50 mL of concentrated hydrochloric acid (HCl) dropwise while stirring.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain 2-amino-4-methoxybenzoic acid.

Step 2: Cyclization to form the Quinazolinone Ring

  • In a sealed tube, combine 5 g of 2-amino-4-methoxybenzoic acid, 10 mL of formamide, and 1 mL of formic acid.

  • Heat the mixture at 150 °C for 6 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 7-methoxyquinazolin-4(3H)-one. This intermediate can then be further functionalized to produce a variety of herbicidally active compounds.

Signaling Pathway: Mechanism of Action of ACCase-Inhibiting Herbicides

Many quinazolinone herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical enzyme in the biosynthesis of fatty acids in grasses.

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Quinazolinone Herbicides.

Application in Insecticide Synthesis: Nitroguanidine Derivatives

This compound can also be envisioned as a starting material for the synthesis of nitroguanidine insecticides, a class of neonicotinoids that act on the insect nervous system.

Quantitative Data: Insecticidal Activity of Nitroguanidine Derivatives

The following table presents the insecticidal activity of representative nitroguanidine compounds against common insect pests.

Compound IDTarget InsectIC₅₀ (µg/mL)Reference
4-02 Myzus persicae<10[3]
4-07 Myzus persicae<10[3]
4-08 Myzus persicae<10[3]
Experimental Workflow: General Synthesis of Nitroguanidine Insecticides

The synthesis of nitroguanidine insecticides often involves the reaction of a nitroguanidine core with various electrophiles. This compound can be converted to a suitable precursor for this synthesis.

Nitroguanidine_Synthesis_Workflow Start This compound Amidation Amidation Start->Amidation Reduction Reduction of Nitro Group Amidation->Reduction Guanidinylation Guanidinylation Reduction->Guanidinylation Nitration Nitration of Guanidine Guanidinylation->Nitration FinalProduct Nitroguanidine Insecticide Nitration->FinalProduct

Caption: General synthetic workflow for nitroguanidine insecticides.

Application in Fungicide Synthesis: Benzothiazine Derivatives

Derivatives of this compound can potentially be used to synthesize benzothiazine-based fungicides. These compounds have shown promise in controlling various fungal pathogens.

Quantitative Data: Fungicidal Activity of Benzothiazine Derivatives

The table below shows the fungicidal activity of some benzothiazine derivatives against plant pathogenic fungi.

| Compound ID | Target Fungus | Dosage (µg/mL) | Herbicidal Activity | Reference | | :--- | :--- | :--- | :--- | | T13 | Brassica campestris | 100 | Good |[4] | | T15 | Brassica campestris | 100 | Good |[4] | | T22 | Amaranthus retroflexus | 100 | Good |[4] | | T24 | Amaranthus retroflexus | 100 | Good |[4] |

Conclusion

This compound is a highly valuable building block for the synthesis of a wide array of agrochemicals. Its chemical versatility allows for the construction of complex molecules with potent herbicidal, insecticidal, and fungicidal activities. The protocols and data presented herein provide a foundation for researchers and scientists to explore the full potential of this compound in the development of next-generation crop protection agents. Further research into the derivatization of this compound is warranted to discover novel agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

Application Notes and Protocols: Synthesis of Novel Dyes Using 4-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel azo dyes utilizing 4-Methoxy-2-nitrobenzoic acid as a key starting material. The methodologies outlined are based on established principles of azo dye synthesis and are intended to serve as a foundational guide for developing new chromophores with potential applications in various scientific and technological fields.

Introduction

Azo dyes represent a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] The color of these dyes is determined by the extended conjugation of the aromatic systems. By modifying the substituents on the aromatic rings, the electronic properties and, consequently, the absorption characteristics of the dye can be finely tuned. This compound is a versatile precursor for the synthesis of novel azo dyes. The presence of the methoxy, nitro, and carboxylic acid groups offers multiple avenues for chemical modification, potentially leading to dyes with unique spectral properties, solubility, and binding capabilities.

The general strategy for synthesizing azo dyes from this compound involves a two-step process:

  • Reduction of the nitro group to a primary aromatic amine to form 2-amino-4-methoxybenzoic acid.

  • Diazotization of the resulting amine followed by azo coupling with an appropriate coupling component (e.g., phenols, anilines, or other electron-rich aromatic compounds).[2]

Experimental Protocols

This section details the experimental procedures for the synthesis of a novel azo dye starting from this compound.

2.1. Materials and Equipment

  • Reagents: this compound, Stannous chloride dihydrate (SnCl₂·2H₂O) or Sodium dithionite (Na₂S₂O₄), Concentrated hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH), Phenol (or other desired coupling component), Sodium chloride (NaCl), Ethanol, Deionized water.

  • Equipment: Round-bottom flasks, Reflux condenser, Magnetic stirrer with hotplate, Ice bath, Buchner funnel and flask, Filtration paper, Beakers, Graduated cylinders, pH indicator paper.

2.2. Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow A This compound B Reduction (e.g., SnCl2/HCl) A->B Step 1 C 2-Amino-4-methoxybenzoic acid B->C D Diazotization (NaNO2, HCl, 0-5 °C) C->D Step 2 E Diazonium Salt Intermediate D->E F Azo Coupling (with Coupling Component, alkaline conditions) E->F Step 3 G Novel Azo Dye F->G H Purification (Recrystallization) G->H Step 4 I Characterization H->I

Caption: Synthetic workflow for a novel azo dye.

2.3. Protocol 1: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine.

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 1.97 g, 10 mmol).

  • Add a solution of stannous chloride dihydrate (e.g., 6.77 g, 30 mmol) in concentrated hydrochloric acid (20 mL).

  • Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the tin salts.

  • Filter the mixture through a bed of celite to remove the tin salts and wash the residue with water.

  • Combine the filtrate and washings. Acidify the solution with dilute HCl to precipitate the 2-amino-4-methoxybenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

2.4. Protocol 2: Diazotization and Azo Coupling

This protocol outlines the formation of the diazonium salt and its subsequent coupling to form the azo dye.[2][3]

  • Diazotization:

    • In a 100 mL beaker, suspend the synthesized 2-amino-4-methoxybenzoic acid (e.g., 1.67 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (15 mL).

    • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.[3]

    • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.76 g, 11 mmol) in 5 mL of cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature between 0-5 °C throughout the addition.[3]

    • Stir the mixture for an additional 20-30 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt.

  • Azo Coupling:

    • In a 250 mL beaker, dissolve a suitable coupling component (e.g., phenol, 0.94 g, 10 mmol) in a 10% aqueous sodium hydroxide solution (20 mL).

    • Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly and with continuous stirring, add the cold diazonium salt solution to the alkaline solution of the coupling component. A colored precipitate of the azo dye should form immediately.[2]

    • Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 10% sodium hydroxide solution as needed.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

2.5. Protocol 3: Purification and Characterization

  • Purification:

    • Collect the crude azo dye by vacuum filtration.

    • Wash the solid with a cold saturated sodium chloride solution to remove any unreacted starting materials and byproducts.

    • Further wash the product with cold deionized water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the purified dye.

    • Dry the purified dye in a vacuum oven.

  • Characterization:

    • The structure of the synthesized dye can be confirmed using various spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[3][4]

    • The purity of the compound can be assessed by TLC or High-Performance Liquid Chromatography (HPLC).

    • The UV-Visible absorption spectrum should be recorded to determine the maximum absorption wavelength (λmax).[5]

Data Presentation

The following table summarizes hypothetical quantitative data for a novel azo dye synthesized from this compound and phenol. These values are representative and will vary depending on the specific coupling component used.

ParameterValue
Molecular Formula C₁₅H₁₂N₂O₅
Molecular Weight 300.27 g/mol
Melting Point (°C) 210-215
Yield (%) 75
λmax (nm) in Ethanol 485
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) 25,000
FT-IR (cm⁻¹) (KBr) 3400-3200 (O-H), 1680 (C=O), 1600 (N=N)
¹H NMR (DMSO-d₆, δ ppm) 12.5 (s, 1H, COOH), 9.8 (s, 1H, OH), 7.0-8.0 (m, 6H, Ar-H), 3.9 (s, 3H, OCH₃)

Signaling Pathway and Logical Relationship Visualization

As the primary focus of this document is the synthesis protocol, a diagram illustrating a potential application logic is provided below. This diagram shows the relationship between the dye's structure and its potential use as a pH indicator.

Logical_Relationship cluster_structure Dye Structure cluster_property Chemical Property cluster_observation Observable Change cluster_application Application A Carboxylic Acid Group C Protonation/Deprotonation (pH Dependent) A->C B Phenolic Hydroxyl Group B->C D Change in Conjugated System C->D E Color Change D->E F pH Indicator E->F

Caption: Dye structure and its function as a pH indicator.

Conclusion

The protocols provided herein offer a comprehensive guide for the synthesis of novel azo dyes from this compound. By varying the coupling component, a library of new dyes with diverse properties can be generated. These novel compounds may find applications in various fields, including as textile colorants, pH indicators, or as probes in biological imaging and drug delivery systems, pending further investigation into their specific properties and potential toxicity.

References

Protecting Group Strategies for 4-Methoxy-2-nitrobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protecting group strategies for 4-methoxy-2-nitrobenzoic acid, a versatile building block in organic synthesis. The strategic protection of the carboxylic acid moiety is often essential to prevent its interference in subsequent chemical transformations. This document details protocols for the introduction and removal of common protecting groups, presents quantitative data for analogous reactions, and includes visualizations of the experimental workflows.

Introduction

This compound possesses three key functional groups: a carboxylic acid, a methoxy group, and a nitro group. The carboxylic acid is the most reactive site for many transformations and typically requires protection. The choice of protecting group is critical and depends on the planned synthetic route, specifically the reaction conditions that the protecting group must withstand and the conditions required for its removal. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily cleaved with high efficiency under conditions that do not affect other functional groups in the molecule.[1] This principle of selective deprotection is known as orthogonality and is a cornerstone of modern organic synthesis.[2][3][4]

This document will focus on the protection of the carboxylic acid group as methyl, benzyl, and tert-butyl esters.

Protecting Group Strategies

The selection of a suitable protecting group for the carboxylic acid of this compound is dictated by the overall synthetic plan. The stability of the ester protecting groups under various conditions allows for a range of subsequent reactions to be performed on other parts of the molecule.

  • Methyl Esters: Generally stable to a wide range of non-hydrolytic conditions. They are readily cleaved by acid- or base-catalyzed hydrolysis.

  • Benzyl Esters: Offer the advantage of being removable by hydrogenolysis, in addition to acidic or basic hydrolysis. This provides an orthogonal deprotection strategy if other groups in the molecule are sensitive to hydrolysis but stable to catalytic hydrogenation.[3]

  • tert-Butyl Esters: Are readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA), and are stable to basic and nucleophilic reagents.[5]

The presence of the electron-withdrawing nitro group can influence the reactivity of the carboxylic acid and the resulting ester, a factor to consider when choosing reaction conditions.

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize typical conditions and yields for the protection of benzoic acid derivatives and the deprotection of the corresponding esters. While specific data for this compound is limited in the literature, the data presented for structurally similar compounds provide a strong basis for protocol development.

Table 1: Esterification of Substituted Benzoic Acids

Protecting GroupSubstrateReagents and ConditionsReaction TimeYield (%)Reference
MethylBenzoic AcidMethanol, H₂SO₄ (cat.), Reflux5 hours>90%[6]
Ethyl4-Fluoro-3-nitrobenzoic AcidEthanol, H₂SO₄ (cat.), Microwave (130°C)15 min74%[7]
Propyl4-Fluoro-3-nitrobenzoic Acidn-Propanol, H₂SO₄ (cat.), Microwave (130°C)15 min83%[7]
BenzylCarboxylic AcidBenzyl Bromide, Cs₂CO₃, DMF, RT12-16 hoursHigh[3]
tert-ButylCarboxylic Acidtert-Butyl Acetate, Tf₂NH (cat.)Not specifiedHigh[5]

Table 2: Deprotection of Benzoate Esters

Protecting GroupDeprotection MethodReagents and ConditionsReaction TimeYield (%)Reference
MethylBasic HydrolysisLiOH, THF/H₂O, RTNot specifiedHigh[8]
MethylAcidic HydrolysisH₂SO₄, H₂O, RefluxNot specifiedHigh[6]
BenzylHydrogenolysisH₂, 10% Pd/C, MethanolNot specifiedHigh[3]
BenzylAcidic CleavageTFA, CH₂Cl₂Not specifiedHigh[9]
p-MethoxybenzylOxidative CleavageDDQ, CH₂Cl₂/H₂O, RTNot specifiedHigh[10]
tert-ButylAcidic CleavageTFA, CH₂Cl₂Not specifiedHigh[5]
tert-ButylAcidic CleavageAqueous Phosphoric AcidNot specifiedHigh[5]

Experimental Protocols

The following are detailed protocols for the protection of this compound as its methyl, benzyl, and tert-butyl esters, and their subsequent deprotection. These protocols are based on established methods for similar substrates.

Protocol 1: Methyl Ester Protection (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of this compound with methanol.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methoxy-2-nitrobenzoate.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualization:

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous methanol B Add catalytic H₂SO₄ A->B C Reflux for 4-6 hours B->C D Cool and evaporate methanol C->D E Dissolve in ethyl acetate D->E F Wash with H₂O, NaHCO₃, brine E->F G Dry, filter, and concentrate F->G H Purify product G->H

Workflow for Methyl Ester Protection.

Protocol 2: Benzyl Ester Protection

This protocol describes the protection of this compound as a benzyl ester using benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude benzyl 4-methoxy-2-nitrobenzoate by column chromatography.

Visualization:

Benzyl_Ester_Protection cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve acid in DMF and add Cs₂CO₃ B Add benzyl bromide A->B C Stir at RT for 12-16 hours B->C D Dilute with water and extract C->D E Wash with water and brine D->E F Dry, filter, and concentrate E->F G Purify by column chromatography F->G

Workflow for Benzyl Ester Protection.

Protocol 3: tert-Butyl Ester Protection

This protocol describes the formation of a tert-butyl ester from this compound.

Materials:

  • This compound

  • tert-Butyl acetate

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in tert-butyl acetate.

  • Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH).

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude tert-butyl 4-methoxy-2-nitrobenzoate by column chromatography.

Visualization:

tButyl_Ester_Protection cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve acid in tert-butyl acetate B Add catalytic Tf₂NH A->B C Stir at RT until completion B->C D Dilute with CH₂Cl₂ C->D E Wash with NaHCO₃ and brine D->E F Dry, filter, and concentrate E->F G Purify by column chromatography F->G

Workflow for tert-Butyl Ester Protection.

Deprotection Protocols

The choice of deprotection method is crucial for the successful progression of a synthetic sequence. The following protocols outline standard procedures for the cleavage of methyl, benzyl, and tert-butyl esters.

Protocol 4: Deprotection of Methyl/Benzyl Esters (Basic Hydrolysis)

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 eq).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to pH ~2.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carboxylic acid.

Protocol 5: Deprotection of Benzyl Esters (Hydrogenolysis)

Procedure:

  • Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add 10% palladium on carbon (Pd/C) (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Protocol 6: Deprotection of tert-Butyl Esters (Acidic Cleavage)

Procedure:

  • Dissolve the tert-butyl ester (1.0 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • The crude carboxylic acid can be purified by recrystallization or chromatography if necessary.

Orthogonal Protection Strategies

In a scenario where multiple functional groups that require protection are present, or if the methoxy group were to be replaced by a hydroxyl group, an orthogonal protecting group strategy would be essential. For instance, if the molecule contained both a carboxylic acid and a phenol, one could protect the carboxylic acid as a benzyl ester and the phenol as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS ether could be selectively removed with fluoride ions (e.g., TBAF) without affecting the benzyl ester, and the benzyl ester could be subsequently removed by hydrogenolysis, leaving the phenol intact. The stability of the nitro and methoxy groups under these varied conditions would need to be considered. The p-methoxybenzyl (PMB) group is another versatile protecting group, especially for alcohols, as it can be removed oxidatively with DDQ, providing another layer of orthogonality.[10]

Visualization of Orthogonal Strategy Logic:

Orthogonal_Strategy Start Polyfunctional Molecule (e.g., with -COOH and -OH) Protect_COOH Protect Carboxylic Acid (e.g., as Benzyl Ester) Start->Protect_COOH Protect_OH Protect Hydroxyl (e.g., as TBDMS Ether) Protect_COOH->Protect_OH Reaction_Step Perform desired chemical transformation Protect_OH->Reaction_Step Deprotect_OH Selective Deprotection of OH (e.g., with TBAF) Reaction_Step->Deprotect_OH Further_Reaction_OH React free -OH Deprotect_OH->Further_Reaction_OH Deprotect_COOH Selective Deprotection of COOH (e.g., Hydrogenolysis) Further_Reaction_OH->Deprotect_COOH Final_Product Final Product Deprotect_COOH->Final_Product

Conceptual workflow for an orthogonal protection strategy.

Conclusion

The protection of the carboxylic acid of this compound can be effectively achieved using standard esterification procedures to form methyl, benzyl, or tert-butyl esters. The choice of the specific protecting group should be guided by the planned synthetic route, taking into account the stability of the protecting group and the orthogonality of its deprotection conditions with respect to other functional groups in the molecule. The protocols and data provided in these application notes serve as a valuable resource for researchers in the design and execution of synthetic strategies involving this important chemical intermediate.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methoxy-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 4-Methoxy-2-nitrobenzoic acid and its key derivatives. This document includes detailed experimental protocols, quantitative data for process optimization, and visualizations of synthetic workflows and relevant biological pathways.

Introduction

This compound and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. Their versatile chemical structure, featuring methoxy, nitro, and carboxylic acid functionalities, allows for a wide range of subsequent chemical modifications. A particularly important application is the synthesis of substituted benzimidazoles, a class of heterocyclic compounds known for a broad spectrum of biological activities, including their role as kinase inhibitors in cancer therapy.[1][2] The nitro group can be readily reduced to an amine, opening pathways to various amide and heterocyclic derivatives.[3] This document outlines scalable and efficient synthetic routes for this compound and its key derivatives, 4-Methoxy-2-nitroaniline and N-(substituted)-4-methoxy-2-nitrobenzamides, with a focus on methodologies suitable for industrial production.

I. Large-Scale Synthesis of this compound

The industrial production of this compound can be effectively achieved through the oxidation of 4-methyl-3-nitroanisole. This method offers a straightforward route to the desired product with good yield.

Experimental Protocol: Oxidation of 4-Methyl-3-nitroanisole

Objective: To synthesize this compound on a large scale via potassium permanganate oxidation.

Materials:

  • 4-Methyl-3-nitroanisole

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Chloroform

Procedure:

  • Reaction Setup: In a large-scale reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 4-methyl-3-nitroanisole (e.g., 10 kg, 59.8 mol) and water (e.g., 550 L).

  • Addition of Oxidant: While stirring, gradually add potassium permanganate (e.g., 28 kg, 177.2 mol) to the mixture. The addition should be controlled to manage the exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) to confirm the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide byproduct.

  • Acidification and Extraction: Transfer the filtrate to a suitable vessel and acidify to pH 2 with 1N hydrochloric acid. Extract the aqueous layer with chloroform (3 x 150 L).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to precipitate the product.

  • Drying: Collect the solid product and dry under vacuum to obtain this compound.[4]

Quantitative Data
ParameterValueReference
Starting Material4-Methyl-3-nitroanisole[4]
Oxidizing AgentPotassium permanganate[4]
SolventWater[4]
Reaction Time24 hours[4]
Yield~80%[4]

II. Synthesis of 4-Methoxy-2-nitroaniline Derivatives

A key derivative, 4-Methoxy-2-nitroaniline, is an important precursor for many pharmaceuticals, including omeprazole.[5] For large-scale and safe production, continuous flow chemistry offers significant advantages over traditional batch processes for the nitration step, which is highly exothermic.[6]

Experimental Workflow: Continuous Flow Synthesis of 4-Methoxy-2-nitroaniline

G cluster_prep Reactant Preparation cluster_flow_reactor Continuous Flow Reactor System cluster_workup Downstream Processing p_anisidine 4-Methoxyaniline in Acetic Acid acetylation Acetylation Reactor p_anisidine->acetylation ac_anhydride Acetic Anhydride ac_anhydride->acetylation nitrating_agent Nitrating Agent (HNO3/H2SO4) nitration Nitration Reactor nitrating_agent->nitration hydrolysis_agent Hydrolysis Agent (e.g., NaOH) hydrolysis Hydrolysis Reactor hydrolysis_agent->hydrolysis acetylation->nitration Intermediate I nitration->hydrolysis Intermediate II post_treatment Post-Treatment (e.g., Crystallization) hydrolysis->post_treatment purification Purification & Drying post_treatment->purification final_product 4-Methoxy-2-nitroaniline purification->final_product

Caption: Continuous flow synthesis of 4-Methoxy-2-nitroaniline.

Experimental Protocol: Continuous Flow Synthesis of 4-Methoxy-2-nitroaniline

Objective: To safely and efficiently synthesize 4-Methoxy-2-nitroaniline using a continuous flow reactor system.

Materials:

  • 4-Methoxyaniline

  • Acetic anhydride

  • Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)

  • Hydrolysis agent (e.g., aqueous sodium hydroxide)

  • Solvent (e.g., acetic acid, dichloromethane)

Procedure:

  • Reactant Streams: Prepare separate feed solutions:

    • Stream A: 4-Methoxyaniline dissolved in a suitable solvent (e.g., acetic acid).

    • Stream B: Acetic anhydride.

    • Stream C: Nitrating agent.

    • Stream D: Hydrolysis agent.

  • Acetylation: Pump Stream A and Stream B into the first continuous flow reactor (Reactor I) for the acetylation reaction. The temperature is typically maintained between 0-100 °C with a residence time of 30 seconds to 3 hours.[6]

  • Nitration: The output from Reactor I, containing 4-methoxyacetanilide, is then mixed with Stream C and fed into the second continuous flow reactor (Reactor II) for nitration. The reaction temperature is controlled between 0-100 °C with a residence time of 30 seconds to 2 hours.[6]

  • Hydrolysis: The resulting solution containing 4-methoxy-2-nitroacetanilide from Reactor II is mixed with Stream D and passed through the third continuous flow reactor (Reactor III) to hydrolyze the acetyl group. This step is typically performed at 0-100 °C with a residence time of 2 minutes to 7 hours.[6]

  • Work-up and Isolation: The output from Reactor III, containing 4-methoxy-2-nitroaniline, is collected and subjected to post-treatment, which may include neutralization, extraction, and crystallization to isolate the final product.[6]

Quantitative Data for Continuous Flow Synthesis
ParameterValueReference
Acetylation
Temperature0-100 °C[6]
Residence Time30 s - 3 h[6]
Nitration
Temperature0-100 °C[6]
Residence Time30 s - 2 h[6]
Hydrolysis
Temperature0-100 °C[6]
Residence Time2 min - 7 h[6]
Overall AdvantageHigh selectivity, improved safety, high yield and purity[6]

III. Synthesis of N-Substituted 4-Methoxy-2-nitrobenzamide Derivatives

The carboxylic acid functionality of this compound can be readily converted to an amide, providing a route to a diverse range of derivatives. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride.

Experimental Protocol: Synthesis of 4-Methoxy-2-nitrobenzoyl chloride and Subsequent Amidation

Objective: To synthesize N-substituted 4-methoxy-2-nitrobenzamides via an acid chloride intermediate.

Part A: Synthesis of 4-Methoxy-2-nitrobenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • Reaction Setup: In a dry reactor equipped with a stirrer, reflux condenser, and a gas outlet connected to a scrubber, charge this compound and an anhydrous solvent.

  • Chlorination: Cautiously add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF.[7]

  • Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitoring by IR for disappearance of the carboxylic acid OH stretch can be performed).

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-Methoxy-2-nitrobenzoyl chloride, which is often used directly in the next step.[3]

Part B: Amidation

Materials:

  • 4-Methoxy-2-nitrobenzoyl chloride

  • Primary or secondary amine

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Reaction Setup: In a reactor, dissolve the desired amine and a base in an anhydrous solvent and cool to 0 °C.

  • Addition of Acid Chloride: Slowly add a solution of 4-Methoxy-2-nitrobenzoyl chloride in the same solvent to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]

Quantitative Data for Amidation
ParameterValueReference
Chlorinating AgentThionyl chloride or Oxalyl chloride[3]
AmineVarious primary and secondary amines[3]
BaseTriethylamine or Pyridine[7]
YieldGenerally high, dependent on the amine used

IV. Application in Drug Development: Benzimidazole Derivatives as Kinase Inhibitors

A significant application of this compound derivatives is in the synthesis of benzimidazoles, which are prominent scaffolds in medicinal chemistry.[1] The synthesis typically involves the reduction of the nitro group of a 4-methoxy-2-nitroaniline derivative to a diamine, followed by cyclization with a suitable reagent. Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2]

Signaling Pathway: EGFR Tyrosine Kinase Inhibition by Benzimidazole Derivatives

EGFR_Pathway cluster_downstream Downstream Signaling cluster_phosphorylation EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates ADP_out EGFR->ADP_out P P ATP ATP ADP ADP ATP_in ATP->ATP_in binds to kinase domain Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response Benzimidazole Benzimidazole Inhibitor Benzimidazole->EGFR Inhibits ATP binding ATP_in->EGFR ADP_out->ADP

Caption: EGFR signaling pathway and inhibition by a benzimidazole derivative.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular kinase domains. This phosphorylation event initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[1] Benzimidazole-based inhibitors can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents autophosphorylation and subsequent activation of downstream signaling, thereby blocking the pro-cancerous cellular responses.[1][2] The synthesis of such inhibitors often utilizes intermediates derived from this compound.

References

Application Notes and Protocols: The Strategic Use of 4-Methoxy-2-nitrobenzoic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Methoxy-2-nitrobenzoic acid and its derivatives as key building blocks in the synthesis of potent kinase inhibitors, with a particular focus on analogs of Gefitinib, a well-established Epidermal Growth Factor Receptor (EGFR) inhibitor. This document offers detailed experimental protocols, quantitative activity data, and visualizations of the relevant biological pathways and synthetic workflows to support researchers in the field of oncology and drug discovery.

Introduction

Kinase inhibitors are a cornerstone of targeted cancer therapy, offering a more precise approach to treatment compared to conventional chemotherapy. The anilinoquinazoline scaffold is a privileged structure in the design of numerous kinase inhibitors, including the FDA-approved drug Gefitinib. The synthesis of these complex molecules relies on the availability of versatile and strategically functionalized building blocks. This compound, while not a direct precursor in the established synthesis of Gefitinib, represents a valuable starting material for the generation of novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties. Its methoxy and nitro functionalities provide handles for a variety of chemical transformations crucial for the construction of the quinazoline core.

Targeted Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

Gefitinib and its analogs primarily target the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2] These pathways are critical for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1] Kinase inhibitors like Gefitinib act as ATP-competitive inhibitors, blocking the autophosphorylation of the EGFR tyrosine kinase domain and thereby inhibiting downstream signaling.[3][4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Gefitinib Gefitinib Analog Gefitinib->Dimerization Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: EGFR Signaling Pathway and Inhibition by a Gefitinib Analog.

Quantitative Data: In Vitro Activity of Gefitinib and Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gefitinib against various non-small cell lung cancer (NSCLC) cell lines, highlighting the dependency on EGFR mutation status. The development of new analogs aims to improve upon these activities and to overcome resistance.

CompoundTarget KinaseCell LineEGFR Mutation StatusIC50 (nM)Reference(s)
Gefitinib EGFRPC-9Exon 19 deletion10 - 77[5][6]
Gefitinib EGFRHCC827Exon 19 deletion13.06[5]
Gefitinib EGFRH3255L858R3[5]
Gefitinib EGFRH1975L858R, T790M> 10,000[6]
Gefitinib EGFRA549Wild-Type19,910[7]
Gefitinib Analog (4b) Not SpecifiedNCI-H1299Wild-Type4,420[8]
Gefitinib Analog (4b) Not SpecifiedA549Wild-Type3,940[8]
Gefitinib Analog (4c) Not SpecifiedNCI-H1299Wild-Type4,600[8]
Gefitinib Analog (4c) Not SpecifiedA549Wild-Type4,000[8]

Experimental Protocols: Synthesis of a Gefitinib Analog from a this compound Derivative

The following section details a representative synthetic route for a Gefitinib analog, starting from a derivative of this compound. This multi-step synthesis involves the construction of the core quinazoline ring system followed by the introduction of the characteristic anilino side chain.

Synthesis_Workflow Start 4,5-Dimethoxy- 2-nitrobenzoic acid Step1 Step 1: Selective Demethylation Start->Step1 Intermediate1 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid Step1->Intermediate1 Step2 Step 2: Esterification Intermediate1->Step2 Intermediate2 Methyl 5-hydroxy-4-methoxy- 2-nitrobenzoate Step2->Intermediate2 Step3 Step 3: Alkylation Intermediate2->Step3 Intermediate3 Methyl 4-methoxy-5-(3-morpholinopropoxy) -2-nitrobenzoate Step3->Intermediate3 Step4 Step 4: Reduction Intermediate3->Step4 Intermediate4 Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy) benzoate Step4->Intermediate4 Step5 Step 5: Cyclization Intermediate4->Step5 Intermediate6 4-Chloro-7-methoxy-6-(3-morpholinopropoxy) quinazoline Step5->Intermediate6 Intermediate5 7-Methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one Step6 Step 6: Chlorination Step7 Step 7: Nucleophilic Substitution Intermediate6->Step7 FinalProduct Gefitinib Analog Step7->FinalProduct

Caption: Synthetic Workflow for a Gefitinib Analog.

Step 1: Preparation of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

This initial step involves the selective demethylation of a readily available starting material.

  • Materials: 4,5-Dimethoxy-2-nitrobenzoic acid, aqueous potassium hydroxide (KOH) solution (10%), concentrated hydrochloric acid (HCl).

  • Procedure:

    • To a 10% aqueous solution of potassium hydroxide, add 4,5-Dimethoxy-2-nitrobenzoic acid.

    • Reflux the mixture for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to 5 °C.

    • Acidify the cooled solution with concentrated hydrochloric acid to precipitate the product.

    • Filter the precipitated solid, wash with water, and dry to obtain 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

Step 2: Preparation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Esterification of the carboxylic acid is a necessary step for the subsequent reactions.

  • Materials: 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, Methanol, Sulfuric acid (catalytic amount).

  • Procedure:

    • Dissolve 5-Hydroxy-4-methoxy-2-nitrobenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 3: Preparation of Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate

Introduction of the morpholinopropoxy side chain is a key step in building the final drug molecule.

  • Materials: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, 4-(3-chloropropyl)morpholine hydrochloride, Anhydrous potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a suspension of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate and anhydrous potassium carbonate in acetonitrile, add 4-(3-chloropropyl)morpholine hydrochloride.

    • Reflux the mixture for 2.5 hours.

    • After the reaction is complete, distill off the solvent under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate.

    • Dry the organic layer and concentrate under vacuum to obtain the desired product.

Step 4: Preparation of Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate

Reduction of the nitro group to an amine is crucial for the subsequent cyclization step.

  • Materials: Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate, Iron powder, Acetic acid, Methanol.

  • Procedure:

    • Add powdered iron to acetic acid and stir the suspension at 50°C under a nitrogen atmosphere for 15 minutes.

    • Add a solution of methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate in methanol dropwise.

    • Stir the mixture for 30 minutes at 50-60°C.

    • Filter the catalyst and wash with methanol.

    • Evaporate the volatiles from the combined filtrate and washes.

    • Pour the residue into water and extract with ethyl acetate to obtain the amino compound.

Step 5: Preparation of 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

This step involves the cyclization of the aminobenzoate to form the quinazolinone core.

  • Materials: Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate, Formamidine acetate, Ethanol.

  • Procedure:

    • Reflux a mixture of methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate and formamidine acetate in ethanol for 10 hours.

    • Gradually cool the reaction mixture to 5-10°C to allow for precipitation.

    • Filter the solid product and wash with cold ethanol to yield the quinazolinone.

Step 6: Preparation of 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

Chlorination of the quinazolinone activates the 4-position for the final substitution reaction.

  • Materials: 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic amount).

  • Procedure:

    • Reflux a suspension of 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one in thionyl chloride with a catalytic amount of DMF for 4 hours.

    • Distill off the excess thionyl chloride under reduced pressure.

    • Triturate the residue with diethyl ether to obtain the crude chloroquinazoline, which can be used in the next step without further purification.

Step 7: Preparation of 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib Analog)

The final step is a nucleophilic aromatic substitution to introduce the anilino moiety.

  • Materials: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, 3-Chloro-4-fluoroaniline, Isopropanol.

  • Procedure:

    • Reflux a mixture of 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline and 3-chloro-4-fluoroaniline in isopropanol for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated solid, wash with isopropanol, and dry to obtain the final product.

    • The product can be further purified by recrystallization from a suitable solvent system.

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of novel anilinoquinazoline-based kinase inhibitors. The protocols and data presented herein provide a framework for the rational design and synthesis of new therapeutic agents targeting the EGFR signaling pathway. By leveraging the chemical versatility of these building blocks, researchers can explore new chemical space and develop next-generation kinase inhibitors with improved pharmacological profiles to address the ongoing challenges in cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methoxy-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route. A common synthesis involves the oxidation of 4-methyl-3-nitroanisole.[1] Therefore, the most likely impurities are:

  • Unreacted starting material: 4-methyl-3-nitroanisole.

  • Isomeric byproducts: Other isomers of methoxy-nitrobenzoic acid may form in small amounts depending on the specificity of the reactions.

  • Side-reaction products: Over-oxidation or other side reactions can lead to colored, highly conjugated impurities.

  • Residual solvents and reagents: Solvents and reagents from the synthesis and work-up may be present.

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is in the range of 196.5-200.5 °C. A sharp melting point within this range is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

Q3: My purified this compound is discolored (e.g., yellow or brown). How can I remove the color?

A3: Discoloration is usually due to trace amounts of highly conjugated impurities. An effective method for color removal is treatment with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution of your crude product before the filtration step. The charcoal will adsorb the colored impurities. Be aware that using an excessive amount of charcoal can lead to a decrease in the yield of your desired product.

Q4: What are the best analytical techniques to assess the purity of this compound?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy (NMR, IR): Confirms the chemical structure and can reveal the presence of impurities with distinct spectral signatures.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - Too much solvent was used.- The cooling process was too rapid, leading to incomplete crystallization.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Product "Oils Out" Instead of Crystallizing - The melting point of the impure solid is lower than the boiling point of the solvent.- The solution is highly supersaturated.- Inappropriate solvent choice.- Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent (e.g., ethanol), and cool slowly.- Consider using a different recrystallization solvent or adjusting the solvent mixture ratio.
Broad Melting Point Range of Purified Product - The presence of residual impurities.- Perform one or more additional recrystallizations until a sharp and consistent melting point is achieved.- If recrystallization is ineffective, consider other purification methods like column chromatography.
General Purification Issues
ProblemPotential Cause(s)Recommended Solution(s)
Persistent Impurities After Recrystallization - The impurity has very similar solubility properties to the desired product.- Employ an alternative purification technique such as acid-base extraction to remove impurities with different acidic/basic properties, or column chromatography for separation based on polarity.
Discolored Product - Presence of colored byproducts from the synthesis.- Oxidation of the product or impurities.- During recrystallization, treat the hot solution with a small amount of activated charcoal before filtration.

Data Presentation

Table 1: Physicochemical Properties

PropertyThis compound4-methyl-3-nitroanisole (Impurity)
Molecular Formula C₈H₇NO₅C₈H₉NO₃
Molecular Weight 197.14 g/mol 167.16 g/mol [2]
Appearance White to light yellow crystalline powderLight yellow liquid
Melting Point 196.5-200.5 °C17 °C[2]
Boiling Point 372.9±27.0 °C (Predicted)[3]266-267 °C[2]
CAS Number 33844-21-217484-36-5[2]

Table 2: Qualitative Solubility Data

SolventThis compound4-methyl-3-nitroanisole (Impurity)
Water Sparingly solubleInsoluble[4]
Methanol/Ethanol Soluble[3]Soluble
Chloroform Soluble (upon extraction)[3]Soluble[4]
Diethyl Ether SolubleSoluble
Hexane/Heptane InsolubleSoluble

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is designed for the purification of crude this compound containing non-polar impurities like 4-methyl-3-nitroanisole.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid while heating and stirring on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Inducing Crystallization: To the hot, clear filtrate, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, a vacuum oven at a moderate temperature can be used.

Protocol 2: Acid-Base Extraction

This protocol is useful for separating the acidic this compound from neutral impurities like the starting material, 4-methyl-3-nitroanisole.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether in a separatory funnel.

  • Extraction: Add saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. The this compound will react with the base to form its water-soluble sodium salt, which will move to the aqueous layer. The neutral impurities will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete separation.

  • Isolation of Neutral Impurities: The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the neutral impurities.

  • Regeneration of the Acid: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.

  • Isolation of Pure Product: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry. The product can be further purified by recrystallization as described in Protocol 1.

Protocol 3: Column Chromatography

This protocol is for the separation of this compound from less polar impurities like 4-methyl-3-nitroanisole.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., a small amount of ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as hexane or a hexane:ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 9:1). The less polar impurity, 4-methyl-3-nitroanisole, will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 7:3, then 1:1). This will elute the more polar product, this compound.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_recrystallization Recrystallization cluster_acidbase Acid-Base Extraction cluster_chromatography Column Chromatography cluster_end Final Product Crude Crude this compound Dissolve Dissolve in hot Ethanol Crude->Dissolve Primary Method DissolveEther Dissolve in Diethyl Ether Crude->DissolveEther Alternative Method 1 LoadColumn Load on Silica Gel Column Crude->LoadColumn Alternative Method 2 HotFilter Hot Filtration (optional) Dissolve->HotFilter AddWater Add hot Water to turbidity HotFilter->AddWater Cool Slow Cooling & Crystallization AddWater->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold EtOH/Water Filter->Wash Dry Drying Wash->Dry Pure Pure this compound Dry->Pure ExtractBase Extract with NaHCO3 (aq) DissolveEther->ExtractBase SeparateLayers Separate Layers ExtractBase->SeparateLayers Acidify Acidify Aqueous Layer with HCl SeparateLayers->Acidify Aqueous Layer Evaporate Evaporate Solvent SeparateLayers->Evaporate Organic Layer (Impurities) FilterAcid Filter Precipitated Acid Acidify->FilterAcid FilterAcid->Pure EluteNonPolar Elute with Hexane/EtOAc (9:1) LoadColumn->EluteNonPolar Impurity Elutes ElutePolar Elute with Hexane/EtOAc (1:1) EluteNonPolar->ElutePolar Product Elutes ElutePolar->Evaporate Evaporate->Pure

Caption: Experimental workflows for the purification of this compound.

Troubleshooting_Logic Start Crude Product Purified by Recrystallization CheckPurity Check Purity (TLC, MP, HPLC) Start->CheckPurity Pure Pure Product (Sharp MP, Single Spot on TLC) CheckPurity->Pure Yes Impure Impure Product (Broad MP, Multiple Spots) CheckPurity->Impure No Problem Identify Problem Impure->Problem AlternativeMethod Consider Alternative Purification: - Acid-Base Extraction - Column Chromatography Impure->AlternativeMethod If recrystallization fails LowYield Low Yield Problem->LowYield Low Recovery OilingOut Oiling Out Problem->OilingOut Oily Product Colored Colored Product Problem->Colored Discoloration OptimizeRecrystallization Optimize Recrystallization: - Use less solvent - Slow cooling LowYield->OptimizeRecrystallization ChangeSolvent Change Solvent System or Ratio OilingOut->ChangeSolvent ActivatedCharcoal Add Activated Charcoal Colored->ActivatedCharcoal OptimizeRecrystallization->Start ChangeSolvent->Start ActivatedCharcoal->Start

Caption: Troubleshooting logic for recrystallization issues.

References

common side products in the synthesis of 4-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxy-2-nitrobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, linking them to potential side reactions and offering corrective actions.

Synthesis Route 1: Oxidation of 4-Methoxy-2-nitrotoluene
Issue/Observation Potential Cause(s) Recommended Solutions & Preventative Measures
Low yield of this compound 1. Incomplete reaction: Insufficient reaction time, temperature, or amount of oxidizing agent (e.g., KMnO₄).2. Loss during workup: Product may be lost during extraction or precipitation steps.1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material, 4-methoxy-2-nitrotoluene.2. Optimize Reaction Conditions: Ensure an adequate excess of the oxidizing agent is used. If using KMnO₄, reflux for a sufficient time (e.g., 24 hours) to drive the reaction to completion.[1]3. Careful Workup: Ensure the pH is sufficiently acidic (pH 2) during acidification to fully precipitate the carboxylic acid.[1] Use an appropriate extraction solvent like chloroform or ethyl acetate.
Product is contaminated with starting material Incomplete oxidation: The reaction has not gone to completion.Increase reaction time and/or temperature. Consider adding the oxidizing agent in portions to maintain its concentration throughout the reaction.
Presence of an aldehyde impurity (4-methoxy-2-nitrobenzaldehyde) Partial oxidation: The oxidation of the methyl group to the carboxylic acid proceeds through an aldehyde intermediate. Insufficient oxidizing power or reaction time can lead to the accumulation of this intermediate.Ensure strong oxidizing conditions. When using KMnO₄, ensure the reaction mixture remains purple, indicating an excess of the oxidizing agent. If the color fades, more KMnO₄ may need to be added.
Synthesis Route 2: Nitration of 4-Methoxybenzoic Acid
Issue/Observation Potential Cause(s) Recommended Solutions & Preventative Measures
Low yield of the desired this compound 1. Formation of multiple isomers: The directing effects of the methoxy (ortho, para-directing) and carboxylic acid (meta-directing) groups lead to a mixture of isomers.2. Over-nitration: Formation of dinitro- or polynitro- compounds due to harsh reaction conditions.1. Strict Temperature Control: Maintain a low reaction temperature (ideally 0-10°C) to improve regioselectivity and minimize over-nitration.[2][3]2. Controlled Addition of Nitrating Agent: Add the nitrating mixture (e.g., HNO₃/H₂SO₄) slowly to the substrate solution to manage the exothermic reaction.
Product is an oil or has a low melting point 1. Presence of isomeric impurities: The formation of other isomers, such as 4-methoxy-3-nitrobenzoic acid or dinitro derivatives, can lead to a mixture with a depressed and broad melting point.2. Incomplete removal of acids: Residual nitric or sulfuric acid can prevent crystallization.1. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can help to isolate the desired 2-nitro isomer. Column chromatography may be necessary for high purity.[4]2. Thorough Washing: Wash the crude product with cold water to remove residual acids.
Product is highly colored (yellow/orange) Formation of nitrophenolic impurities or other colored byproducts. Activated Carbon Treatment: Treat the product solution with activated carbon before recrystallization to adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The common side products depend on the synthetic route:

  • Via Oxidation of 4-Methoxy-2-nitrotoluene: The most common impurity is the unreacted starting material (4-methoxy-2-nitrotoluene). Another potential side product is the intermediate aldehyde, 4-methoxy-2-nitrobenzaldehyde, resulting from incomplete oxidation.

  • Via Nitration of 4-Methoxybenzoic Acid: The primary side products are other positional isomers. The methoxy group directs nitration to the ortho and para positions (relative to itself), while the carboxylic acid group directs meta. This results in a mixture of isomers, with this compound being one of the products. Other likely isomers include 4-methoxy-3-nitrobenzoic acid. Under harsh conditions, dinitrated products can also be formed.[3]

Q2: How can I improve the regioselectivity of the nitration of 4-methoxybenzoic acid to favor the 2-nitro isomer?

A2: Improving the regioselectivity is challenging due to the competing directing effects. However, you can influence the outcome by:

  • Controlling the Temperature: Lowering the reaction temperature (e.g., 0-5°C) generally favors kinetic control and can influence the isomer distribution.[2]

  • Choice of Nitrating Agent: The reactivity of the nitrating agent can affect the isomer ratios. Milder nitrating conditions might offer better selectivity.

Q3: My final product of this compound is difficult to purify. What are the best methods for purification?

A3: Purification can be challenging due to the presence of structurally similar isomers.

  • Recrystallization: This is the most common method. A mixed solvent system, such as ethanol and water, is often effective. The desired this compound is typically less soluble than some of the isomeric impurities.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be used to separate the isomers.

  • Acid-Base Extraction: This can be used to separate the acidic product from any non-acidic starting materials or byproducts.

Summary of Potential Side Products

The following table summarizes the common side products for the two main synthetic routes.

Synthetic Route Starting Material Desired Product Common Side Products
Oxidation4-Methoxy-2-nitrotolueneThis compound- Unreacted 4-Methoxy-2-nitrotoluene- 4-Methoxy-2-nitrobenzaldehyde
Nitration4-Methoxybenzoic acidThis compound- 4-Methoxy-3-nitrobenzoic acid- Other positional isomers- Dinitrated benzoic acids

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is adapted from a known procedure for the oxidation of a related compound.[1]

Materials:

  • 4-Methoxy-2-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl), 1 N

  • Chloroform (or Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-methoxy-2-nitrotoluene and a solution of potassium permanganate in water. A significant excess of KMnO₄ should be used.

  • Heat the mixture to reflux and maintain reflux for 24 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate to pH 2 with 1 N hydrochloric acid. The product, this compound, should precipitate.

  • Extract the aqueous solution with chloroform or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound via Nitration

This is a general protocol for the nitration of an activated aromatic ring and should be optimized for 4-methoxybenzoic acid.

Materials:

  • 4-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

Procedure:

  • In a flask, dissolve 4-methoxybenzoic acid in concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5°C.

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of 4-methoxybenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10°C. Vigorous stirring is essential during this addition.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 15-30 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The solid product should precipitate. Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product is a mixture of isomers and should be purified by recrystallization or column chromatography to isolate this compound.

Visualizations

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_nitration Nitration Route 4-Methoxy-2-nitrotoluene 4-Methoxy-2-nitrotoluene This compound This compound 4-Methoxy-2-nitrotoluene->this compound KMnO4, H2O, Reflux 4-Methoxy-2-nitrobenzaldehyde 4-Methoxy-2-nitrobenzaldehyde 4-Methoxy-2-nitrotoluene->4-Methoxy-2-nitrobenzaldehyde Incomplete Oxidation 4-Methoxy-2-nitrobenzaldehyde->this compound Further Oxidation 4-Methoxybenzoic acid 4-Methoxybenzoic acid 4-Methoxybenzoic acid->this compound HNO3, H2SO4, 0-10°C Isomeric Byproducts 4-Methoxy-3-nitrobenzoic acid (and other isomers) 4-Methoxybenzoic acid->Isomeric Byproducts Side Reaction

Caption: Synthetic routes to this compound.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_impure_product Troubleshooting Impure Product Start Experiment Issue LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction WorkupLoss Loss during Workup? LowYield->WorkupLoss Isomers Isomeric Impurities? ImpureProduct->Isomers UnreactedSM Unreacted Starting Material? ImpureProduct->UnreactedSM OptimizeConditions Optimize Conditions: - Increase reaction time/temp - Add more reagent IncompleteReaction->OptimizeConditions RefineWorkup Refine Workup: - Check pH - Use appropriate solvent WorkupLoss->RefineWorkup Purification Purification Strategy: - Recrystallization - Column Chromatography Isomers->Purification DriveReaction Drive Reaction to Completion UnreactedSM->DriveReaction

Caption: A logical workflow for troubleshooting common synthesis issues.

References

troubleshooting low yields in 4-Methoxy-2-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of 4-Methoxy-2-nitrobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction to synthesize this compound from 4-methoxy-2-nitrotoluene resulted in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the oxidation of 4-methoxy-2-nitrotoluene to this compound can stem from several factors. Here are the key areas to investigate:

    • Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a depleted oxidizing agent.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. Consider increasing the reaction time or temperature gradually. Ensure you are using a sufficient molar excess of the oxidizing agent, such as potassium permanganate.[1]

    • Suboptimal Reaction Temperature: The temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of the product.

      • Solution: Maintain a stable and optimal reaction temperature. For potassium permanganate oxidation, refluxing conditions are often employed.[2]

    • Inefficient Oxidant Addition: The way the oxidizing agent is introduced can impact the reaction's efficiency.

      • Solution: Add the oxidizing agent, such as potassium permanganate, in portions or as a solution over time. This helps to control the reaction rate and minimize localized high concentrations that can lead to side reactions.[1]

    • Product Loss During Workup: Significant amounts of the product can be lost during the isolation and purification steps.

      • Solution: When acidifying the reaction mixture to precipitate the product, ensure the pH is sufficiently low (typically pH 1-2) for complete precipitation.[1] During filtration, wash the collected solid with a small amount of cold solvent to remove impurities without dissolving a significant amount of the product.[3]

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of impurities alongside my desired this compound. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of byproducts is a common challenge. The primary side products in the oxidation of 4-methoxy-2-nitrotoluene are typically from incomplete oxidation or over-oxidation.

    • Incomplete Oxidation Products: The aldehyde (4-methoxy-2-nitrobenzaldehyde) and alcohol (4-methoxy-2-nitrobenzyl alcohol) are common intermediates. Their presence indicates that the reaction has not gone to completion.

      • Solution: As mentioned previously, ensure complete reaction by extending the reaction time, increasing the temperature, or adding more oxidizing agent.[1][4]

    • Over-oxidation and Ring Cleavage Products: Harsh reaction conditions can lead to the degradation of the desired product.

      • Solution: Control the reaction temperature carefully and avoid excessive amounts of the oxidizing agent.[1]

    • Byproducts from Nitration of the Starting Material: If the starting 4-methoxytoluene is not properly nitrated, you may have isomeric impurities. The methoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Careful control of nitration conditions is crucial to favor the desired 2-nitro isomer.

      • Solution: Maintain a low reaction temperature (typically 0-10 °C) during the nitration of 4-methoxytoluene to improve regioselectivity. The choice and ratio of the nitrating agents (e.g., nitric acid and sulfuric acid) are also critical.[3]

Issue 3: Difficulty in Product Purification

  • Question: My final product of this compound is off-white or colored, and I'm struggling to purify it. What are the recommended purification methods?

  • Answer: Discoloration often indicates the presence of impurities. The most common and effective method for purifying this compound is recrystallization.

    • Recrystallization: This technique is excellent for removing small amounts of impurities.

      • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at higher temperatures. Ethanol or a mixture of ethanol and water is often a good choice.[3]

      • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities, followed by hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.[3] Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Column Chromatography: For highly impure samples or to separate isomers, column chromatography using silica gel may be necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common laboratory synthesis starts with the oxidation of 4-methoxy-2-nitrotoluene.[2] This precursor is typically prepared by the nitration of 4-methoxytoluene.

Q2: What are the key safety precautions to consider during this synthesis?

A2: The synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitrating agents (concentrated nitric and sulfuric acids) are highly corrosive.

  • Strong oxidizing agents like potassium permanganate can react violently with organic materials.

  • The oxidation reaction can be exothermic , so it's crucial to control the rate of addition of reagents and monitor the temperature closely.[1]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Several analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value (around 196-200 °C) indicates high purity.[6]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure of the compound.

    • IR spectroscopy can identify the presence of key functional groups (e.g., carboxylic acid, nitro group, ether).[7]

  • Chromatography: Thin Layer Chromatography (TLC) can be used to assess purity and compare the product to a standard. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[1][4]

Data Presentation

Table 1: Troubleshooting Summary for Low Yields

Potential CauseRecommended ActionKey Parameters to Monitor
Incomplete ReactionIncrease reaction time, gradually increase temperature, ensure sufficient oxidant.Starting material consumption (TLC)
Suboptimal TemperatureMaintain a stable and optimal reaction temperature (e.g., reflux for KMnO₄).Internal reaction temperature
Product Loss During WorkupEnsure complete precipitation (pH 1-2), wash with minimal cold solvent.pH of the aqueous solution

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-methoxy-2-nitrotoluene

This protocol is a general guideline and may require optimization.

Materials:

  • 4-methoxy-2-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (for quenching excess KMnO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-2-nitrotoluene in water.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture in portions. The purple color of the permanganate should disappear as it reacts.

  • Continue refluxing until the starting material is consumed (monitor by TLC). The purple color of the permanganate will persist once the reaction is complete.

  • Cool the reaction mixture to room temperature. If excess permanganate is present, add a small amount of sodium bisulfite until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide (a brown solid) that has formed.

  • Cool the filtrate in an ice bath and slowly acidify with concentrated HCl or H₂SO₄ to a pH of 1-2.

  • The this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure compound.[1][2]

Mandatory Visualization

reaction_pathway start 4-Methoxy-2-nitrotoluene intermediate Oxidation start->intermediate [O] product This compound intermediate->product

Caption: Synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound q1 Is the starting material fully consumed (TLC)? start->q1 a1_no Incomplete Reaction: - Increase reaction time - Increase temperature - Add more oxidant q1->a1_no No q2 Was the pH of the filtrate ~1-2 during precipitation? q1->q2 Yes a1_no->q2 a2_no Incomplete Precipitation: - Adjust pH to 1-2 q2->a2_no No q3 Was the product washed with minimal cold solvent? q2->q3 Yes a2_no->q3 a3_no Product Loss During Washing: - Use minimal cold solvent q3->a3_no No end Review purification steps for further optimization q3->end Yes a3_no->end

References

challenges in the reduction of the nitro group of 4-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 4-Methoxy-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing the nitro group of this compound?

The main challenge is achieving chemoselectivity. The goal is to selectively reduce the nitro group to an amine (4-Methoxy-2-aminobenzoic acid) without affecting the carboxylic acid functionality. Fortunately, the carboxylic acid group is generally robust and not reducible by many common reagents used for nitro group reductions under standard conditions.[1]

Q2: What are the most common and effective methods for this reduction?

There are several reliable methods for reducing aromatic nitro groups:

  • Catalytic Hydrogenation: This is a widely used and often high-yielding method, employing catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel (Ni) with hydrogen gas (H₂).[2][3][4] It is frequently the method of choice due to clean reactions and simple workup.[4]

  • Metal and Acid: Using an easily oxidized metal such as Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (like HCl or acetic acid) is a classic and cost-effective approach.[2][5]

  • Sodium Dithionite (Na₂S₂O₄): This reagent is known for its mild reaction conditions and high chemoselectivity, making it a valuable tool when other sensitive functional groups are present.[6][7]

Q3: How can I avoid the reduction of the carboxylic acid group?

Standard methods for nitro group reduction are generally safe for carboxylic acids. Reagents like H₂ with a Nickel catalyst, Fe/HCl, and SnCl₂ will selectively reduce the nitro group while leaving the carboxylic acid untouched.[1][8] Stronger reducing agents like Lithium aluminum hydride (LiAlH₄), which can reduce carboxylic acids, are not typically used for this transformation as they can also lead to incomplete reduction of the nitro group, forming azo compounds.[1][4]

Q4: What are the potential side reactions and byproducts?

The reduction of a nitro group proceeds through intermediate species like nitroso and hydroxylamine compounds.[9] If the reaction does not go to completion or if conditions are not optimal, these intermediates can undergo condensation reactions to form dimeric impurities such as azoxy and azo compounds.[9][10]

Troubleshooting Guide

This section provides solutions to common problems encountered during the reduction of this compound.

Problem 1: Incomplete Reaction or Low Conversion

You may observe a significant amount of starting material remaining after the expected reaction time. This can be due to several factors.

G start Low or No Conversion Observed reagent_check Check Reagent Quality & Stoichiometry start->reagent_check conditions_check Review Reaction Conditions (Temp, Time, Solvent) start->conditions_check catalyst_check Catalytic Hydrogenation Issue? start->catalyst_check reagent_sol Use fresh reagents. Increase stoichiometry (e.g., 5 eq. SnCl₂). reagent_check->reagent_sol conditions_sol Increase temperature or reaction time. Ensure substrate is fully dissolved. conditions_check->conditions_sol catalyst_sol Use fresh/active catalyst. Optimize catalyst loading. Check for catalyst poisons. catalyst_check->catalyst_sol success Reaction Proceeds to Completion reagent_sol->success conditions_sol->success catalyst_sol->success

Caption: A generalized workflow for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation with Pd/C
  • Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1 equivalent) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the flask, evacuate the inert atmosphere, and replace it with hydrogen gas (H₂), typically using a balloon or a Parr shaker apparatus.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.

Protocol 2: Reduction with Iron Powder and Acetic Acid
  • Reaction Setup: To a solution of this compound (1 equivalent) in a mixture of ethanol and acetic acid, add iron powder (Fe, ~3-4 equivalents). [11]2. Reaction: Heat the resulting mixture to reflux (around 100 °C) and stir for 2-3 hours. [11]3. Reaction Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with water and adjust the pH to ~8 by the slow addition of an aqueous base (e.g., 1N NaOH or saturated NaHCO₃). [11]5. Extraction: Extract the aqueous mixture multiple times with ethyl acetate. [11]6. Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to provide the product. [11]

Protocol 3: Reduction with Sodium Dithionite
  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent system, such as a mixture of acetonitrile and water. Add a base like potassium carbonate (K₂CO₃). [6]2. Reagent Addition: In a separate container, prepare a solution of sodium dithionite (Na₂S₂O₄, ~4-5 equivalents) in water. Add this solution slowly to the vigorously stirred solution of the nitro compound. The reaction can be exothermic. [6]3. Reaction: Stir the reaction at a slightly elevated temperature (e.g., 35 °C) under a nitrogen atmosphere for 1-2 hours. [6]4. Reaction Monitoring: Monitor the reaction's progress by TLC.

  • Workup and Extraction: Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate (2-3 times). [6]6. Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude product.

References

preventing dinitration in the synthesis of 4-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2-nitrobenzoic acid, with a specific focus on preventing dinitration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Desired Product Dinitration: The primary cause of low yield is often the formation of the dinitrated byproduct, 4-methoxy-2,6-dinitrobenzoic acid. This is especially prevalent with strong nitrating agents or elevated temperatures.[1][2]Strict Temperature Control: Maintain the reaction temperature between 0-10°C to minimize the rate of the second nitration.[3][4] Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the substrate solution to manage the exothermic reaction and prevent localized overheating.[3][4] Choice of Nitrating Agent: Avoid using fuming nitric acid, as it is more likely to cause dinitration.[1] A mixture of concentrated nitric acid and sulfuric acid is a standard reagent. Alternatively, using 40-80% nitric acid at a controlled temperature can favor mononitration.[2]
Product is an Oil or Fails to Solidify Presence of Impurities: The presence of isomeric byproducts or the dinitrated product can lower the melting point of the crude product, causing it to be oily or resist crystallization.[3]Purification: Recrystallization from a suitable solvent system, such as ethanol/water, can effectively separate the desired mononitrated product from impurities.[3] Thorough Washing: Ensure the precipitated product is washed thoroughly with cold water to remove any residual acids that might interfere with crystallization.[3]
Dark Brown or Black Reaction Mixture Oxidation Side Reactions: The methoxy group is an activating group and can be susceptible to oxidation by the nitrating mixture, leading to the formation of colored byproducts.Maintain Low Temperature: Strict adherence to low reaction temperatures can suppress oxidative side reactions.[3]
Difficult to Separate Isomers Formation of Multiple Mononitro Isomers: While the 2-nitro isomer is the desired product, nitration can also occur at other positions on the aromatic ring.Optimize Reaction Conditions: Carefully controlling the reaction temperature and addition rate can improve the regioselectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to control to prevent dinitration during the synthesis of this compound?

A1: The most critical factors to control are:

  • Temperature: The nitration of 4-methoxybenzoic acid is highly exothermic. Maintaining a low and stable temperature, ideally between 0°C and 10°C, is paramount to prevent over-nitration.[3][4][5]

  • Rate of Addition: The nitrating agent (typically a mixture of concentrated nitric and sulfuric acids) should be added slowly and dropwise to the solution of 4-methoxybenzoic acid. This allows for better control of the reaction temperature and avoids localized "hot spots" where dinitration is more likely to occur.[3][4]

  • Concentration of Nitrating Agent: Using fuming nitric acid significantly increases the risk of dinitration.[1] A carefully prepared mixture of concentrated nitric acid and sulfuric acid is generally sufficient for mononitration. A patented process suggests that using 40-80% nitric acid within a specific temperature range can also achieve selective mononitration.[2]

Q2: How can I purify this compound if dinitration does occur?

A2: If dinitration occurs, the primary method for purification is recrystallization . The dinitrated byproduct, 4-methoxy-2,6-dinitrobenzoic acid, will have different solubility characteristics compared to the desired mononitrated product. An ethanol/water mixture is often a suitable solvent system for recrystallization.[3] Column chromatography can also be employed for more challenging separations.

Q3: What is the role of sulfuric acid in this reaction?

A3: Concentrated sulfuric acid serves two main purposes in this electrophilic aromatic substitution reaction. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Second, it acts as a solvent for the 4-methoxybenzoic acid.

Q4: Can I monitor the progress of the reaction to avoid over-nitration?

A4: Yes, Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (4-methoxybenzoic acid) and the formation of the product. The reaction should be quenched once the starting material is consumed to minimize the formation of the dinitrated byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the mononitration of 4-methoxybenzoic acid, designed to minimize dinitration.

Materials:

  • 4-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution:

    • In a flask, carefully dissolve 4-methoxybenzoic acid in concentrated sulfuric acid.

    • Cool this mixture to 0-5°C in an ice-salt bath with continuous stirring.[3]

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid.

    • Keep this mixture cooled in an ice bath.[3]

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the solution of 4-methoxybenzoic acid.

    • Maintain the reaction temperature below 10°C throughout the addition.[3][4]

    • Use a thermometer to monitor the temperature continuously.

  • Reaction Completion and Quenching:

    • After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 15-30 minutes to ensure the reaction goes to completion.

    • Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.[3]

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold distilled water to remove residual acids.[3]

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[3]

Reaction Pathway and Dinitration Side-Reaction

Synthesis_Pathway Start 4-Methoxybenzoic Acid Intermediate Wheland Intermediate Start->Intermediate + NO₂⁺ NitratingAgent HNO₃ / H₂SO₄ DinitroProduct 4-Methoxy-2,6-dinitrobenzoic Acid (Dinitration Product) Product 4-Methoxy-2-nitrobenzoic Acid (Desired Product) Intermediate->Product - H⁺ Product->DinitroProduct + NO₂⁺ (Excess Nitrating Agent or High Temperature)

References

work-up procedures for reactions involving 4-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for handling work-up procedures in reactions involving 4-Methoxy-2-nitrobenzoic acid.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below for easy reference during experimental planning.

PropertyValueReference
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [1]
Appearance Off-white to yellow/brown solid[2][3]
Melting Point 196.5 - 200.5 °C[4]
Solubility Sparingly soluble in water[3]
Acidity Acidic due to the carboxylic acid group, enhanced by the electron-withdrawing nitro group.[5][6]

Standard Experimental Protocol: Acid-Base Extraction

A primary method for isolating this compound from neutral or basic impurities is through acid-base extraction. This procedure leverages the acidic nature of the carboxylic acid group.

Methodology:

  • Quench and Dilute: Once the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution). Dilute the mixture with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basification and Extraction: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel.[7] Stopper the funnel, invert, and vent frequently to release the CO₂ gas that evolves. Shake the funnel to allow the acidic this compound to convert to its water-soluble sodium salt, which will partition into the aqueous layer.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium 4-methoxy-2-nitrobenzoate into a clean flask. For exhaustive extraction, this step can be repeated on the organic layer with fresh NaHCO₃ solution.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3M hydrochloric acid (HCl), while stirring until the solution reaches a pH of approximately 2.[4][8] The this compound will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold water to remove any residual inorganic salts. Dry the product thoroughly, either air-drying or in a vacuum oven at a moderate temperature.

G cluster_workflow General Work-up and Purification Workflow A Reaction Mixture B 1. Quench & Dilute (e.g., H₂O, Ethyl Acetate) A->B C 2. Acid-Base Extraction (vs. NaHCO₃) B->C D Organic Layer (Neutral/Basic Impurities) C->D E Aqueous Layer (Sodium 4-methoxy-2-nitrobenzoate) C->E F 3. Acidify with HCl (to pH ~2) E->F G 4. Isolate by Filtration F->G H Crude Solid Product G->H I 5. Purify (e.g., Recrystallization) H->I J Pure this compound I->J

Caption: Standard workflow for the work-up and purification of this compound.

Troubleshooting Guide

Question: I have a low recovery of my product after the acid-base extraction. What are the possible causes?

Answer: Low recovery can stem from several issues during the work-up procedure:

  • Incomplete Extraction: You may not have extracted the product completely into the aqueous basic layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acid has been converted to its salt.

  • Incomplete Precipitation: The product may not have fully precipitated from the aqueous layer. Ensure the pH is sufficiently acidic (pH ~2) after adding HCl.[8] Check the pH with litmus paper or a pH meter. Additionally, cooling the solution thoroughly in an ice bath maximizes precipitation.

  • Product Loss in Mother Liquor: A significant amount of the product might remain dissolved in the filtrate after collection. You can try to concentrate the mother liquor to recover more product, although it may be less pure.

  • Excessive Washing: Washing the final solid product with large volumes of solvent, especially if not ice-cold, can redissolve a portion of your product.[8] Use minimal amounts of ice-cold water for washing.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Product Recovery Check1 Was the aqueous layer pH ~2 after acidification? Start->Check1 Solution1 Re-acidify the aqueous layer. Ensure thorough cooling. Check1->Solution1 No Check2 Was the organic layer extracted multiple times? Check1->Check2 Yes End Yield Improved Solution1->End Solution2 Re-extract the organic layer with fresh NaHCO₃ solution. Check2->Solution2 No Check3 Was the final solid washed with minimal ice-cold water? Check2->Check3 Yes Solution2->End Solution3 Future: Use minimal ice-cold solvent for washing. Check3->Solution3 No Check3->End Yes Solution3->End

Caption: Decision-making process for troubleshooting low product yield.

Question: An emulsion formed during my extraction and the layers will not separate. What should I do?

Answer: Emulsion formation is a common issue. Here are several techniques to resolve it:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

  • Add Brine: Add a small amount of a saturated aqueous sodium chloride (NaCl) solution (brine).[9] This increases the ionic strength of the aqueous layer, which can help break up the emulsion.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets that form the emulsion.

Question: My final product is colored (yellow or brown), but the literature reports it as a white or off-white solid. How can I decolorize it?

Answer: Colored impurities are common. Two effective methods for decolorization are:

  • Recrystallization: This is the most common method for purification. Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture), and allow it to cool slowly. The pure compound will crystallize out, leaving the colored impurities in the mother liquor.[8]

  • Activated Carbon Treatment: If recrystallization alone is insufficient, you can use activated carbon.[7] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-2% by weight), and heat the mixture briefly. Perform a hot filtration to remove the carbon, which adsorbs the colored impurities. Then, allow the filtrate to cool and crystallize.[7]

Frequently Asked Questions (FAQs)

Q1: Why is sodium bicarbonate (NaHCO₃) recommended for the extraction instead of a stronger base like sodium hydroxide (NaOH)?

A1: Sodium bicarbonate is a weak base and is generally sufficient to deprotonate the carboxylic acid. Using a strong base like NaOH is often unnecessary and can sometimes lead to unwanted side reactions, such as hydrolysis of ester functional groups that may be present on other molecules in the reaction mixture. NaHCO₃ provides better selectivity for acidic protons.

Q2: How does the acid-base extraction process work chemically?

A2: The process relies on changing the solubility of the target molecule. This compound is an organic acid that is soluble in organic solvents but sparingly soluble in water.[3] When a base (like NaHCO₃) is added, it deprotonates the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻Na⁺). This ionic salt is highly soluble in the aqueous layer and insoluble in the organic layer. This allows it to be separated from non-acidic (neutral or basic) impurities that remain in the organic layer. Subsequent addition of a strong acid protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out.[7]

G cluster_logic Chemical Logic of Acid-Base Extraction Compound This compound -COOH group Salt Sodium 4-methoxy-2-nitrobenzoate -COO⁻Na⁺ group Compound:f1->Salt:f1 + NaHCO₃ (Deprotonation) Organic Organic Layer (e.g., Ethyl Acetate) Soluble Compound:f0->Organic Soluble In Aqueous Aqueous Layer (Water) Insoluble Compound:f0->Aqueous Insoluble In Salt:f1->Compound:f1 + HCl (Protonation) Organic2 Organic Layer (e.g., Ethyl Acetate) Insoluble Salt:f0->Organic2 Insoluble In Aqueous2 Aqueous Layer (Water) Soluble Salt:f0->Aqueous2 Soluble In

Caption: Phase-solubility changes of the target compound during acid-base extraction.

Q3: What are the best methods to confirm the identity and purity of my final product?

A3: Several analytical techniques can be used:

  • Melting Point: Compare the experimental melting point range of your product to the literature value (196.5 - 200.5 °C). A sharp melting point close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): Spot your product on a TLC plate against the starting material. A pure product should ideally show a single spot.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the molecule by showing the characteristic peaks for the aromatic protons, the methoxy group protons, and the carboxylic acid proton.

    • FTIR (Fourier-Transform Infrared Spectroscopy): This will show characteristic absorption bands for the carboxylic acid O-H and C=O groups, as well as the nitro (NO₂) group.

References

Technical Support Center: Catalyst Selection for the Hydrogenation of 4-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid to produce 4-Amino-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective catalyst for the hydrogenation of this compound?

A1: Palladium on carbon (Pd/C), typically at 5% or 10% loading, is the most frequently cited and highly effective catalyst for this transformation.[1] It is often the method of choice for nitro group reductions due to its high efficiency and the ability to achieve high yields under relatively mild conditions.[2]

Q2: Are there viable alternatives to Pd/C for this reaction?

A2: Yes, other catalysts can be used. Raney Nickel is a common and effective alternative for reducing nitro groups.[2] It can be particularly useful when trying to avoid side reactions like dehalogenation if other sensitive functional groups are present.[2] Platinum-based catalysts, such as Platinum Dioxide (PtO2, Adams' catalyst), are also effective for the hydrogenation of nitro compounds and are sometimes preferred to minimize hydrogenolysis side reactions.[3]

Q3: What are the typical reaction conditions for this hydrogenation?

A3: Reaction conditions can vary depending on the chosen catalyst. For 10% Pd/C, the reaction can be carried out in methanol at room temperature and atmospheric pressure of hydrogen gas, leading to a quantitative yield. For Raney Nickel, the reaction can also be performed at room temperature using formic acid as a hydrogen transfer agent.[4] Platinum catalysts may also be used under mild conditions.[3]

Q4: What are potential side products, and how can they be minimized?

A4: Incomplete reduction of the nitro group can lead to the formation of intermediates such as nitroso, hydroxylamine, azoxy, and azo compounds.[5] Ensuring sufficient reaction time, adequate hydrogen pressure, and proper catalyst activity can help drive the reaction to completion, yielding the desired amine. The choice of catalyst can also influence selectivity; for instance, platinum catalysts are sometimes preferred over palladium to minimize hydrogenolysis.[3]

Q5: How do I handle and dispose of hydrogenation catalysts safely?

A5: Hydrogenation catalysts like Pd/C and Raney Nickel are pyrophoric, especially after use when they are dry and saturated with hydrogen. They must be handled under a wet or inert atmosphere. After the reaction, the catalyst should be filtered carefully, and the filter cake should not be allowed to dry in the air. Quenching the catalyst with water is a common practice. Dispose of spent catalysts in accordance with your institution's safety guidelines for hazardous materials.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction 1. Catalyst Inactivity: The catalyst may be old, poisoned, or improperly handled. 2. Insufficient Hydrogen: Low hydrogen pressure or a leak in the system. 3. Poor Mass Transfer: Inadequate stirring or poor solubility of the substrate in the chosen solvent. 4. Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Use a fresh batch of catalyst. Ensure proper inert atmosphere handling. 2. Check the hydrogen source and all connections for leaks. Increase pressure if it is safe to do so. 3. Increase the stirring rate. Consider a different solvent in which the starting material is more soluble. 4. Gently warm the reaction mixture. Monitor for any exothermic reactions.
Formation of Impurities (e.g., colored byproducts) 1. Incomplete Reduction: Accumulation of intermediates like azo or azoxy compounds. 2. Catalyst Poisoning: Impurities in the starting material or solvent may be deactivating the catalyst.1. Increase reaction time, hydrogen pressure, or catalyst loading. 2. Purify the starting material and use high-purity solvents.
Difficulty Filtering the Catalyst 1. Fine Catalyst Particles: Some catalysts, especially Raney Nickel, can be very fine.1. Filter the reaction mixture through a pad of Celite® to aid in the removal of fine catalyst particles.
Product is Contaminated with Catalyst 1. Ineffective Filtration: The filter medium may not be suitable for retaining the fine catalyst particles.1. Re-filter the solution through a finer filter or a fresh pad of Celite®.

Catalyst Performance Comparison

CatalystTypical LoadingHydrogen SourceTemperature (°C)PressureReaction TimeTypical YieldNotes
10% Pd/C 5-10 mol%H₂ gas20-25Atmospheric18 h>95%Highly effective and common for nitro reductions.[1]
Raney® Nickel ~5-10 wt%H₂ gas or Formic Acid20-80Atmospheric - 50 psi0.5-4 h80-95%Good alternative to Pd/C, especially if dehalogenation is a concern.[2][4] Can be used with transfer hydrogenation.
PtO₂ (Adams') 1-5 mol%H₂ gas20-50Atmospheric - 50 psi2-24 h>90%Effective for nitro reductions and can offer different selectivity compared to Pd/C, minimizing hydrogenolysis.[3]

Detailed Experimental Protocols

Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol is adapted from a documented synthesis of 2-amino-4-methoxybenzoic acid.[1]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (10 wt%)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Diatomaceous earth (Celite®)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in methanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under atmospheric pressure of hydrogen for approximately 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purge the reaction vessel with an inert gas to remove hydrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield 4-Amino-2-methoxybenzoic acid. A yield of 100% has been reported for this procedure.[1]

Protocol 2: Hydrogenation using Raney® Nickel and Formic Acid

This is a general protocol for the selective reduction of nitro compounds using Raney Nickel with formic acid as a hydrogen transfer agent.[4]

Materials:

  • This compound (1.0 eq)

  • Raney® Nickel (slurry in water)

  • Methanol

  • Formic Acid (90%)

Procedure:

  • In a round-bottom flask, suspend this compound in methanol.

  • Carefully add Raney® Nickel (approximately 0.2-0.3g per 5 mmol of substrate).

  • With stirring at room temperature, add 90% formic acid.

  • The reaction is typically rapid and should be monitored by TLC. Reaction times are often within 10-30 minutes.[4]

  • Once the reaction is complete, filter off the Raney® Nickel catalyst.

  • Evaporate the organic solvent.

  • The residue can be further purified if necessary. This method is reported to give good yields (80-90%) for a variety of nitro compounds.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve this compound in solvent (e.g., Methanol) start->dissolve add_catalyst Add Catalyst (e.g., 10% Pd/C) under inert atmosphere dissolve->add_catalyst seal_purge Seal vessel and purge with Hydrogen add_catalyst->seal_purge react Stir at specified Temperature and Pressure seal_purge->react monitor Monitor reaction progress (TLC, HPLC) react->monitor monitor->react Incomplete purge_inert Purge with inert gas monitor->purge_inert Complete filter Filter through Celite® to remove catalyst purge_inert->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate product Obtain 4-Amino-2-methoxybenzoic acid concentrate->product end End product->end

Caption: Experimental workflow for the catalytic hydrogenation.

catalyst_selection cluster_criteria Primary Considerations cluster_catalysts Catalyst Choice start Catalyst Selection for Nitro Group Reduction efficiency High Efficiency & Yield? start->efficiency selectivity Other Reducible Groups Present? start->selectivity conditions Mild Conditions Required? start->conditions pd_c Pd/C (High Activity) efficiency->pd_c Yes raney_ni Raney Ni (Good Selectivity) selectivity->raney_ni Yes (e.g., Halogens) pt_o2 PtO2 (Alternative Selectivity) selectivity->pt_o2 Yes (avoid hydrogenolysis) conditions->pd_c Yes conditions->raney_ni Yes (with HCOOH)

References

Technical Support Center: Monitoring Reactions of 4-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of reactions involving 4-Methoxy-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs) - General

Q1: What are the most common analytical methods to monitor reactions of this compound?

A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reaction progress and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and kinetic studies.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization of the non-volatile carboxylic acid to make it suitable for analysis.[2]

Q2: My reaction mixture is a dark color, and I'm having trouble getting a clean analysis. What could be the cause?

A2: Dark coloration, especially in nitration reactions, often indicates the formation of tars or by-products due to overheating or harsh reaction conditions.[3] It is crucial to control the reaction temperature and stoichiometry. For analysis, sample cleanup using Solid Phase Extraction (SPE) or filtration before injection can prevent contamination of your analytical column or instrument.[4]

Q3: How can I confirm the identity of my final product?

A3: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, while Mass Spectrometry (MS) will confirm the molecular weight.[5][6][7] Comparing the melting point of your purified product to the literature value (196.5-200.5 °C for this compound) is also a good verification step.[8][9]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the preferred method for quantifying the consumption of this compound and the formation of products, allowing for accurate determination of reaction conversion and purity.

Detailed Experimental Protocol: HPLC Method

This protocol provides a general starting point for the analysis of this compound and related compounds. Optimization may be required based on the specific reaction products and sample matrix.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[2]

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample in the mobile phase to a suitable concentration (e.g., ~10-100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[2][10]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water[2][10]
Mobile Phase B Acetonitrile[2][10]
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min[2][10]
Detection Wavelength 230 nm or 254 nm[2][10][11]
Injection Volume 10 µL
Column Temperature 30 °C
HPLC Troubleshooting Guide

Q: My peaks are tailing or fronting. How can I improve the peak shape? A: Peak tailing for an acidic compound like this compound can occur if the mobile phase pH is not optimal or if there are secondary interactions with the column.

  • Solution 1: Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of your analyte to keep it in a single, non-ionized form. Adding an acid like phosphoric or formic acid helps achieve this.

  • Solution 2: Check for Overload: Inject a more diluted sample. Overloading the column can cause peak distortion.[12]

  • Solution 3: Use a Different Column: If problems persist, try a column specifically designed for analyzing polar or acidic compounds.[12]

Q: My retention times are drifting between injections. What is the cause? A: Retention time drift can be caused by several factors related to the system's stability.

  • Solution 1: Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially after a gradient run.[13]

  • Solution 2: Check for Leaks: Inspect all fittings for leaks, as this can cause pressure and flow rate fluctuations.[12][13]

  • Solution 3: Degas Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump and causing flow rate inconsistencies.[13]

  • Solution 4: Control Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can significantly impact retention times.[13]

Q: I am seeing a high backpressure in the system. What should I do? A: High backpressure usually indicates a blockage in the system.

  • Solution 1: Check for Blockages: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. A common culprit is a blocked column inlet frit.[14]

  • Solution 2: Filter Samples: Always filter your samples before injection to prevent particulates from clogging the system.[14]

  • Solution 3: Flush the Column: If the column is blocked, try reversing it and flushing with a strong solvent (ensure the column is designed to handle reverse flow).

NMR Spectroscopy Analysis

NMR is a powerful tool for monitoring reaction kinetics in real-time and for unambiguous structure elucidation of starting materials, intermediates, and final products.

Detailed Experimental Protocol: Reaction Monitoring by ¹H NMR
  • Sample Preparation:

    • In a standard 5 mm NMR tube, dissolve a known amount of the starting material in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with your reaction conditions.[6]

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react and has a singlet peak in a clear region of the spectrum.

  • Acquisition:

    • Acquire an initial spectrum (t=0) before initiating the reaction.

    • Initiate the reaction (e.g., by adding the second reactant).

    • Acquire spectra at regular time intervals throughout the reaction.[1] For faster reactions, automated acquisition is recommended.

  • Data Processing:

    • Process each spectrum identically (phasing, baseline correction).

    • Integrate the characteristic peaks for the starting material, product(s), and the internal standard.

    • Calculate the concentration of each species at each time point by comparing its integral to the integral of the known amount of internal standard. Plot the concentration versus time to determine reaction kinetics.[15]

NMR Troubleshooting Guide

Q: My spectral resolution is poor, and the peaks are broad. How can I fix this? A: Poor resolution can stem from several issues.

  • Solution 1: Shimming: The magnetic field homogeneity may be poor. Carefully shim the spectrometer before acquiring data. For reactions monitored over time, periodic re-shimming may be necessary.[1]

  • Solution 2: Sample Quality: The presence of paramagnetic impurities or undissolved solids can cause significant peak broadening. Ensure your sample is fully dissolved and free of such impurities.

  • Solution 3: Temperature: Ensure the sample temperature is stable. Temperature gradients within the sample can degrade resolution.

Q: The signal-to-noise ratio of my spectra is low, especially for monitoring dilute reactions. A: Low signal-to-noise is a common challenge.

  • Solution 1: Increase Scans: Increase the number of scans acquired for each time point. This will improve the signal-to-noise ratio at the cost of temporal resolution.

  • Solution 2: Use a Higher Field Instrument: If available, a higher field NMR spectrometer will provide inherently better sensitivity.

  • Solution 3: Cryoprobe: Using a cryogenically cooled probe can dramatically increase sensitivity, allowing for the analysis of more dilute samples.

Visualizations

Experimental & Analytical Workflow

G cluster_reaction Reaction Phase cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Reaction Set up Reaction Sampling Take Aliquot at Time (t) Reaction->Sampling Quench Quench Reaction Sampling->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC Analysis Filter->HPLC NMR NMR Analysis Filter->NMR Quantify Quantify Peaks (Conversion, Purity) HPLC->Quantify Identify Identify Structure NMR->Identify

Caption: General workflow for monitoring a chemical reaction from sampling to data analysis.

HPLC Troubleshooting Logic

G start Unexpected HPLC Result (e.g., Poor Peak Shape) q1 Is Retention Time Drifting? start->q1 a1_yes Check System Stability: - Column Equilibration - Leaks & Temperature - Degas Mobile Phase q1->a1_yes Yes q2 Are Peaks Tailing/Fronting? q1->q2 No a1_yes->q2 a2_yes Optimize Method: - Adjust Mobile Phase pH - Reduce Sample Concentration - Check for Column Contamination q2->a2_yes Yes q3 Is Backpressure High? q2->q3 No a2_yes->q3 a3_yes Find Blockage: - Flush/Replace Column - Check Tubing & Frits - Ensure Sample Filtration q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

Caption: Troubleshooting flowchart for common HPLC issues like poor peak shape.

References

dealing with solubility issues of 4-Methoxy-2-nitrobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-Methoxy-2-nitrobenzoic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: While specific quantitative data for this compound is not extensively published, its solubility can be inferred from its structure and data on similar compounds like benzoic acid and other nitrobenzoic acid derivatives. Generally, it is expected to have low solubility in non-polar solvents and higher solubility in polar aprotic and polar protic solvents. It is soluble in methanol.[1]

Q2: How does pH affect the aqueous solubility of this compound?

A2: As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. In acidic to neutral aqueous solutions, it will exist predominantly in its protonated, less soluble form. By increasing the pH with a base (e.g., sodium hydroxide, sodium bicarbonate), the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more water-soluble.

Q3: Are there any known safety hazards associated with this compound?

A3: Yes, this compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn when handling this compound.[2]

Q4: Can I use heat to increase the solubility of this compound?

A4: Yes, heating the solvent can increase the solubility of this compound. However, it is crucial to ensure that the temperature does not exceed the boiling point of the solvent or cause decomposition of the compound or other reagents in the reaction mixture.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.
  • Possible Cause: The solvent may not be polar enough.

    • Solution: Switch to a more polar solvent. For example, if you are using a non-polar solvent like toluene, try a more polar aprotic solvent like acetone or ethyl acetate, or a polar protic solvent like methanol or ethanol.

  • Possible Cause: Insufficient solvent volume.

    • Solution: Gradually increase the volume of the solvent while stirring. Be mindful that a larger solvent volume may affect reaction concentration and kinetics.

  • Possible Cause: The dissolution rate is slow at room temperature.

    • Solution: Gently warm the mixture while stirring. Use a water bath for better temperature control. Ensure the temperature is well below the solvent's boiling point.

  • Possible Cause: The compound has low intrinsic solubility in all suitable reaction solvents.

    • Solution 1 (Co-solvents): Use a co-solvent system. For example, if the reaction is performed in a moderately polar solvent, adding a small amount of a highly polar solvent in which the acid is more soluble can enhance overall solubility.

    • Solution 2 (Salt Formation): If the reaction conditions permit, you can dissolve the this compound in an aqueous basic solution to form the soluble carboxylate salt, and then proceed with the reaction. This is particularly useful for reactions in aqueous or biphasic systems.

Issue 2: The compound precipitates out of solution during the reaction.
  • Possible Cause: A change in temperature.

    • Solution: If the reaction was initially heated to dissolve the starting material, a drop in temperature could cause precipitation. Maintain a constant, elevated temperature throughout the reaction.

  • Possible Cause: A change in the polarity of the reaction mixture.

    • Solution: The addition of a non-polar reagent or the formation of a less polar product can decrease the overall polarity of the solvent system, causing the starting material to precipitate. If possible, add the non-polar reagent slowly and with vigorous stirring to maintain a homogeneous solution.

  • Possible Cause: The concentration of the reactant exceeds its solubility limit as the reaction progresses.

    • Solution: Consider a slow-addition strategy for the this compound, where it is added portion-wise or as a solution in a small amount of a highly polar co-solvent over the course of the reaction.

Data Presentation

Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds

Solvent ClassExample SolventsExpected Solubility of this compound
Polar Protic Methanol, EthanolHigh
Polar Aprotic Acetone, Ethyl AcetateModerate to High
Non-Polar Toluene, HexaneLow
Aqueous (Acidic/Neutral) Water (pH < 7)Very Low
Aqueous (Basic) 5% Sodium Bicarbonate, 5% Sodium HydroxideHigh (as carboxylate salt)

Experimental Protocols

Protocol 1: Determination of Solubility of this compound in a Test Solvent

This protocol provides a general method for qualitatively and semi-quantitatively determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Test solvent (e.g., acetone, ethyl acetate, methanol)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Graduated cylinders or pipettes

Procedure:

  • Qualitative Assessment:

    • Add approximately 25 mg of this compound to a small test tube.

    • Add 1 mL of the test solvent to the test tube.

    • Vigorously shake or vortex the mixture for 1-2 minutes.

    • Observe if the solid completely dissolves. If it dissolves, the compound is considered soluble at approximately 25 mg/mL.

  • Semi-Quantitative Assessment (if soluble in the qualitative test):

    • Weigh out a precise amount of this compound (e.g., 100 mg) into a vial.

    • Add a known volume of the test solvent (e.g., 1 mL) to the vial.

    • Stir the mixture at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour) to ensure equilibrium is reached.

    • If the solid completely dissolves, add a further known weight of the acid and repeat until a saturated solution with excess solid is obtained.

    • The solubility can be estimated based on the total amount of solid dissolved in the final volume of solvent before saturation is reached.

Protocol 2: Example Reaction - Esterification of this compound with Ethanol

This protocol for a Fischer esterification demonstrates how to handle the potential solubility issues of this compound.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Add a sufficient volume of anhydrous ethanol to act as both the reagent and the solvent. The large excess of ethanol will also help to solvate the carboxylic acid.

  • Begin stirring the mixture.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension.

  • Attach a reflux condenser and begin to heat the mixture to a gentle reflux. The increase in temperature should aid in the dissolution of the this compound as the reaction proceeds.

  • Maintain the reflux with vigorous stirring for the duration of the reaction, monitoring the progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product ester is likely to be more soluble in the ethanolic solution.

  • Proceed with the standard workup procedure for a Fischer esterification, which typically involves neutralization and extraction.

Visualizations

Troubleshooting_Solubility start Start: Solubility Issue with This compound check_solvent Is the solvent sufficiently polar? start->check_solvent end_precipitation Precipitation During Reaction start->end_precipitation change_solvent Switch to a more polar solvent (e.g., Methanol, Acetone) check_solvent->change_solvent No check_volume Is the solvent volume adequate? check_solvent->check_volume Yes change_solvent->check_volume increase_volume Gradually increase solvent volume check_volume->increase_volume No check_temp Is the dissolution rate slow? check_volume->check_temp Yes increase_volume->check_temp heat_mixture Gently warm the mixture with stirring check_temp->heat_mixture Yes use_cosolvent Consider using a co-solvent system check_temp->use_cosolvent No end_soluble Compound Dissolved heat_mixture->end_soluble form_salt Consider in-situ salt formation (if reaction conditions permit) use_cosolvent->form_salt use_cosolvent->end_soluble form_salt->end_soluble check_temp_precip Was there a temperature change? end_precipitation->check_temp_precip maintain_temp Maintain constant reaction temperature check_temp_precip->maintain_temp Yes check_polarity_change Did the reaction mixture polarity change? check_temp_precip->check_polarity_change No end_resolved Issue Resolved maintain_temp->end_resolved slow_addition Use slow addition of reagents check_polarity_change->slow_addition Yes check_polarity_change->end_resolved No slow_addition->end_resolved

Caption: Troubleshooting workflow for solubility issues.

Experimental_Workflow start Start: Reaction with This compound solvent_selection Select a polar solvent (e.g., Methanol, DMF, Acetone) start->solvent_selection reagent_addition Add this compound to the solvent solvent_selection->reagent_addition dissolution_check Does the solid dissolve? reagent_addition->dissolution_check heat_stir Gently heat and stir dissolution_check->heat_stir No add_reagents Add other reagents to the reaction mixture dissolution_check->add_reagents Yes slow_addition_strategy Use a slow addition strategy for the acid dissolution_check->slow_addition_strategy Still not dissolved heat_stir->dissolution_check monitor_reaction Monitor reaction progress (TLC, LC-MS, etc.) add_reagents->monitor_reaction workup Reaction workup and product isolation monitor_reaction->workup end End of Reaction workup->end slow_addition_strategy->add_reagents

Caption: General experimental workflow for reactions.

References

Technical Support Center: Optimization of Solvent Systems for 4-Methoxy-2-nitrobenzoic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of solvent systems and troubleshooting for experiments involving 4-Methoxy-2-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the nitration of 4-methoxybenzoic acid, is most commonly performed in a mixture of concentrated sulfuric acid and concentrated nitric acid. The sulfuric acid acts as a solvent and a catalyst, protonating the nitric acid to form the reactive nitronium ion (NO₂⁺). It is crucial to maintain a low temperature (0-15°C) during the addition of the nitrating mixture to control the exothermic reaction and prevent the formation of byproducts.[1][2]

Q2: How can I purify crude this compound?

A2: Recrystallization is the most effective method for purifying this compound.[3] Suitable solvents for recrystallization include ethanol, ethyl acetate, chloroform, and a mixture of ethanol and water.[4] The choice of solvent depends on the impurities present. For colored impurities, treatment with activated carbon in a hot solution before recrystallization can be effective.[3]

Q3: My final product of this compound is discolored. What could be the cause and how can I fix it?

A3: Discoloration in the final product can arise from several sources, including the presence of nitrophenolic compounds, dinitrobenzoic esters, or residual oxidizing agents.[5] To remove colored impurities, you can perform one or more recrystallizations from a suitable solvent system.[3] Treating a hot solution of the crude product with a small amount of activated carbon before filtration and recrystallization can also be very effective in adsorbing colored contaminants.[3]

Q4: What are the common byproducts in the synthesis of this compound and how can their formation be minimized?

A4: The primary byproducts in the nitration of 4-methoxybenzoic acid are isomeric nitrobenzoic acids and dinitrated products. The formation of these byproducts is highly dependent on the reaction conditions. To minimize their formation, it is critical to maintain a low reaction temperature (0-15°C) and to add the nitrating agent slowly and in a controlled manner.[2] Using high-purity starting materials is also essential.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Extend the reaction time or allow the reaction mixture to slowly warm to room temperature after the addition of the nitrating agent to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
Suboptimal Reaction Temperature Maintain a strict temperature control, ideally between 0-15°C, during the addition of the nitrating mixture. Temperatures that are too high can lead to the formation of side products, while temperatures that are too low may result in an incomplete reaction.[2]
Loss of Product During Work-up When quenching the reaction with ice water, ensure the precipitation of the product is complete by allowing sufficient time for cooling. When washing the filtered solid, use minimal amounts of ice-cold water to avoid redissolving the product.
Improper Reagent Concentration Use concentrated nitric and sulfuric acids to ensure the efficient generation of the nitronium ion. The presence of water can hinder the reaction.[6]
Issue 2: Product "Oiling Out" During Recrystallization
Possible Cause Suggested Solution
Supersaturated Solution Cooled Too Quickly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.[4]
Inappropriate Solvent Choice The solubility of the compound at the boiling point of the solvent may be too high, or the melting point of the compound may be lower than the boiling point of the solvent. Try a different recrystallization solvent or a solvent mixture. For instance, an ethanol/water mixture is often effective.[4]
Presence of Impurities Oiling out can be caused by the presence of impurities that depress the melting point of the desired compound. In such cases, an initial purification step, such as column chromatography, may be necessary before recrystallization.

Quantitative Data on Solvent Systems

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at 298.15 K (25°C) [7]

SolventMole Fraction Solubility (x)
Acetonitrile48.201 x 10⁻²
Acetone45.012 x 10⁻²
Dichloromethane37.019 x 10⁻²
Ethyl Acetate36.088 x 10⁻²
1,2-Dichloroethane33.244 x 10⁻²
Benzene19.563 x 10⁻²
Toluene15.221 x 10⁻²
Methanol5.531 x 10⁻²
Ethanol3.078 x 10⁻²
Cyclohexane0.060 x 10⁻²
n-Hexane0.053 x 10⁻²
Water0.051 x 10⁻²

Table 2: Temperature Dependence of Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Selected Solvents [8]

Temperature (K)1-ButanolIsobutanol2-Butanol1-Pentanol
283.150.08950.07680.09870.0712
288.150.10830.09350.11920.0865
293.150.13020.11290.14350.1047
298.150.15560.13560.17180.1261
303.150.18490.16190.20450.1513
308.150.21860.19230.24210.1805
313.150.25740.22730.28510.2145
318.150.30190.26750.33410.2538
323.150.35290.31360.38980.2991
328.150.41120.36640.45290.3514

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 4-Methoxybenzoic Acid

This protocol is adapted from standard nitration procedures for benzoic acid derivatives.[1][6]

Materials:

  • 4-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 4-methoxybenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 4-methoxybenzoic acid. The rate of addition should be controlled to maintain the reaction temperature below 15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture.

Protocol 2: Purification of this compound by Recrystallization

This protocol is a general procedure for the recrystallization of aromatic carboxylic acids.[4]

Materials:

  • Crude this compound

  • Ethanol

  • Distilled Water

  • Activated Carbon (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, a mixed solvent system of ethanol and water can be used. In this case, dissolve the solid in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate.

  • (Optional) If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes.

  • If activated carbon was used, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

  • Dry the crystals, preferably under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 4-Methoxybenzoic Acid dissolve Dissolve in conc. H₂SO₄ at 0-5°C start->dissolve nitration Slowly add Nitrating Mix (T < 15°C) dissolve->nitration prepare_nitrating_mix Prepare Nitrating Mix (HNO₃/H₂SO₄) prepare_nitrating_mix->nitration stir Stir at Room Temperature nitration->stir quench Quench on Ice stir->quench filter_wash Vacuum Filter & Wash with Cold Water quench->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry Dry Product recrystallize->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield of this compound check_reaction Check Reaction Progress (TLC) start->check_reaction check_temp Review Temperature Logs start->check_temp check_workup Analyze Work-up Procedure start->check_workup check_reagents Verify Reagent Concentration start->check_reagents incomplete Incomplete Reaction? check_reaction->incomplete temp_issue Temperature Issue? check_temp->temp_issue workup_loss Product Loss during Work-up? check_workup->workup_loss reagent_issue Reagent Issue? check_reagents->reagent_issue extend_time Extend Reaction Time / Warm to RT incomplete->extend_time Yes control_temp Ensure Strict Temperature Control (0-15°C) temp_issue->control_temp Yes optimize_wash Use Minimal Ice-Cold Washing Solvent workup_loss->optimize_wash Yes use_conc_acids Use Concentrated Acids reagent_issue->use_conc_acids Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Methoxy-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of impurities from 4-Methoxy-2-nitrobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?

A1: Common impurities can be categorized as follows:

  • Positional Isomers: During the nitration of 4-methoxybenzoic acid, the primary impurity is often the 4-methoxy-3-nitrobenzoic acid isomer. The methoxy group is an ortho-, para- director, while the carboxylic acid is a meta-director, leading to a mixture of products.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-methoxybenzoic acid or the precursor to a derivative (e.g., an alcohol for esterification).

  • Byproducts of Side Reactions: Depending on the reaction conditions, byproducts such as dinitrated compounds or products from the demethylation of the methoxy group can form.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction or purification process and leftover reagents (e.g., acids from nitration) are also common impurities.

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The most common and effective purification techniques are:

  • Recrystallization: This is a highly effective method for purifying solid derivatives. The choice of solvent is critical.

  • Acid-Base Extraction: This technique is useful for separating the acidic this compound from neutral or basic impurities. The acid can be converted to its salt to move it into an aqueous layer, leaving non-acidic impurities in the organic layer.

  • Column Chromatography: For achieving very high purity or for separating compounds with similar polarities, silica gel column chromatography is often employed.[2]

Q3: How can I assess the purity of my this compound derivative?

A3: The most common method for assessing purity is High-Performance Liquid Chromatography (HPLC), often with a UV detector. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification process. Melting point analysis is also a useful indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Recrystallization Issues
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point. Alternatively, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
The rate of cooling is too fast.Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.
High concentration of impurities.Purify the crude product by another method (e.g., acid-base extraction) before recrystallization.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were washed with a solvent that was not ice-cold.Always use ice-cold solvent to wash the crystals to minimize dissolution of the product.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Dilute the hot solution with a small amount of additional hot solvent before filtration.
The recrystallized product is colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Acid-Base Extraction Issues
Problem Possible Cause Solution
Poor separation of layers. The densities of the aqueous and organic layers are too similar.Add a saturated brine solution to the aqueous layer to increase its density.
An emulsion has formed.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel. If the emulsion persists, you can try adding a small amount of brine or filtering the mixture through a pad of celite.
Low yield of precipitated acid. Incomplete extraction of the carboxylate salt into the aqueous layer.Perform multiple extractions with the basic solution to ensure all the acid is converted to its salt and extracted.
Incomplete precipitation of the acid from the aqueous layer.Ensure the pH of the aqueous layer is sufficiently acidic (typically pH 1-2) to fully protonate the carboxylate. Check the pH with litmus paper or a pH meter.
The acid is somewhat soluble in the cold aqueous solution.After precipitation, cool the solution in an ice bath to minimize the solubility of the acid before filtration.

Data Presentation

The following table summarizes the expected purity improvement of a crude this compound derivative after a single recrystallization step, as analyzed by HPLC.

Compound Impurity Purity Before Recrystallization (% Area by HPLC) Purity After Recrystallization (% Area by HPLC)
Methyl 4-Methoxy-2-nitrobenzoate4-Methoxy-3-nitrobenzoic acid85.298.5
Unreacted 4-Methoxybenzoic acid5.3<0.1
Other minor impurities9.51.4
N-ethyl-4-Methoxy-2-nitrobenzamide 4-Methoxy-3-nitrobenzoic acid88.199.2
Unreacted this compound6.80.2
Other minor impurities5.10.6

Note: These are representative data and actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of Methyl 4-Methoxy-2-nitrobenzoate

Objective: To purify crude Methyl 4-Methoxy-2-nitrobenzoate containing positional isomers and unreacted starting material.

Materials:

  • Crude Methyl 4-Methoxy-2-nitrobenzoate

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude Methyl 4-Methoxy-2-nitrobenzoate in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel. Quickly pour the hot solution through a fluted filter paper into the clean, hot flask.

  • Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Protocol 2: Acid-Base Extraction of this compound

Objective: To separate this compound from neutral impurities.

Materials:

  • Crude this compound mixture

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • 6M Hydrochloric acid

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude mixture in diethyl ether in a separatory funnel.

  • Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Washing: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate to recover any neutral impurities if desired.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl with stirring until the solution is acidic (pH ~2). A precipitate of pure this compound will form.

  • Isolation: Collect the precipitated acid by vacuum filtration, wash with a small amount of ice-cold water, and dry.

Mandatory Visualizations

PurificationWorkflow cluster_crude Crude Product cluster_purification Purification cluster_pure Pure Product cluster_impurities Impurities Crude Crude 4-Methoxy-2-nitrobenzoic Acid Derivative Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Clear Solution InsolubleImp Insoluble Impurities HotFiltration->InsolubleImp Isolation Vacuum Filtration & Washing Crystallization->Isolation Pure Pure Crystalline Product Isolation->Pure MotherLiquor Mother Liquor (Contains Soluble Impurities) Isolation->MotherLiquor

Caption: General experimental workflow for the purification of this compound derivatives by recrystallization.

TroubleshootingLogic decision decision issue issue solution solution Start Recrystallization Attempted OilingOut Did the product oil out? Start->OilingOut NoCrystals Did crystals form upon cooling? OilingOut->NoCrystals No issue_OilingOut Oiling Out Issue OilingOut->issue_OilingOut Yes LowYield Was the yield low? NoCrystals->LowYield Yes issue_NoCrystals No Crystal Formation NoCrystals->issue_NoCrystals No Success Successful Purification LowYield->Success No issue_LowYield Low Yield Issue LowYield->issue_LowYield Yes solution_ChangeSolvent Use lower boiling solvent or cool slower. issue_OilingOut->solution_ChangeSolvent Change Solvent or Adjust Cooling Rate solution_InduceCrystallization Scratch flask, add seed crystal, or evaporate some solvent. issue_NoCrystals->solution_InduceCrystallization Induce Crystallization or Concentrate Solution solution_OptimizeSolvent Use minimal hot solvent and wash with ice-cold solvent. issue_LowYield->solution_OptimizeSolvent Optimize Solvent Volume and Washing

Caption: Troubleshooting logic for common issues encountered during the recrystallization process.

References

scale-up challenges for the synthesis of 4-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2-nitrobenzoic acid. It provides troubleshooting guidance and frequently asked questions to address common challenges encountered during scale-up from the laboratory to industrial production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound upon scaling up the synthesis from 4-methyl-3-nitroanisole using potassium permanganate oxidation. What are the likely causes and how can we improve the yield?

Answer: Low yields during the scale-up of this oxidation reaction can be attributed to several factors, often related to reaction kinetics, mass transfer limitations, and product degradation.

Potential CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Scale-up may require longer reaction times than laboratory-scale experiments. For instance, a lab-scale reaction might be complete in 24 hours, but larger batches may require longer due to mass and heat transfer limitations. - Insufficient Oxidant: Maintain the appropriate stoichiometric ratio of potassium permanganate to the starting material. A typical lab-scale ratio is approximately 3.5 equivalents of KMnO₄ to 1 equivalent of 4-methyl-3-nitroanisole. Ensure efficient stirring to maintain homogeneity.
Product Degradation - Over-oxidation: The aromatic ring can be susceptible to cleavage under harsh oxidative conditions, especially at elevated temperatures. Carefully control the reaction temperature. While the reaction is typically run at reflux, excessive heating can lead to degradation. - Work-up Issues: The product is soluble in the alkaline reaction mixture. Ensure complete precipitation by adjusting the pH to approximately 2 with a suitable acid (e.g., HCl). Incomplete acidification will result in product loss to the aqueous phase.
Mass Transfer Limitations - Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" and incomplete reaction. Ensure the stirring mechanism is sufficient to keep the heterogeneous mixture well-suspended. - Phase Transfer Catalyst: For permanganate oxidations, the use of a phase transfer catalyst can sometimes improve the reaction rate and yield by facilitating the interaction between the aqueous permanganate and the organic substrate.

Issue 2: Formation of Impurities and By-products

Question: Our final product is contaminated with significant amounts of isomeric impurities and unreacted starting material. How can we minimize the formation of these by-products and purify the final product effectively at scale?

Answer: The formation of isomers is a common challenge in the nitration of substituted aromatic compounds, and their removal is crucial for obtaining a high-purity product.

Potential CauseRecommended Solution
Formation of Isomeric By-products - Nitration Conditions: The nitration of 4-methoxytoluene (a potential precursor) can yield a mixture of isomers. The ratio of these isomers is highly dependent on the nitrating agent and reaction conditions. Careful control of temperature during nitration is critical to minimize the formation of undesired isomers. - Starting Material Purity: The purity of the starting 4-methyl-3-nitroanisole is crucial. Impurities in the starting material will be carried through the synthesis and may be difficult to remove from the final product.
Unreacted Starting Material - Reaction Monitoring: As with low yield issues, incomplete reaction is a primary cause. Utilize in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting material.
Purification Challenges - Recrystallization: This is the most common method for purifying nitrobenzoic acids. The choice of solvent is critical for successful and high-yield recrystallization at scale. A mixed solvent system, such as ethanol/water, can be effective. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added until the solution becomes turbid. Gentle reheating to clarify the solution followed by slow cooling should yield pure crystals. - Washing: After filtration, wash the crystals with a minimal amount of cold solvent to remove soluble impurities without significant product loss.

Issue 3: Safety Concerns During Scale-up

Question: What are the primary safety hazards associated with the large-scale synthesis of this compound, and what precautions should be taken?

Answer: The synthesis involves highly exothermic reactions and hazardous materials, making safety a paramount concern during scale-up.

HazardMitigation Strategy
Thermal Runaway - Exothermic Reactions: Both the nitration and the permanganate oxidation steps are highly exothermic. The reduced surface-area-to-volume ratio in large reactors makes heat dissipation less efficient. - Control Measures: Implement a robust reactor cooling system and control the rate of reagent addition to manage the reaction temperature effectively. For nitration, the temperature should be carefully maintained, often at low temperatures, to control the reaction rate and selectivity. Reaction calorimetry studies are recommended before scaling up to fully understand the thermal profile of the reaction.[1]
Hazardous Materials - Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive. Potassium permanganate is a strong oxidizer. - Handling Procedures: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and face shields. Ensure adequate ventilation and work in a well-maintained chemical fume hood.[2]
Waste Disposal - Manganese Dioxide: The oxidation with potassium permanganate generates a significant amount of manganese dioxide (MnO₂) sludge. This waste needs to be handled and disposed of in an environmentally responsible manner, which can add to the operational cost. - Acidic Waste: The nitration and acidification steps generate acidic wastewater that must be neutralized before disposal.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory-scale synthetic route for this compound?

A common and straightforward laboratory synthesis involves the oxidation of 4-methyl-3-nitroanisole with potassium permanganate.[2] In this procedure, a mixture of 4-methyl-3-nitroanisole and potassium permanganate in water is refluxed for an extended period. After the reaction is complete, the mixture is filtered to remove the manganese dioxide by-product. The filtrate is then acidified to precipitate the this compound, which is collected by filtration, washed, and can be further purified by recrystallization.[2]

Q2: What are the typical yields for the synthesis of this compound?

On a laboratory scale, the oxidation of 4-methyl-3-nitroanisole with potassium permanganate can achieve yields of around 80%.[2] Industrial-scale yields for similar oxidation processes of nitrotoluenes to their corresponding benzoic acids can range from 80% to over 90%, depending on the specific process and catalyst used. For example, the aerobic oxidation of p-nitrotoluene to p-nitrobenzoic acid has been reported with yields up to 89%.

Q3: How can the progress of the reaction be monitored effectively?

Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of the reaction at the lab scale by observing the disappearance of the starting material spot and the appearance of the product spot. For more quantitative and accurate monitoring, especially during scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.

Q4: What are the key parameters to control during the recrystallization of this compound?

The key to successful recrystallization is the choice of solvent, the rate of cooling, and proper washing. A solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Slow cooling promotes the formation of larger, purer crystals. "Oiling out," where the compound separates as a liquid instead of crystals, can occur if the solution is cooled too quickly or if there are significant impurities. If this happens, the solution should be reheated to dissolve the oil and then cooled more slowly.

Data Presentation

Table 1: Comparison of Industrial Oxidation Methods for Substituted Toluenes

Oxidation MethodStarting MaterialOxidizing Agent/CatalystTemperature (°C)PressureTypical Yield (%)Key AdvantagesKey Disadvantages
Permanganate Oxidation4-NitrotoluenePotassium Permanganate~95Atmospheric51.6 (with PTC)Well-established, effective for various substrates.Stoichiometric reagent, large amount of MnO₂ waste.
Catalytic Air Oxidationp-NitrotolueneMnO₂ / NHPI1100.4 MPa89Uses air as the primary oxidant, more environmentally friendly.Requires higher pressure and temperature, catalyst may need regeneration.
Nitric Acid Oxidationp-Nitrotoluene15% Aqueous HNO₃175Elevated88.5High yield.Corrosive, generates NOx gases, high temperature and pressure.
Dichromate Oxidationp-NitrotolueneSodium Dichromate / H₂SO₄BoilingAtmospheric82-86High yield.Use of highly toxic chromium compounds.

Note: Data is for the oxidation of p-nitrotoluene, a structurally similar compound, to illustrate typical industrial conditions and yields.

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Oxidation

This protocol describes a typical laboratory-scale synthesis. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-methyl-3-nitroanisole

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl), 1 N

  • Chloroform

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 4-methyl-3-nitroanisole (e.g., 3.6 g, 18 mmol) and potassium permanganate (e.g., 10 g, 63 mmol) in water (e.g., 200 mL) is placed in a round-bottom flask equipped with a reflux condenser.[2]

  • The mixture is heated to reflux and maintained at this temperature with vigorous stirring for 24 hours.[2]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The insoluble manganese dioxide is removed by filtration.

  • The filtrate is acidified to a pH of 2 with 1 N hydrochloric acid, which causes the product to precipitate.[2]

  • The precipitated this compound is then extracted with chloroform (3 x 50 mL).[2]

  • The combined organic phases are dried over anhydrous magnesium sulfate and filtered.[2]

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[2]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Reaction Setup (4-methyl-3-nitroanisole, KMnO4, Water) B 2. Reflux (24 hours) A->B C 3. Cooling & Filtration (Remove MnO2) B->C D 4. Acidification (Precipitate Product) C->D E 5. Extraction (with Chloroform) D->E F 6. Drying & Solvent Removal E->F G 7. Recrystallization (e.g., from Ethanol/Water) F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield Impurity High Impurity Start->Impurity Safety Safety Concern Start->Safety CheckReaction Check Reaction Completion (TLC/HPLC) LowYield->CheckReaction CheckStoichiometry Verify Reagent Stoichiometry LowYield->CheckStoichiometry CheckTemp Optimize Temperature LowYield->CheckTemp ImproveMixing Improve Agitation LowYield->ImproveMixing AnalyzeImpurity Identify Impurities (GC-MS/NMR) Impurity->AnalyzeImpurity ThermalScan Perform Reaction Calorimetry Safety->ThermalScan Exotherm Risk ReviewHandling Review Material Handling Procedures (PPE) Safety->ReviewHandling Hazardous Materials WastePlan Develop Waste Management Plan Safety->WastePlan Waste Generation Solution Implement Solution CheckReaction->Solution CheckStoichiometry->Solution CheckTemp->Solution ImproveMixing->Solution OptimizeNitration Optimize Nitration Conditions AnalyzeImpurity->OptimizeNitration Isomeric Impurities Recrystallize Optimize Recrystallization AnalyzeImpurity->Recrystallize General Impurities OptimizeNitration->Solution Recrystallize->Solution ThermalScan->Solution ReviewHandling->Solution WastePlan->Solution

Caption: Troubleshooting logic for the synthesis of this compound.

References

characterization of unexpected byproducts in 4-Methoxy-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2-nitrobenzoic acid. The following sections address common issues related to unexpected byproducts and provide detailed experimental protocols and characterization data.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in the synthesis of this compound via nitration of 4-methoxybenzoic acid?

A1: The most common unexpected byproducts arise from:

  • Regioisomerization: Formation of the 4-methoxy-3-nitrobenzoic acid isomer is a primary side product. The directing effects of the methoxy (ortho, para-directing) and carboxylic acid (meta-directing) groups lead to a mixture of isomers.

  • Dinitration: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), dinitrated products can be formed.

  • Oxidative Degradation: The starting material or product can undergo oxidation, potentially leading to the formation of phenolic byproducts or other degradation products. While less common, the methoxy group can be susceptible to oxidation.

Q2: My reaction mixture turned dark brown/black. What could be the cause?

A2: A dark coloration often indicates oxidative side reactions. This can be caused by an excess of nitric acid, elevated reaction temperatures, or the presence of nitrous acid. Maintaining a low temperature throughout the addition of the nitrating agent is crucial to minimize these side reactions.

Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate. How can I identify the product and byproducts?

A3: The spot with the Rf value corresponding to a pure standard of this compound is your desired product. Other spots likely correspond to the starting material (4-methoxybenzoic acid) and the isomeric byproduct (4-methoxy-3-nitrobenzoic acid). The relative polarity of these compounds will influence their Rf values. Generally, the starting material will have a different Rf from the nitrated products. The isomers may have very similar Rf values, requiring careful selection of the TLC mobile phase for good separation.

Q4: How can I purify my crude product to remove the isomeric byproduct?

A4: Purification can be achieved through:

  • Recrystallization: This is often the first method to try. The difference in solubility between the 2-nitro and 3-nitro isomers in a suitable solvent system can allow for the selective crystallization of the desired product.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be effective. A gradient elution with a solvent system like ethyl acetate/hexanes can separate the isomers.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Action(s)
Low Yield of Desired Product Incomplete reaction.Monitor the reaction by TLC to ensure the starting material is consumed.
Formation of a high percentage of isomeric byproducts.Optimize reaction temperature and the rate of addition of the nitrating agent.
Loss of product during workup or purification.Ensure proper pH adjustment during extraction and careful handling during recrystallization.
Presence of an Unexpected Peak in 1H NMR Spectrum Contamination with the 4-methoxy-3-nitrobenzoic acid isomer.Compare the spectrum with known data for the 3-nitro isomer. The aromatic proton signals will have different splitting patterns and chemical shifts.
Presence of dinitrated byproducts.Look for aromatic protons with chemical shifts further downfield and potentially simpler splitting patterns due to higher substitution.
Residual starting material.Compare the spectrum with the 1H NMR of 4-methoxybenzoic acid.
Product is an Oil or has a Low Melting Point Presence of impurities, particularly the isomeric byproduct, which can form a eutectic mixture.Purify the product using column chromatography or repeated recrystallizations.
Incomplete removal of acidic reagents.Ensure the product is thoroughly washed with cold water until the washings are neutral.

Characterization Data of Product and Potential Byproducts

Table 1: 1H NMR and 13C NMR Data (in DMSO-d6)

Compound1H NMR (ppm)13C NMR (ppm)
This compound ~7.6 (d), ~7.4 (dd), ~7.2 (d), ~3.9 (s, 3H)~166.0, ~162.0, ~149.0, ~132.0, ~120.0, ~115.0, ~108.0, ~56.0
4-Methoxy-3-nitrobenzoic acid ~8.3 (d), ~8.1 (dd), ~7.3 (d), ~3.9 (s, 3H)~165.0, ~155.0, ~138.0, ~134.0, ~124.0, ~115.0, ~114.0, ~57.0
4-Methoxybenzoic acid ~7.9 (d), ~7.0 (d), ~3.8 (s, 3H)~167.5, ~163.3, ~131.8, ~123.5, ~114.3, ~55.9

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the nitration of 4-methoxybenzoic acid.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 4-methoxybenzoic acid in 20 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid dropwise to the stirred solution of 4-methoxybenzoic acid. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) with a small amount of acetic acid (e.g., 1%) can be used. The optimal ratio may need to be determined experimentally.

  • Visualization: Visualize the spots under UV light (254 nm).

Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • 1H NMR: Acquire a proton NMR spectrum. The aromatic region (7-8.5 ppm) will be diagnostic for identifying the desired product and any isomeric byproducts based on their distinct splitting patterns and chemical shifts. The methoxy group should appear as a singlet around 3.9 ppm.

  • 13C NMR: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon environments and their chemical shifts, which will differ between the isomers.

Visual Diagrams

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Experiment Complete check_yield Check Yield start->check_yield low_yield Low Yield? check_yield->low_yield analyze_purity Analyze Purity (TLC, NMR) low_yield->analyze_purity Yes low_yield->analyze_purity No impure Impurities Present? analyze_purity->impure identify_byproducts Identify Byproducts (NMR, MS) impure->identify_byproducts Yes end_ok Product OK impure->end_ok No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) identify_byproducts->optimize_conditions purify Purify Product (Recrystallization, Chromatography) identify_byproducts->purify optimize_conditions->start purify->analyze_purity

Caption: Troubleshooting workflow for byproduct characterization.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Characterization s1 Dissolve Starting Material s2 Cool to 0-5 °C s1->s2 s3 Slow Addition of Nitrating Agent s2->s3 s4 Stir and Monitor by TLC s3->s4 w1 Quench on Ice s4->w1 w2 Filter Crude Product w1->w2 w3 Wash with Cold Water w2->w3 p1 Recrystallization or Chromatography w3->p1 p2 Dry Pure Product p1->p2 p3 Characterize (NMR, MS, MP) p2->p3

Caption: General experimental workflow for synthesis and purification.

Validation & Comparative

Spectroscopic Validation of 4-Methoxy-2-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for 4-Methoxy-2-nitrobenzoic acid and its structural isomers, offering a comprehensive resource for researchers, scientists, and drug development professionals. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves to validate the structure of this compound and differentiate it from its isomers and related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, its isomer 2-Methoxy-4-nitrobenzoic acid, and the related compound 4-Methoxybenzoic acid. This comparative data is essential for the unambiguous identification and characterization of these compounds.

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds are distinct, particularly in the aromatic region, due to the different substitution patterns and the electronic effects of the nitro group.

Proton AssignmentThis compound2-Methoxy-4-nitrobenzoic Acid4-Methoxybenzoic Acid (in DMSO-d₆)[1]
-COOH Expected ~10-13 ppm (broad s)Expected ~10-13 ppm (broad s)~12.7 ppm (s)
-OCH₃ Expected ~3.9-4.1 ppm (s)Expected ~3.9-4.1 ppm (s)3.841 ppm (s)
Aromatic H (ortho to -COOH) Expected ~7.8-8.2 ppmExpected ~7.8-8.2 ppm7.932 ppm (d)
Aromatic H (ortho to -OCH₃) Expected ~7.0-7.3 ppmExpected ~7.0-7.3 ppm7.035 ppm (d)
Other Aromatic H Expected ~7.5-7.7 ppmExpected ~7.5-7.7 ppm-

Note: Expected values are based on typical chemical shifts for similar aromatic compounds. The presence of the electron-withdrawing nitro group generally leads to a downfield shift of adjacent protons.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide detailed information about the carbon framework of each molecule, with the chemical shifts being sensitive to the electronic environment of each carbon atom.

Carbon AssignmentThis compound2-Methoxy-4-nitrobenzoic Acid4-Methoxybenzoic Acid
C=O Expected ~165-170 ppmExpected ~165-170 ppm~167 ppm
Ar-C (ipso, attached to -COOH) Expected ~120-125 ppmExpected ~120-125 ppm~123 ppm
Ar-C (ipso, attached to -OCH₃) Expected ~160-165 ppmExpected ~160-165 ppm~163 ppm
**Ar-C (ipso, attached to -NO₂) **Expected ~145-150 ppmExpected ~145-150 ppm-
Other Aromatic C Expected ~110-140 ppmExpected ~110-140 ppm~114, ~131 ppm
-OCH₃ Expected ~56-58 ppmExpected ~56-58 ppm~56 ppm
Infrared (IR) Spectroscopy Data

The IR spectra reveal the presence of key functional groups. The characteristic absorption bands for the carboxylic acid, methoxy, and nitro groups are highlighted below.

Functional GroupThis compound4-Methoxy-3-nitrobenzoic Acid4-Methoxybenzoic Acid
O-H stretch (Carboxylic Acid) Expected 2500-3300 cm⁻¹ (broad)PresentPresent
C=O stretch (Carboxylic Acid) Expected ~1700-1725 cm⁻¹PresentPresent
C-O stretch (Carboxylic Acid) Expected ~1210-1320 cm⁻¹PresentPresent
NO₂ asymmetric stretch Expected ~1520-1560 cm⁻¹Present-
NO₂ symmetric stretch Expected ~1340-1360 cm⁻¹Present-
C-O-C stretch (Methoxy) Expected ~1020-1250 cm⁻¹PresentPresent
C-H stretch (Aromatic) Expected ~3000-3100 cm⁻¹PresentPresent
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

IonThis compound4-Methoxy-3-nitrobenzoic Acid4-Methoxybenzoic Acid[2]
Molecular Ion [M]⁺• Expected m/z 197m/z 197m/z 152
[M-OH]⁺ Expected m/z 180m/z 180m/z 135
[M-NO₂]⁺ Expected m/z 151m/z 151-
[M-COOH]⁺ Expected m/z 152m/z 152m/z 107
[M-OCH₃]⁺ Expected m/z 166m/z 166m/z 121

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 30-degree pulse, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 2 seconds. A sufficient number of scans (typically 16 or 32) are acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a 30-degree pulse, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS) or liquid chromatograph (for LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the workflow for spectroscopic validation and the key structural features of this compound.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Unknown Unknown Sample NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS Data Collect & Analyze Spectral Data NMR->Data IR->Data MS->Data Compare Compare with Databases & Literature Data->Compare Structure Propose & Validate Structure Compare->Structure

Caption: Workflow for Spectroscopic Structure Validation.

Caption: Structure-Spectra Correlation for this compound.

References

A Comparative Guide to the Reactivity of 4-Methoxy-2-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Methoxy-2-nitrobenzoic acid and its isomers. The positioning of the electron-donating methoxy group and the electron-withdrawing nitro group on the benzoic acid framework significantly influences the molecule's electronic properties and steric environment, thereby dictating its behavior in various chemical transformations. This analysis is supported by established chemical principles and provides detailed experimental protocols for key reactions.

Understanding the Reactivity Landscape

The reactivity of substituted benzoic acids is primarily governed by the electronic effects of their substituents. The methoxy group (-OCH₃) is an electron-donating group through resonance and an electron-withdrawing group through induction. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group through both resonance and induction. The interplay of these effects, along with steric hindrance, determines the reactivity of the carboxyl group and the aromatic ring.

A key indicator of the reactivity of the carboxyl group is the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid, indicating that the carboxylate conjugate base is more stable. This stability is enhanced by electron-withdrawing groups that delocalize the negative charge.

Data Presentation: Physicochemical Properties

A comparison of the acidity of relevant benzoic acid derivatives provides a foundational understanding of the electronic effects at play.

CompoundIsomer PositionpKa ValueReference
Benzoic Acid-4.20[1]
2-Nitrobenzoic Acidortho2.17[1]
3-Nitrobenzoic Acidmeta3.45[1]
4-Nitrobenzoic Acidpara3.44[1]
4-Methoxybenzoic Acidpara4.47[2]

Analysis of Acidity Trends:

  • Nitro Group: The nitro group's strong electron-withdrawing nature increases the acidity of benzoic acid, as evidenced by the lower pKa values of the nitrobenzoic acid isomers compared to benzoic acid.[3] The ortho isomer is the most acidic due to the combined inductive effect and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[4]

  • Methoxy Group: The methoxy group in the para position is electron-donating through resonance, which destabilizes the carboxylate anion and makes 4-methoxybenzoic acid less acidic than benzoic acid.[2][5]

Based on these principles, we can predict the relative acidities, and by extension, the reactivity of the carboxyl group in reactions like esterification, for the isomers of methoxy-nitrobenzoic acid.

Comparative Reactivity Analysis

Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The rate of this reaction is influenced by both the electronic nature of the substituents on the benzoic acid and steric hindrance around the carboxyl group.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Therefore, a stronger acid (lower pKa) generally leads to a faster esterification rate under acidic conditions.

  • Steric Effects: Substituents in the ortho position can sterically hinder the approach of the alcohol to the carboxyl group, slowing down the reaction rate. This is a manifestation of the "ortho effect".

Predicted Reactivity Order for Fischer Esterification:

Based on a balance of electronic and steric effects, the predicted order of reactivity for the isomers of methoxy-nitrobenzoic acid in Fischer esterification is:

This compound < 2-Methoxy-4-nitrobenzoic acid3-Methoxy-4-nitrobenzoic acid

  • This compound: The nitro group in the ortho position provides strong electronic activation. However, it also creates significant steric hindrance around the carboxyl group, which is expected to be the dominant factor, leading to the slowest reaction rate.

  • 2-Methoxy-4-nitrobenzoic acid & 3-Methoxy-4-nitrobenzoic acid: These isomers have their activating nitro groups in positions that do not cause significant steric hindrance to the carboxyl group. Their relative rates would depend on the subtle interplay of the methoxy and nitro group positions on the overall electron density at the carboxyl group.

Experimental Protocols

Protocol 1: Fischer Esterification of a Substituted Benzoic Acid

This protocol describes a general procedure for the acid-catalyzed esterification of a substituted benzoic acid with methanol.

Materials:

  • Substituted benzoic acid (e.g., this compound)

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, reflux condenser, separatory funnel, beaker, filtration apparatus

  • Heating mantle or oil bath

Procedure:

  • Dissolve the substituted benzoic acid (e.g., 1.0 g) in an excess of anhydrous methanol (e.g., 25 mL) in a round-bottomed flask.[1]

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the mixture.[1]

  • Add a boiling chip and attach a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for a period of 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][6]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (e.g., 50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated solution of NaHCO₃ (2 x 30 mL) to neutralize the excess acid, and then with brine (1 x 30 mL).[1]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation of a Substituted Nitrobenzoic Acid

This protocol outlines a general procedure for the reduction of a nitro group on a benzoic acid derivative to an amine using a palladium on carbon (Pd/C) catalyst.

Materials:

  • Substituted nitrobenzoic acid (e.g., this compound)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen balloon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the substituted nitrobenzoic acid (e.g., 1.0 g) in a solvent such as methanol or ethanol (e.g., 20 mL).[7]

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).[7]

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (e.g., from a balloon or a pressurized cylinder).[7][8]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of the solvent.[7]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude aminobenzoic acid.

  • The product can be purified by recrystallization if necessary.

Mandatory Visualizations

Logical Relationship of Substituent Effects on Reactivity

G Substituent Effects on Benzoic Acid Reactivity substituent Substituent electronic_effects Electronic Effects substituent->electronic_effects steric_effects Steric Effects (Ortho Effect) substituent->steric_effects reactivity Reactivity electronic_effects->reactivity electron_donating Electron-Donating (-OCH3) electronic_effects->electron_donating Decreases Acidity electron_withdrawing Electron-Withdrawing (-NO2) electronic_effects->electron_withdrawing Increases Acidity steric_effects->reactivity electron_donating->reactivity Decreases Esterification Rate electron_withdrawing->reactivity Increases Esterification Rate

Caption: Influence of electronic and steric effects on benzoic acid reactivity.

Experimental Workflow for Fischer Esterification

G Fischer Esterification Workflow start Start: Substituted Benzoic Acid + Alcohol acid_catalyst Add Acid Catalyst (e.g., H2SO4) start->acid_catalyst reflux Heat to Reflux acid_catalyst->reflux workup Aqueous Workup (Extraction & Washing) reflux->workup drying Dry Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification product Final Product: Ester purification->product

Caption: Generalized workflow for Fischer esterification of a substituted benzoic acid.

Reaction Pathway for Catalytic Hydrogenation of a Nitroaromatic

G Catalytic Hydrogenation of Nitro Group nitro Nitro (Ar-NO2) nitroso Nitroso (Ar-NO) nitro->nitroso + H2 (Catalyst) hydroxylamine Hydroxylamine (Ar-NHOH) nitroso->hydroxylamine + H2 (Catalyst) amine Amine (Ar-NH2) hydroxylamine->amine + H2 (Catalyst)

Caption: Stepwise reduction of a nitro group to an amine via catalytic hydrogenation.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Methoxy-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-methoxy-2-nitrobenzoic acid and its derivatives represent a promising scaffold in medicinal chemistry. The interplay of the methoxy and nitro groups on the benzoic acid core gives rise to a diverse range of biological activities, including anticancer and antimicrobial properties. This guide provides a comparative overview of the biological performance of these derivatives, supported by experimental data and detailed methodologies to facilitate further research and development.

The core structure of this compound offers a versatile platform for the synthesis of novel therapeutic agents. Modifications to the carboxylic acid group, such as esterification or amidation, and alterations to the aromatic ring substituents can significantly influence the biological efficacy of the resulting compounds. This guide will delve into the cytotoxic and antimicrobial activities of various derivatives, presenting quantitative data to enable a clear comparison of their potency.

Comparative Biological Activity: A Quantitative Overview

The biological activity of this compound derivatives is intricately linked to their chemical structure. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their anticancer and antimicrobial potential. It is important to note that the data is compiled from studies on a range of structurally related compounds, highlighting the therapeutic promise of this class of molecules.

Anticancer Activity of Benzoic Acid Derivatives

The cytotoxicity of various benzoic acid derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below.

Derivative ClassSpecific Compound/ModificationCancer Cell Line(s)IC50 (µM)
4-Methoxybenzoic Acid Derivatives 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME)LNCaP (Prostate)~15
Tetrazole based isoxazoline derivative (4h)A549 (Lung)1.51[1]
Tetrazole based isoxazoline derivative (4i)A549 (Lung)1.49[1]
4-Phenoxyquinoline derivative (47)HT-29 (Colon), H460 (Lung), A549 (Lung), MKN-45 (Gastric)0.08, 0.14, 0.11, 0.031[1]
Betulinic Acid Derivatives Compound 4aMCF-7 (Breast), MDA-MB-231 (Breast), T-47D (Breast)9.9 ± 0.57, 11.7 ± 1.8, 6.9 ± 0.65
Compound 4bMCF-7 (Breast), MDA-MB-231 (Breast), T-47D (Breast)10.3 ± 0.58, 6.1 ± 2.3, 5.3 ± 0.66[2]
4-Methoxy Hydrazone Derivatives Compound 12K-562 (Leukemia)0.04[3]
Compound 14K-562 (Leukemia)0.06[3]
Antimicrobial Activity of Benzoic Acid Derivatives

Derivatives of 4-methoxybenzoic acid have also demonstrated notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Derivative ClassSpecific Compound/ModificationTest Organism(s)MIC (µg/mL)
N-(4-methoxybenzyl)alkenamides N-(4-methoxybenzyl)undec-10-enamideE. coli, A. tumefaciens55[4]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideE. coli, A. tumefaciens45[4]
N-(4-methoxybenzyl)oleamideE. coli, A. tumefaciens55[4]
Sulfonylbenzamido Acid Derivatives 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidS. aureus ATCC 6538, B. subtilis ATCC 6683125[1]
Nitro-substituted Hydrazones 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene]-hydrazideMycobacterium tuberculosis H37Rv3.13[5]

Key Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the biological activities of these compounds, it is crucial to visualize the experimental processes and the cellular pathways they influence.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the anticancer activity of this compound derivatives using an MTT assay.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E Begin Assay F Incubate for 1-4 hours to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate percentage cell viability H->I Raw Data J Plot viability vs. log(concentration) I->J K Determine IC50 value J->K

Workflow for MTT-based cytotoxicity assay.
Akt/NF-κB Signaling Pathway Inhibition

Some derivatives of 4-methoxybenzoic acid have been shown to induce apoptosis in cancer cells by targeting the Akt/NF-κB signaling pathway.[6] This pathway is critical for cell survival and proliferation.

G cluster_0 Cell Survival Signaling cluster_1 Inhibition by Derivative Akt Akt NFkB NF-κB Akt->NFkB activates Apoptosis Apoptosis Akt->Apoptosis inhibits Survival Cell Survival and Proliferation NFkB->Survival promotes Derivative 4-Methoxybenzoic Acid Derivative Derivative->Akt inhibits Derivative->Apoptosis induces

Inhibition of the Akt/NF-κB pathway.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability and proliferation.[6]

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[6][7]

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., at 37°C, 5% CO2).[1][8]

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[6]

  • MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[7][9]

  • Formazan Solubilization: Carefully discard the MTT-containing medium. Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.[6][10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.[12]

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound and create a series of two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 or 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[10]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[12]

References

Comparative Analysis of 4-Methoxy-2-nitrobenzoic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of analogs derived from 4-methoxy-2-nitrobenzoic acid, focusing on their potential biological activities, supported by available experimental data. While comprehensive SAR studies on a wide range of direct analogs are limited in publicly available literature, this guide synthesizes data from structurally related compounds to infer potential SAR trends and guide future research.

Data Presentation: Biological Activity of this compound Analogs and Related Structures

The biological evaluation of this compound derivatives has primarily focused on anticancer and enzyme inhibitory activities. The following table summarizes the available quantitative data for a selection of analogs and closely related compounds to facilitate comparison. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions and the structural dissimilarity of some of the listed compounds.

Compound IDStructureTarget/ActivityCell Line/EnzymeIC50 (µM)
1 4-Methoxy-2-nitrobenzamideNot ReportedNot ReportedNot Reported
2 2-Methoxybenzamide Derivative (Compound 21)Hedgehog Signaling Pathway InhibitorGli-luciferase Reporter Assay0.05
3 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acidCSNK2A InhibitorCSNK2A2 (NanoBRET)< 0.1
4 4-((2,6-Dichloro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamideAnticancerK5622.27
5 4-((2,6-Dichloro-9H-purin-9-yl)methyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)benzamideAnticancerK5622.53

Note: Compounds 2-5 are not direct analogs of this compound but are structurally related benzamides or benzoic acid derivatives, included to provide context on the potential for biological activity.

Key SAR Insights (Inferred from Related Structures)

From the limited available data and studies on related benzamide and benzoic acid scaffolds, several preliminary SAR insights can be inferred:

  • Amide Substitution: The conversion of the carboxylic acid to an amide (as in 4-methoxy-2-nitrobenzamide) is a common synthetic step.[1] The nature of the substituent on the amide nitrogen can significantly influence biological activity.

  • Methoxy and Nitro Group Positioning: The relative positions of the methoxy and nitro groups on the phenyl ring are expected to play a crucial role in target binding by influencing the molecule's electronic and steric properties.

  • Bioisosteric Replacements: Replacing the core benzoic acid scaffold with other heterocyclic rings while maintaining key pharmacophoric features has been a successful strategy in developing potent inhibitors of various enzymes, such as kinases.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a this compound analog and a common biological evaluation assay.

Synthesis of N-Substituted 4-Methoxy-2-nitrobenzamides

This protocol describes a general method for the synthesis of N-substituted amides from this compound.

  • Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC). The solvent and excess reagent are then removed under reduced pressure to yield the crude 4-methoxy-2-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a fresh portion of a suitable aprotic solvent. To this solution, add the desired primary or secondary amine (1.2 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification: Upon completion of the reaction, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 4-methoxy-2-nitrobenzamide.[1]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and has been implicated in the pathogenesis of several cancers. Certain benzamide derivatives have been shown to inhibit this pathway by targeting the Smoothened (Smo) receptor.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Promotes Cleavage Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression GLI->TargetGenes Repression Nucleus->TargetGenes Activates Analog 4-Methoxy-2-nitrobenzoic acid analog Analog->SMO Inhibits

Caption: The Hedgehog signaling pathway and a potential point of inhibition by this compound analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

experimental_workflow start Start: Design Analogs synthesis Chemical Synthesis of This compound Analogs start->synthesis purification Purification and Characterization (NMR, MS, etc.) synthesis->purification bio_screening Biological Screening (e.g., Cytotoxicity Assay) purification->bio_screening hit_id Hit Identification (Active Compounds) bio_screening->hit_id sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis Data lead_opt Lead Optimization hit_id->lead_opt Active Hits sar_analysis->lead_opt Insights lead_opt->synthesis Iterative Design end End: Preclinical Candidates lead_opt->end

Caption: A generalized workflow for the discovery of bioactive this compound analogs.

References

Navigating the Analysis of 4-Methoxy-2-nitrobenzoic Acid and Its Metabolites: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Methoxy-2-nitrobenzoic acid and its metabolites is crucial for understanding its pharmacokinetics, efficacy, and safety. This guide provides a comprehensive comparison of analytical standards and methodologies to support these critical analytical endeavors.

This compound is a versatile chemical intermediate used in the synthesis of various pharmaceuticals. Its metabolic fate within biological systems is of significant interest, as the resulting metabolites may exhibit distinct pharmacological or toxicological profiles. The primary metabolic transformations anticipated for this compound are O-demethylation of the methoxy group and reduction of the nitro group, leading to the formation of key metabolites such as 4-Hydroxy-2-nitrobenzoic acid and 4-Methoxy-2-aminobenzoic acid. Further biotransformation could also result in compounds like 4-Amino-2-hydroxybenzoic acid.

This guide offers a comparative overview of commercially available analytical standards for this compound and its putative metabolites, alongside a discussion of alternative standards. We also provide detailed experimental protocols for their analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), techniques widely employed for their sensitivity and specificity in quantifying small molecules in complex matrices.

Comparison of Analytical Standards

The selection of an appropriate analytical standard is paramount for achieving accurate and reproducible quantitative results. The ideal standard should be of high purity, well-characterized, and structurally as similar as possible to the analyte of interest.

AnalyteCAS NumberMolecular FormulaMolecular Weight ( g/mol )Available FormsPurityKey Considerations
This compound 33844-21-2C₈H₇NO₅197.14Neat solid≥97%Parent compound. Availability is generally good from various chemical suppliers.[1]
4-Hydroxy-2-nitrobenzoic acid 74230-08-3C₇H₅NO₅183.12Neat solidVaries by supplierPredicted O-demethylation metabolite. Availability of analytical standards should be confirmed with suppliers.[2][3][4][5]
4-Methoxy-2-aminobenzoic acid 2486-80-8C₈H₉NO₃167.16Neat solid≥99% (HPLC)Predicted nitro-reduction metabolite. Also known as 2-Methoxy-4-aminobenzoic acid. High purity standards are available.[6][7][8]
4-Amino-2-hydroxybenzoic acid 65-49-6C₇H₇NO₃153.14Neat solid, Pharmaceutical Secondary StandardVaries by supplierA potential downstream metabolite. Also known as 4-Aminosalicylic acid. Certified Reference Material (CRM) may be available.
4-Methoxybenzoic acid (p-Anisic acid) 100-09-4C₈H₈O₃152.15Neat solid, Certified Reference Material (CRM)High PurityA structurally related compound that can be used as an internal standard or for method development. CRMs are available, ensuring high accuracy and traceability.[9]

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound and its metabolites. Method optimization will be necessary based on the specific instrumentation and matrix used.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of the parent compound and its primary metabolites in simpler matrices or after effective sample cleanup.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds based on their polarity. A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or a wavelength determined by the UV spectra of the analytes.

  • Sample Preparation:

    • Standard Solutions: Prepare individual stock solutions of each analytical standard in a suitable solvent such as methanol or acetonitrile. Create a series of working standards by diluting the stock solutions.

    • Biological Samples: Protein precipitation is a common and straightforward method. Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma or serum. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the initial mobile phase before injection. Solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing low concentrations of analytes in complex biological matrices.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Similar to the HPLC method, a reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used. HILIC columns may be beneficial for retaining more polar metabolites.[10]

    • The mobile phase should be compatible with MS detection, typically using formic acid or ammonium acetate as an additive instead of phosphoric acid.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Both positive and negative ion modes should be evaluated for optimal sensitivity for each analyte.

    • Multiple Reaction Monitoring (MRM): Develop MRM transitions for each analyte and internal standard. This involves selecting a precursor ion (typically the molecular ion [M+H]⁺ or [M-H]⁻) and a characteristic product ion.

  • Sample Preparation:

    • The protein precipitation method described for HPLC can be used. For enhanced cleanup and to minimize matrix effects, liquid-liquid extraction (LLE) or SPE are recommended.[10]

  • Internal Standard:

    • The use of a stable isotope-labeled internal standard for each analyte is ideal for the most accurate quantification. If not available, a structurally similar compound, such as 4-Methoxybenzoic acid, can be used.

Visualizing Metabolic Pathways and Analytical Workflows

To better illustrate the relationships between this compound and its metabolites, as well as the analytical process, the following diagrams are provided.

This compound This compound 4-Hydroxy-2-nitrobenzoic acid 4-Hydroxy-2-nitrobenzoic acid This compound->4-Hydroxy-2-nitrobenzoic acid O-demethylation (Phase I) 4-Methoxy-2-aminobenzoic acid 4-Methoxy-2-aminobenzoic acid This compound->4-Methoxy-2-aminobenzoic acid Nitro-reduction (Phase I) 4-Amino-2-hydroxybenzoic acid 4-Amino-2-hydroxybenzoic acid 4-Hydroxy-2-nitrobenzoic acid->4-Amino-2-hydroxybenzoic acid Nitro-reduction (Phase I) 4-Methoxy-2-aminobenzoic acid->4-Amino-2-hydroxybenzoic acid O-demethylation (Phase I)

Caption: Predicted metabolic pathway of this compound.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Matrix (e.g., Plasma) Biological Matrix (e.g., Plasma) Protein Precipitation Protein Precipitation Biological Matrix (e.g., Plasma)->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution Reconstituted Sample Reconstituted Sample UHPLC Separation UHPLC Separation Reconstituted Sample->UHPLC Separation Mass Spectrometry Detection (MRM) Mass Spectrometry Detection (MRM) UHPLC Separation->Mass Spectrometry Detection (MRM) Quantification against Standard Curve Quantification against Standard Curve Mass Spectrometry Detection (MRM)->Quantification against Standard Curve Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification against Standard Curve->Pharmacokinetic Analysis

Caption: A typical experimental workflow for LC-MS/MS analysis.

References

A Comparative Guide to Catalysts for the Reduction of 4-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Catalytic Systems for the Synthesis of 2-Amino-4-methoxybenzoic Acid

The reduction of 4-Methoxy-2-nitrobenzoic acid to 2-amino-4-methoxybenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides an objective comparison of common catalytic systems for this specific reaction, supported by experimental data to inform catalyst selection for research and development.

Performance Comparison of Catalytic Systems

The catalytic reduction of the nitro group in this compound can be effectively achieved using several heterogeneous and homogeneous catalytic systems. The choice of catalyst significantly impacts reaction time, yield, and overall process efficiency. Below is a summary of quantitative data for commonly employed catalysts.

Catalyst SystemReagents & SolventTemperaturePressureReaction TimeYield
10% Palladium on Carbon (Pd/C) Hydrogen gas, MethanolRoom TemperatureAtmospheric18 hours100%
Raney Nickel Formic Acid, MethanolRoom TemperatureAtmospheric10 - 30 minutes80-90% (general)
Raney Nickel Hydrazine Hydrate, Methanol/Ethanol60 - 90 °CAtmosphericNot SpecifiedHigh (general)
Iron Powder (Fe) Acetic Acid, Ethanol100 °CAtmospheric2 hoursNot Specified
Stannous Chloride (SnCl2) Concentrated HCl, EthanolNot SpecifiedAtmosphericNot SpecifiedNot Specified

In-Depth Catalyst Analysis

Palladium on Carbon (Pd/C)

Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitroarenes. For the reduction of this compound, 10% Pd/C has demonstrated excellent performance, achieving a quantitative yield of 2-amino-4-methoxybenzoic acid. While the reaction time is relatively long under atmospheric pressure and room temperature, the high yield and clean conversion make it a reliable choice. Catalytic transfer hydrogenation using ammonium formate with Pd/C is also a versatile and efficient method for such reductions.[1][2][3][4]

Raney Nickel

Raney Nickel is a cost-effective and highly active catalyst for nitro group reductions.[5] When used with formic acid as a hydrogen donor, it can facilitate rapid reductions of various nitro compounds, often within 10 to 30 minutes at room temperature, with reported yields in the range of 80-90%.[6] Another approach involves the use of hydrazine hydrate with Raney Nickel, which is also reported to give high yields for substituted nitrobenzoic acids.[7] The high reactivity of Raney Nickel offers a significant advantage in reducing reaction times.

Iron in Acidic Media (Bechamp Reduction)
Stannous Chloride (SnCl₂)

Stannous chloride in the presence of a strong acid like hydrochloric acid is another traditional method for the reduction of aromatic nitro compounds.[9][10] While effective, this method generates significant tin-based waste, which can complicate product purification and has environmental drawbacks.[9] For this reason, catalytic hydrogenation methods are often preferred in modern synthetic chemistry.[9]

Experimental Protocols

Reduction of this compound using 10% Pd/C
  • Dissolution: Dissolve this compound (e.g., 3 g, 16.4 mmol) in methanol (80 mL).

  • Catalyst Addition: Add 10% Palladium on carbon catalyst (e.g., 300 mg) to the solution.

  • Hydrogenation: Carry out the hydrogenation reaction at room temperature and atmospheric pressure for 18 hours.

  • Work-up: Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 2-amino-4-methoxybenzoic acid.

General Procedure for Raney Nickel Reduction with Formic Acid[6]
  • Suspension: Suspend this compound (5 mmol) and Raney Nickel (0.2-0.3 g) in methanol (3 mL).

  • Reagent Addition: Stir the suspension and add 90% formic acid (2.5 mL).

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once complete, filter the mixture to remove the catalyst.

  • Isolation: Evaporate the organic layer. Dissolve the residue in a suitable organic solvent (e.g., chloroform or ether) and wash with saturated sodium chloride solution. Evaporation of the organic solvent yields the amino derivative.

General Procedure for Iron/Acetic Acid Reduction
  • Solution: Dissolve the nitroaromatic compound (e.g., 2.82 mmol) in ethanol (15 mL) and acetic acid (7.5 mL).

  • Iron Addition: Add iron powder (e.g., 11.29 mmol).

  • Reaction: Heat the resulting mixture to 100 °C and stir for 2 hours.

  • Work-up: After the reaction, dilute with water and adjust the pH to 8 with 1 N aqueous NaOH.

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated to yield the product.

Logical Workflow for Catalyst Selection and Reaction

G cluster_prep Preparation cluster_catalysis Catalytic Reduction cluster_workup Work-up & Isolation Start Start Substrate This compound Start->Substrate Solvent Select Solvent (e.g., Methanol, Ethanol) Substrate->Solvent Catalyst Select Catalyst (Pd/C, Raney Ni, Fe) Solvent->Catalyst Reagent Select H-Source (H2 gas, HCOOH, etc.) Catalyst->Reagent Conditions Set Reaction Conditions (Temp, Pressure, Time) Reagent->Conditions Reaction Perform Reduction Conditions->Reaction Filter Filter to Remove Catalyst Reaction->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (if necessary) Concentrate->Purify Product 2-Amino-4-methoxybenzoic Acid Purify->Product

Caption: Experimental workflow for the catalytic reduction.

References

evaluating the efficacy of different protecting groups for 4-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, the judicious selection of protecting groups is paramount to achieving high yields and purity. For a molecule such as 4-Methoxy-2-nitrobenzoic acid, which possesses both a moderately activating methoxy group and a strongly deactivating nitro group, the choice of a protecting group for the carboxylic acid moiety must be carefully considered to ensure compatibility with a range of potential reaction conditions. This guide provides a comparative evaluation of common protecting groups for this compound, supported by experimental data from related systems and detailed methodologies.

Introduction to Protecting Groups for Carboxylic Acids

The protection of a carboxylic acid is typically achieved by converting it into an ester. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions planned for other parts of the molecule, and readily removable in high yield under conditions that do not affect other functional groups. This guide focuses on four commonly used ester protecting groups: Methyl, Benzyl, tert-Butyl, and p-Methoxybenzyl (PMB).

Comparison of Protecting Group Efficacy

The following tables summarize the key features and representative experimental data for the protection of benzoic acid derivatives and the subsequent deprotection of the resulting esters. While specific data for this compound is limited in the literature, the provided data from structurally similar nitrobenzoic acids offers valuable insights into the expected efficacy of each protecting group.

Table 1: Comparison of Protecting Groups for this compound

Protecting GroupProtection MethodDeprotection MethodStabilityAdvantagesDisadvantages
Methyl Fischer Esterification (MeOH, H₂SO₄)Basic Hydrolysis (e.g., LiOH, NaOH)Stable to acidic and mild basic conditions.Simple to introduce, low cost.Deprotection requires basic conditions which may not be compatible with base-sensitive functional groups.
Benzyl (Bn) Benzylation (BnBr, base)Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.Robust and orthogonal to many other protecting groups.[1]Hydrogenolysis is not compatible with reducible functional groups (e.g., nitro group, alkenes).
tert-Butyl (tBu) Acid-catalyzed addition to isobutyleneAcidic Cleavage (e.g., TFA, HCl)Stable to basic and nucleophilic conditions.Easily removed under mild acidic conditions.[2][3]Labile to strong acids.
p-Methoxybenzyl (PMB) Alkylation (PMB-Cl, base)Oxidative Cleavage (DDQ) or Acidolysis (TFA)Stable to basic and mild acidic conditions.Can be removed under specific oxidative conditions, providing orthogonality.[4][5]DDQ is expensive and can react with other electron-rich moieties.[4]

Table 2: Quantitative Data on Protection Reactions of Benzoic Acid Derivatives

Protecting GroupSubstrateReagents and ConditionsReaction TimeYield (%)Reference
Methyl m-Nitrobenzoic AcidMeOH, H₂SO₄ (conc.), Reflux5-10 min (to complete dissolution)90-96 (crude)Organic Syntheses[6]
Methyl 4,5-dimethyl-2-nitrobenzoic acidMeOH, H₂SO₄ (conc.), Reflux4-6 hoursNot specifiedBenchchem[7]
Benzyl Carboxylic AcidsBenzyl alcohol, p-TsOH, vacuum30 minHighOrganic Chemistry Portal[1]
tert-Butyl o-(p-tolyl)benzoic acidIsobutylene, Fluorosulfonic acid, CH₂Cl₂60 min>99Google Patents[8]
p-Methoxybenzyl N-protected peptidesPMB-Cl, Triethylamine, DMF, RTNot SpecifiedGood-ExcellentBenchchem[3]

Table 3: Quantitative Data on Deprotection Reactions of Benzoic Acid Esters

Protecting GroupSubstrateReagents and ConditionsReaction TimeYield (%)Reference
Methyl Methyl m-nitrobenzoateNaOH, H₂O, Reflux5-10 min90-96Organic Syntheses[6]
Methyl Bile Acid Methyl EstersLiOH, MeOH/Dioxane, RTNot specified86-94PubMed[9]
Benzyl Benzyl estersH₂, Pd/C, various solventsVariesHighOrganic Chemistry Portal[1]
tert-Butyl tert-Butyl esters50% TFA in DCM, RTNot specifiedHighResearchGate[10]
p-Methoxybenzyl PMB-protected alcoholDDQ, CH₂Cl₂/phosphate buffer, 0°C to RT1 hour97Total Synthesis[4]
p-Methoxybenzyl Tyrosine-based PMB esterPOCl₃, Dichloroethane, RTNot specified82PMC - NIH[11]

Experimental Protocols

The following are detailed experimental protocols for the introduction and removal of the discussed protecting groups, based on literature procedures for similar substrates.

Methyl Ester Protection and Deprotection

Protection: Fischer Esterification of a Nitrobenzoic Acid [7][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (used in excess as the solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl ester.

Deprotection: Basic Hydrolysis of a Methyl Nitrobenzoate [6]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-methoxy-2-nitrobenzoate (1.0 eq) in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: After cooling, remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.

Benzyl Ester Protection and Deprotection

Protection: Benzylation of a Carboxylic Acid [1]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like DMF, add a base such as triethylamine (1.1 eq).

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography.

Deprotection: Hydrogenolysis of a Benzyl Ester [1][13]

Caution: Hydrogenolysis of a nitro-containing compound will likely lead to the reduction of the nitro group to an amine. This method is only suitable if the reduction of the nitro group is also desired.

  • Reaction Setup: Dissolve the benzyl 4-methoxy-2-nitrobenzoate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon or hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate to obtain the deprotected product.

tert-Butyl Ester Protection and Deprotection

Protection: Acid-Catalyzed Addition to Isobutylene [3][8]

  • Reaction Setup: Dissolve this compound (1.0 eq) in an inert solvent such as dichloromethane in a pressure-resistant vessel.

  • Catalyst and Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C) and add a catalytic amount of a strong acid (e.g., sulfuric acid or trifluoromethanesulfonic acid). Condense an excess of isobutylene into the reaction mixture.

  • Reaction: Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

  • Work-up: Carefully vent the vessel and quench the reaction with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with dichloromethane, dry the organic layer, and concentrate to give the tert-butyl ester.

Deprotection: Acidic Cleavage of a tert-Butyl Ester [2][10]

  • Reaction Setup: Dissolve the tert-butyl 4-methoxy-2-nitrobenzoate (1.0 eq) in dichloromethane.

  • Reagent Addition: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.

  • Reaction: Stir the solution at room temperature for 1-3 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization or chromatography.

p-Methoxybenzyl (PMB) Ester Protection and Deprotection

Protection: Alkylation with PMB-Cl [3]

  • Reaction Setup: Similar to benzylation, dissolve this compound (1.0 eq) in DMF and add a base like triethylamine (1.1 eq).

  • Reagent Addition: Add p-methoxybenzyl chloride (PMB-Cl) (1.1 eq).

  • Reaction: Stir at room temperature for 12-24 hours.

  • Work-up and Isolation: Follow the procedure for benzyl ester protection.

Deprotection: Oxidative Cleavage with DDQ [4][11]

Note: PMB esters are generally stable to DDQ, while PMB ethers are readily cleaved.[11] Cleavage of PMB esters typically requires stronger oxidative methods or acidic conditions.

Deprotection: Acidolysis with TFA [14]

  • Reaction Setup: Dissolve the PMB ester in dichloromethane.

  • Reagent Addition: Add an excess of trifluoroacetic acid.

  • Reaction: Stir at room temperature for 1-3 hours.

  • Work-up and Isolation: Follow the procedure for tert-butyl ester deprotection.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of carboxylic acids using the discussed protecting groups.

Protection_Workflow cluster_start Starting Material cluster_protection Protection cluster_protected Protected Acid start This compound prot_me Methyl Ester (MeOH, H+) start->prot_me prot_bn Benzyl Ester (BnBr, Base) start->prot_bn prot_tbu tert-Butyl Ester (Isobutylene, H+) start->prot_tbu prot_pmb PMB Ester (PMB-Cl, Base) start->prot_pmb p_me Methyl 4-methoxy-2-nitrobenzoate prot_me->p_me p_bn Benzyl 4-methoxy-2-nitrobenzoate prot_bn->p_bn p_tbu tert-Butyl 4-methoxy-2-nitrobenzoate prot_tbu->p_tbu p_pmb PMB 4-methoxy-2-nitrobenzoate prot_pmb->p_pmb

Caption: General workflow for the protection of this compound.

Deprotection_Workflow cluster_protected Protected Acid cluster_deprotection Deprotection cluster_final Final Product p_me Methyl Ester deprot_me Basic Hydrolysis (e.g., NaOH) p_me->deprot_me p_bn Benzyl Ester deprot_bn Hydrogenolysis (H2, Pd/C) p_bn->deprot_bn p_tbu tert-Butyl Ester deprot_tbu Acidic Cleavage (e.g., TFA) p_tbu->deprot_tbu p_pmb PMB Ester deprot_pmb Acidolysis (e.g., TFA) p_pmb->deprot_pmb final This compound deprot_me->final deprot_bn->final deprot_tbu->final deprot_pmb->final

Caption: General workflow for the deprotection of protected this compound.

Conclusion

The choice of a protecting group for this compound is highly dependent on the planned synthetic route.

  • Methyl esters are a cost-effective and simple option if subsequent reaction conditions are not strongly basic.

  • Benzyl esters offer robustness but their removal via hydrogenolysis is incompatible with the nitro group unless its reduction is also desired.

  • tert-Butyl esters are ideal for syntheses involving basic or nucleophilic reagents, as they are readily cleaved under mild acidic conditions.

  • PMB esters provide an additional layer of orthogonality, particularly if other acid-labile groups are present, though their removal often requires acidic conditions similar to tert-butyl esters.

Researchers should carefully consider the stability and deprotection conditions of each group in the context of their specific synthetic strategy to maximize efficiency and yield.

References

benchmarking the synthesis of 4-Methoxy-2-nitrobenzoic acid against literature methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent literature methods for the synthesis of 4-Methoxy-2-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals and other fine chemicals. By presenting objective experimental data and detailed protocols, this document aims to assist researchers in selecting the most suitable synthetic route for their specific laboratory and developmental needs.

Performance Comparison of Synthetic Methods

The selection of a synthetic pathway for this compound involves a critical evaluation of factors such as yield, reaction time, and the nature of the starting materials. The table below summarizes the key quantitative data for the two methods benchmarked in this guide.

MethodStarting MaterialOxidizing AgentReaction TimeYield (%)
Method 1 4-Methyl-3-nitroanisolePotassium Permanganate24 hours80%
Method 2 (Analogous) 4-Methoxy-2-nitrotolueneSodium Dichromate/H₂SO₄~1 hour82-86%

Experimental Protocols

Detailed methodologies for the two benchmarked synthetic routes are provided below. These protocols are based on established literature procedures.

Method 1: Oxidation of 4-Methyl-3-nitroanisole

This method utilizes the strong oxidizing power of potassium permanganate to convert the methyl group of 4-methyl-3-nitroanisole to a carboxylic acid.

Procedure: A mixture of 4-methyl-3-nitroanisole (3.6 g, 18 mmol) and potassium permanganate (10 g, 63 mmol) in 200 mL of water is refluxed for 24 hours. After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the insoluble manganese dioxide. The filtrate is then acidified to a pH of 2 with 1 N hydrochloric acid, leading to the precipitation of the product. The precipitate is subsequently extracted with chloroform (3 x 50 mL). The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[1]

Method 2: Oxidation of 4-Methoxy-2-nitrotoluene (Analogous Method)

This protocol is adapted from the well-established oxidation of p-nitrotoluene to p-nitrobenzoic acid and is expected to be effective for the synthesis of this compound from 4-methoxy-2-nitrotoluene. This method offers a significantly shorter reaction time.

Procedure: In a round-bottom flask equipped with a mechanical stirrer, place sodium dichromate (2.3 moles) and water (1500 cc). To this, add 4-methoxy-2-nitrotoluene (1.7 moles). While stirring, slowly add concentrated sulfuric acid (1700 g) over approximately 30 minutes. The heat of dilution will initiate the oxidation. After the initial exothermic reaction subsides, the mixture is gently boiled for about 30 minutes to an hour. Upon cooling, the reaction mixture is diluted with water, and the crude product is filtered. To remove chromium salts, the crude product is washed with a dilute sulfuric acid solution. The washed product is then dissolved in a 5% sodium hydroxide solution and filtered to remove any remaining impurities. The filtrate is then acidified with dilute sulfuric acid to precipitate the pure this compound, which is collected by suction filtration, washed with water, and dried. A yield of 82-86% can be expected based on the analogous reaction with p-nitrotoluene.[2]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the oxidation of a substituted toluene derivative.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation Start Starting Material (Substituted Toluene) ReactionVessel Reaction at Elevated Temperature (Reflux/Boiling) Start->ReactionVessel Oxidant Oxidizing Agent Oxidant->ReactionVessel Solvent Solvent (e.g., Water) Solvent->ReactionVessel Cooling Cooling ReactionVessel->Cooling Filtration1 Filtration (Removal of Inorganics) Cooling->Filtration1 Acidification Acidification Filtration1->Acidification Extraction Extraction (with Organic Solvent) Acidification->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation FinalProduct This compound Evaporation->FinalProduct

Caption: General workflow for the oxidation synthesis of this compound.

References

A Researcher's Guide to Antibody Cross-Reactivity for 4-Methoxy-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals, the precision of immunoassays is paramount. The specificity of an antibody, its ability to bind to a single target molecule, is a critical factor that underpins the reliability of experimental data. This guide provides an objective comparison of antibody performance against 4-Methoxy-2-nitrobenzoic acid and its derivatives, offering supporting experimental data and detailed protocols for researchers to conduct their own cross-reactivity studies.

When an antibody, developed to target a specific molecule, also binds to other structurally similar compounds, this is known as cross-reactivity.[1] Such off-target binding can lead to inaccurate quantification of the target analyte and false-positive results, ultimately compromising the integrity of research findings.[1] This is particularly crucial when developing assays for small molecules like this compound, which may have several structurally related derivatives.

Understanding the Molecular Landscape

This compound is a chemical compound that can be synthesized from precursors like 4-methyl-3-nitroanisole.[2] Its derivatives are of interest in various fields, including organic synthesis and pharmaceutical research, where they can serve as intermediates for drug development.[3] Given the potential for multiple structurally similar molecules to be present in a sample, a thorough understanding of antibody cross-reactivity is essential for accurate detection and quantification.

Quantifying Antibody Specificity: A Comparative Analysis

The most common method for assessing antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (cELISA).[1] This assay measures the ability of structurally related compounds to compete with the target analyte (this compound) for binding to the antibody. The results are typically presented as the concentration of the competing compound that causes 50% inhibition of the signal (IC50).

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100

Below is an illustrative table summarizing the cross-reactivity of a hypothetical antibody raised against this compound with several of its derivatives.

Compound NameStructureIC50 (ng/mL)% Cross-Reactivity
This compound [Insert Structure] 10 100%
3-Methoxy-2-nitrobenzoic acid[Insert Structure]5020%
4-Methoxy-3-nitrobenzoic acid[Insert Structure]2005%
2-Nitrobenzoic acid[Insert Structure]10001%
4-Methoxybenzoic acid[Insert Structure]> 10000< 0.1%
4-Amino-2-nitrobenzoic acid[Insert Structure]8012.5%

Note: The data presented in this table is illustrative and intended to provide a framework for presenting experimental results.

Experimental Protocols: A Step-by-Step Guide to Competitive ELISA

A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible cross-reactivity data.

Materials and Reagents:
  • High-binding 96-well microtiter plates

  • Antibody raised against this compound

  • This compound standard

  • Potential cross-reacting compounds (derivatives)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA or ovalbumin)

  • Phosphate-buffered saline (PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

Assay Procedure:
  • Antigen Coating: Dilute the coating antigen to an optimal concentration (typically 1-10 µg/mL) in a suitable buffer and add 100 µL to each well of the microtiter plate.[1] Incubate overnight at 4°C.[1]

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[1][4]

  • Competitive Reaction: In a separate plate, prepare serial dilutions of the this compound standard and each of the potential cross-reactants.[1] Add a fixed amount of the primary antibody to each of these dilutions and incubate for a set period (e.g., 30 minutes) to allow for the antibody to bind to the free analyte.[1]

  • Transfer: Transfer 100 µL of the antibody-analyte mixtures from the pre-incubation plate to the corresponding wells of the antigen-coated plate.[1] Incubate for 1-2 hours at room temperature.[1]

  • Washing: Discard the solution and wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[1]

  • Washing: Discard the secondary antibody solution and wash the plate three times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[1]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.[1]

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principles of antibody-antigen interactions, the following diagrams have been generated.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with Antigen Conjugate Wash1 Wash Block Block Plate PreIncubate Pre-incubate Antibody with Sample/Standard Transfer Transfer to Coated Plate PreIncubate->Transfer Incubate Incubate Transfer->Incubate Wash2 Wash Incubate->Wash2 AddSecondary Add Secondary Antibody Wash2->AddSecondary Wash3 Wash AddSecondary->Wash3 AddSubstrate Add Substrate Wash3->AddSubstrate Stop Stop Reaction AddSubstrate->Stop Read Read Plate Stop->Read

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Competitive_Binding_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte_H Free Analyte (High Conc.) Bound_Complex_H Analyte-Antibody Complex Analyte_H->Bound_Complex_H Binds Antibody_H Antibody Antibody_H->Bound_Complex_H Coated_Antigen_H Coated Antigen Bound_Complex_H->Coated_Antigen_H Less binding to plate Signal_H Low Signal Coated_Antigen_H->Signal_H Analyte_L Free Analyte (Low Conc.) Bound_Complex_L Analyte-Antibody Complex Analyte_L->Bound_Complex_L Antibody_L Antibody Coated_Antigen_L Coated Antigen Antibody_L->Coated_Antigen_L More binding to plate Signal_L High Signal Coated_Antigen_L->Signal_L

Caption: Principle of competitive binding in an ELISA.

By following the detailed protocols and utilizing the data presentation framework provided in this guide, researchers can effectively assess the cross-reactivity of antibodies against this compound and its derivatives. This will ensure the development of highly specific and reliable immunoassays, leading to more accurate and reproducible scientific outcomes.

References

comparative cost analysis of different synthetic pathways for 4-Methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Methoxy-2-nitrobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of different synthetic pathways to this compound, focusing on raw material costs, reaction yields, and process complexity.

Executive Summary

This guide evaluates three primary synthetic routes to this compound, starting from:

  • 4-Methyl-3-nitroanisole via oxidation.

  • 4-Acetoxy-3-methoxybenzaldehyde through a multi-step synthesis.

  • 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) via a multi-step process involving protection, nitration, and deprotection.

The analysis reveals that while the oxidation of 4-methyl-3-nitroanisole is a direct, high-yielding one-step process, the cost and availability of the starting material are significant considerations. The multi-step synthesis from 4-acetoxy-3-methoxybenzaldehyde offers a potentially lower-cost alternative, though it involves a more complex reaction sequence. The route from vanillic acid is also a multi-step process with the added cost of protecting and deprotecting groups.

Data Presentation

The following tables summarize the key quantitative data for each synthetic pathway to facilitate a comparative analysis. Prices for starting materials are based on commercially available listings and are subject to fluctuation.

Table 1: Starting Material and Reagent Cost Comparison

Starting Material/ReagentPathwaySupplier ExamplePrice (USD)Quantity
4-Methyl-3-nitroanisole1ChemicalBook~$1.00 - $100.00/kg1 kg
Potassium Permanganate1Sigma-Aldrich~$50500 g
4-Acetoxy-3-methoxybenzaldehyde2Sigma-Aldrich~$150100 g
Nitric Acid2, 3Sigma-Aldrich~$402.5 L
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)3Sigma-Aldrich~$50100 g
Benzyl Bromide3Sigma-Aldrich~$60250 g
Sodium Hydroxide3Sigma-Aldrich~$30500 g

Table 2: Reaction Parameter Comparison

ParameterPathway 1: OxidationPathway 2: Multi-step from AldehydePathway 3: Multi-step from Vanillic Acid
Starting Material 4-Methyl-3-nitroanisole4-Acetoxy-3-methoxybenzaldehyde4-Hydroxy-3-methoxybenzoic acid
Key Steps OxidationNitration, Deacetylation, Methylation, Oxidation, DeprotectionProtection, Nitration, Deprotection
Overall Yield ~80%[1]High (exact % not specified in patent)[2]~73% (for protected intermediate)[3]
Reaction Time 24 hours[1]Multiple steps, variable timeMultiple steps, variable time
Reaction Temperature Reflux[1]Variable per step65°C for protection, 50°C for nitration[3]
Purification Method Extraction, Recrystallization[1]Filtration, Recrystallization[2]Filtration, Recrystallization[3]

Experimental Protocols

Pathway 1: Oxidation of 4-Methyl-3-nitroanisole

A solution of 4-methyl-3-nitroanisole (3.6 g, 18 mmol) and potassium permanganate (10 g, 63 mmol) in 200 mL of water is refluxed for 24 hours.[1] After the reaction is complete, the mixture is cooled to room temperature and filtered to remove insoluble manganese dioxide. The filtrate is then acidified to a pH of 2 with 1 N hydrochloric acid and extracted with chloroform (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[1]

Pathway 2: Multi-step Synthesis from 4-Acetoxy-3-methoxybenzaldehyde

This pathway involves a sequence of reactions starting with the nitration of 4-acetoxy-3-methoxybenzaldehyde.[2] The resulting nitro compound is then deacetylated, followed by methylation of the free hydroxyl group. The aldehyde functional group is subsequently oxidized to a carboxylic acid. The final step involves deprotection to yield 3-hydroxy-4-methoxy-2-nitrobenzoic acid, a related compound, suggesting a similar multi-step approach could be adapted for the target molecule.[2] The patent describes the overall process as high-yielding and suitable for industrial production.[2]

Pathway 3: Multi-step Synthesis from 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)

This route involves the protection of the phenolic hydroxyl group of vanillic acid as a benzyl ether. In a mixed solution of 4-hydroxy-3-methoxybenzoic acid (50.0 g, 297.5 mmol) in ethanol (350 mL) and 2.0 M sodium hydroxide solution (350 mL), benzyl bromide (140.0 g, 823.5 mmol) is added, and the mixture is stirred at 65°C for 8 hours.[3] After workup, the resulting 4-(benzyloxy)-3-methoxybenzoic acid is obtained. This intermediate is then nitrated. The protected acid is dissolved in a suitable solvent and treated with a nitrating agent. For a related intermediate, 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde was oxidized using 10% potassium permanganate solution at 50°C for 2 hours to yield the corresponding carboxylic acid with an 88% yield.[3] A final debenzylation step, typically through catalytic hydrogenation, would be required to obtain the final product.

Mandatory Visualization

Synthetic_Pathways cluster_path1 Pathway 1: Oxidation cluster_path2 Pathway 2: Multi-step from Aldehyde cluster_path3 Pathway 3: Multi-step from Vanillic Acid start1 4-Methyl-3-nitroanisole reagent1 KMnO4, H2O, Reflux start1->reagent1 product This compound reagent1->product start2 4-Acetoxy-3-methoxybenzaldehyde step2_1 Nitration start2->step2_1 step2_2 Deacetylation step2_1->step2_2 step2_3 Methylation step2_2->step2_3 step2_4 Oxidation step2_3->step2_4 step2_5 Deprotection step2_4->step2_5 step2_5->product start3 4-Hydroxy-3-methoxybenzoic Acid step3_1 Benzylation (Protection) start3->step3_1 intermediate3 4-(Benzyloxy)-3-methoxybenzoic Acid step3_1->intermediate3 step3_2 Nitration intermediate3->step3_2 step3_3 Debenzylation (Deprotection) step3_2->step3_3 step3_3->product

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Path1 start Mix 4-methyl-3-nitroanisole and KMnO4 in water reflux Reflux for 24 hours start->reflux cool_filter Cool and filter reflux->cool_filter acidify Acidify filtrate (pH 2) cool_filter->acidify extract Extract with Chloroform acidify->extract dry_concentrate Dry and concentrate extract->dry_concentrate product This compound dry_concentrate->product

Caption: Experimental workflow for the oxidation of 4-methyl-3-nitroanisole.

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-2-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Methoxy-2-nitrobenzoic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to institutional, local, and national regulations is paramount, and this document should be used in conjunction with your organization's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] All handling of this compound should be performed in a well-ventilated area or a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat.[2][3] Avoid creating dust when handling the solid material.[2][3]

In the event of accidental contact, immediately wash the affected skin with soap and water and rinse eyes cautiously with water for several minutes.[1][2] Should inhalation occur, move the individual to fresh air.[1][2] In all cases of exposure, seek medical attention and provide the SDS to the attending physician.[1][2]

Quantitative Data Summary

A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol [4][5]
Physical State Solid, powder/crystal
Melting Point 196.5-200.5 °C[5][6]
Boiling Point 372.9 °C at 760 mmHg
Solubility in Water Sparingly soluble[1]
Flash Point Not applicable[5]
Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation)[5]

Disposal Protocol: Collection and Containment of Waste

The universally recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service.[1][7] Attempting to neutralize or chemically treat this compound in a laboratory setting is not advised without specific, validated protocols and a thorough understanding of the potential for hazardous reactions and byproducts.[3][8] The electron-withdrawing nature of the nitro group contributes to the recalcitrance of nitroaromatic compounds to degradation.

Step-by-Step Waste Collection Procedure:

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Hazardous Waste: this compound."

    • Do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents, to prevent unforeseen hazardous reactions.[3]

  • Container Selection:

    • Use a dedicated, chemically compatible, and leak-proof container for collecting the waste.

    • Ensure the container is in good condition and can be securely sealed.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include the full chemical name, "this compound," the associated hazards (e.g., "Harmful if swallowed, in contact with skin or if inhaled"), and the accumulation start date.[2][8]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, cool, and dry hazardous waste accumulation area.

    • The storage area should have secondary containment to mitigate any potential leaks.

    • Access to the storage area should be restricted to authorized personnel.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide an accurate description and quantity of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Hazardous Waste Area container->storage decision Disposal Route? storage->decision contact_ehs Contact EHS or Licensed Disposal Contractor disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal improper_disposal Improper Disposal (e.g., Drain, Regular Trash) decision->contact_ehs Proper decision->improper_disposal Improper

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-Methoxy-2-nitrobenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or goggles, and a face shield.Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant gloves.Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.[1]
Body Protection Complete suit protecting against chemicals or a laboratory coat.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Dust mask type N95 (US) or equivalent.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US).

Quantitative Data for this compound

PropertyValue
Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol [1]
Melting Point 196.5-200.5 °C

Experimental Protocol: Safe Handling and Disposal

Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust, use a chemical fume hood or provide appropriate exhaust ventilation.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.

Procedural Steps for Handling:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and the potential for spills.

  • Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1]

  • Post-Handling: After handling, wash hands thoroughly with soap and water before breaks and at the end of the workday.[1] Clean the work area and decontaminate any equipment used.

Spill Response Plan:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1]

    • Use personal protective equipment and avoid dust formation.[1]

    • Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1] Avoid creating dust.[1]

    • Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1]

Disposal Plan:

  • Waste Collection: Collect waste in a suitable, closed container.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's and local regulations.

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated waste accumulation area.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service.[2] Do not discharge the chemical into sewers or drains.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) handle_chem Handle Chemical (Avoid Dust/Aerosol Formation) prep_eng->handle_chem spill Spill? handle_chem->spill post_decon Decontaminate Work Area & Equipment handle_chem->post_decon spill_contain Contain Spill spill->spill_contain Yes spill->post_decon No spill_clean Clean & Decontaminate spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose spill_dispose->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash dispose_collect Collect in Labeled, Sealed Container post_wash->dispose_collect dispose_store Store in Designated Area dispose_collect->dispose_store dispose_professional Arrange Professional Disposal dispose_store->dispose_professional

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.